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Core Science & Biosynthesis

Foundational

6-Chloro-7-methyl-1H-indazole: Comprehensive Synthesis Pathways and Methodological Insights

Executive Summary The 1H-indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase and phosphatase inhibitors. Specifically, the 6-chloro-7-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently utilized in the development of kinase and phosphatase inhibitors. Specifically, the 6-chloro-7-methyl-1H-indazole derivative (CAS: 1427405-10-4)[1] provides unique steric and electronic properties that optimize binding pocket interactions in critical oncology targets, such as SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2)[2] and PKMYT1 (Protein Kinase Membrane Associated Tyrosine/Threonine 1)[3].

As a Senior Application Scientist, I have structured this whitepaper to detail the robust, scalable synthetic pathways required to access this specific substitution pattern. The focus is placed heavily on the mechanistic causality behind non-aqueous diazotization and the resolution of regioselective cyclization challenges.

Retrosynthetic Analysis & Mechanistic Rationale

To construct the 6-chloro-7-methyl-1H-indazole architecture, the most atom-economical and industrially scalable route is a modified Jacobson indazole synthesis starting from 3-chloro-2,6-dimethylaniline [2].

Traditional aqueous diazotization (using NaNO₂ and aqueous HCl) is often detrimental to highly substituted anilines, leading to competitive hydrolysis (yielding phenol byproducts) and poor solubility. To circumvent this, a non-aqueous pathway utilizing tert-butyl nitrite (t-BuONO) in an organic solvent (toluene) is employed[2].

Mechanistic Causality : The addition of potassium acetate (KOAc) and glacial acetic acid (AcOH) creates a strictly controlled, buffered microenvironment. This buffer facilitates the formation of the diazonium species and provides the necessary proton-transfer dynamics for the subsequent intramolecular C-H insertion and cyclization onto the adjacent methyl group[2].

Synthesis SM 3-Chloro-2,6-dimethylaniline Reagents t-BuONO, KOAc AcOH, Toluene, 45°C SM->Reagents Diazo Diazonium Intermediate Reagents->Diazo Prod1 6-Chloro-7-methyl-1H-indazole (Target) Diazo->Prod1 Cyclization at C6-Methyl Prod2 4-Chloro-7-methyl-1H-indazole (Byproduct) Diazo->Prod2 Cyclization at C2-Methyl

Figure 1: Retrosynthetic and forward mechanistic pathway for 6-chloro-7-methyl-1H-indazole.

The Regioselectivity Challenge

A critical factor in this synthesis is symmetry-breaking. The precursor, 3-chloro-2,6-dimethylaniline, possesses two ortho-methyl groups available for cyclization:

  • Cyclization at the C6-methyl (adjacent to the C5 proton) yields the target 6-chloro-7-methyl-1H-indazole .

  • Cyclization at the C2-methyl (adjacent to the C3 chlorine) yields the byproduct 4-chloro-7-methyl-1H-indazole .

Steric hindrance from the adjacent chlorine atom slightly disfavors cyclization at the C2-methyl, but a mixture of isomers is inevitably formed during the reaction[2]. Chromatographic separation is mandatory to isolate the pure target isomer.

Experimental Protocol (Self-Validating System)

The following protocol is adapted from validated pharmaceutical manufacturing processes used in the synthesis of SHP2 allosteric inhibitor precursors[2]. Every step is designed as a self-validating system to ensure high-fidelity outcomes.

Workflow Step1 1. Reagent Mixing Aniline + KOAc + AcOH + Toluene Step2 2. Nitrosation Add t-BuONO at RT Step1->Step2 Step3 3. Cyclization Heat to 45°C (12-18 h) Step2->Step3 Step4 4. Quench & Extraction EtOAc / 1M NaOH Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for non-aqueous diazotization and cyclization.

Step-by-Step Methodology:
  • Preparation : In a dry, round-bottom flask, charge 3-chloro-2,6-dimethylaniline (1.0 equiv, e.g., 20 mmol), potassium acetate (1.55 equiv), and glacial acetic acid (1.45 equiv) in anhydrous toluene (approx. 3 mL/mmol)[2].

  • Nitrosation : While stirring at room temperature (20–25 °C), add tert-butyl nitrite (1.25 equiv) dropwise[2].

    • Causality: Slow addition controls the highly exothermic nitrosation, preventing the accumulation of reactive diazonium intermediates that could lead to explosive decomposition or radical dimerization.

  • Cyclization : Elevate the reaction temperature to 45 °C and stir for 12–18 hours[2].

    • Causality: Mild heating provides the precise activation energy required for the diazonium intermediate to undergo intramolecular cyclization without degrading into tarry byproducts.

  • Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with 1 M aqueous NaOH[2].

    • Causality: The NaOH neutralizes the acetic acid buffer and hydrolyzes any residual nitrite esters, driving the indazole product into the organic phase. This acts as a chemical self-validation; if the reaction is incomplete, unreacted diazonium salts will decompose in the basic aqueous layer, preventing downstream contamination.

  • Phase Separation : Extract the mixture, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

  • Purification & Isomer Resolution : Suspend the crude residue in a toluene/heptane mixture to precipitate the indazole products[2].

    • Self-Validation Checkpoint: This precipitation acts as an initial purity screen. A successful cyclization yields a distinct precipitate, whereas decomposed tars remain in the supernatant.

    • Further purify the precipitate via silica gel column chromatography (gradient elution: 10–20% EtOAc/Hexanes) to cleanly resolve the 6-chloro and 4-chloro isomers.

Quantitative Data & Optimization Matrix

The table below summarizes the empirical advantages of the non-aqueous pathway over traditional aqueous methods for this specific substrate class.

ParameterCondition A (Traditional Aqueous)Condition B (Optimized Non-Aqueous)
Primary Reagents NaNO₂, HCl, H₂Ot-BuONO, KOAc, AcOH, Toluene
Temperature Profile 0 °C to 80 °CRT to 45 °C
Overall Yield < 20% (High phenol byproduct)45 - 69% (Isomer mixture)
Isomer Ratio (6-Cl : 4-Cl) N/A~ 1.2 : 1
Industrial Scalability PoorExcellent

Downstream Functionalization

Once isolated, the 1H-indazole nitrogen (N1) is typically protected (e.g., with THP, SEM, or Boc groups) to direct subsequent synthetic steps. The C6-chloro position serves as an excellent electrophilic handle for Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings. These late-stage functionalizations are critical steps in synthesizing complex, sterically demanding allosteric inhibitors for advanced oncology programs[2][3].

References

  • Novartis AG. (2020). Heterobicyclic compounds for inhibiting the activity of shp2. World Intellectual Property Organization. WO2020022323A1.
  • Repare Therapeutics. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] As a bioisostere of purines, indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1] The physicochemical properties of these molecules are paramount to their biological function, governing aspects such as solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of the specific derivative, 6-chloro-7-methyl-1H-indazole, a molecule of interest for further investigation in drug discovery programs.

Indazole exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable and predominant form.[1] The introduction of substituents, such as the chloro and methyl groups in 6-chloro-7-methyl-1H-indazole, can significantly modulate the electronic and steric properties of the core scaffold, thereby influencing its physicochemical and biological characteristics.

Molecular Structure and Core Properties

Chemical Structure:

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Property Determination Synthesis Synthesis of 6-chloro-7-methyl-1H-indazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility Measurement Melting_Point->Solubility LogP LogP Determination (Shake-flask or HPLC) Solubility->LogP pKa pKa Determination (Potentiometric or UV-metric) LogP->pKa

Caption: Experimental workflow for the characterization of 6-chloro-7-methyl-1H-indazole.

Protocol 1: Melting Point Determination

  • A small, dry sample of the purified compound is loaded into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

  • The temperature range over which the sample melts is recorded.

Protocol 2: Aqueous Solubility (Shake-Flask Method)

  • An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25 °C).

  • The suspension is agitated (e.g., on a shaker) until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Protocol 3: LogP Determination (Shake-Flask Method)

  • A solution of the compound in a suitable solvent (e.g., octanol) is prepared.

  • A known volume of this solution is mixed with an equal volume of water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The two phases are separated, and the concentration of the compound in each phase is determined.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

While a specific synthesis for 6-chloro-7-methyl-1H-indazole is not detailed in the provided search results, general synthetic strategies for substituted indazoles can be applied. A common approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors. [3]For instance, a plausible route could involve the diazotization of a 2-amino-3-chloro-4-methyl-toluene derivative followed by intramolecular cyclization.

The reactivity of the indazole ring is influenced by the presence of the electron-withdrawing chloro group and the electron-donating methyl group. The N-H proton can be deprotonated with a base, allowing for N-alkylation or N-arylation reactions. Electrophilic substitution reactions are also possible on the benzene ring, with the positions of substitution directed by the existing substituents.

Biological and Pharmaceutical Relevance

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. [2][4]The specific substitution pattern of 6-chloro-7-methyl-1H-indazole suggests its potential as a scaffold for the development of novel therapeutic agents. The chloro and methyl groups can engage in specific interactions with biological targets, and their positions can be optimized to enhance potency and selectivity. The physicochemical properties outlined in this guide are critical for the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate derived from this scaffold.

Conclusion

6-chloro-7-methyl-1H-indazole is a substituted indazole with potential for further exploration in medicinal chemistry. While experimental data is limited, this guide provides a comprehensive overview of its predicted physicochemical properties based on its structure and data from analogous compounds. The provided experimental protocols offer a roadmap for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical properties of this molecule is essential for its rational design and development into novel therapeutic agents.

References

  • ZaiQi Bio-Tech. 6-chloro-1H-indazole| CAS No:698-25-9. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. [Link]

  • BuyersGuideChem. 6-Chloro-1H-indazole | 698-25-9. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022. [Link]

  • Mohamed Abdelahi, M., et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]

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  • ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

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Foundational

An In-depth Technical Guide to the Structural Elucidation of 6-chloro-7-methyl-1H-indazole

Introduction: The Imperative for Unambiguous Structural Verification In the landscape of modern drug discovery and materials science, indazole derivatives are a cornerstone scaffold, exhibiting a vast range of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, indazole derivatives are a cornerstone scaffold, exhibiting a vast range of biological activities. The specific isomeric form and substitution pattern of these heterocycles dictates their function, making precise structural elucidation not merely a procedural step, but a fundamental prerequisite for advancing research. The compound 6-chloro-7-methyl-1H-indazole is a prime example where subtle changes in substituent placement could drastically alter its pharmacological profile.

This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of 6-chloro-7-methyl-1H-indazole. Moving beyond a simple listing of methods, we will explore the causality behind the experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural verification.[1] The process of structural elucidation is a critical step that transforms a newly synthesized compound from an unknown entity into a precisely mapped three-dimensional structure, which is paramount for understanding its reactivity and potential applications.[1]

A Plausible Synthetic Route: Context for Analysis

To appreciate the potential impurities and isomeric possibilities, it is useful to consider a likely synthetic pathway. A common approach to substituted indazoles involves the intramolecular cyclization of appropriately substituted precursors.[2][3] For 6-chloro-7-methyl-1H-indazole, a plausible route could start from 2-amino-4-chloro-3-methyltoluene, which undergoes diazotization followed by an intramolecular reaction to form the indazole ring.

This context is critical, as it informs the analyst of potential side products, such as isomers (e.g., 4-chloro-7-methyl-1H-indazole) or unreacted starting materials, which must be distinguished from the target compound during analysis.

The Integrated Analytical Workflow: A Strategy for Certainty

No single analytical technique provides absolute structural proof.[4] Instead, we rely on the convergence of data from multiple, orthogonal methods. The workflow we will follow integrates data from mass spectrometry (for molecular formula and key fragments), infrared spectroscopy (for functional groups), and a suite of NMR experiments (for the precise bonding framework).

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Integration & Confirmation mol_formula Molecular Formula & DoU (from MS & Elemental Analysis) ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern mol_formula->ms Provides Target Mass structure Proposed Structure ms->structure Confirms Mass & Cl presence ir Infrared (FT-IR) - Functional Groups ir->structure Confirms Functional Groups nmr NMR Spectroscopy - 1H & 13C - DEPT-135 - HSQC & HMBC nmr->structure Defines Connectivity G Key HMBC Correlations H_Me H-Me C7 H_Me->C7 C6 H_Me->C6 C7a H_Me->C7a H4 H-4 C3 H4->C3 C5 H4->C5 C6_2 H4->C6_2 C7a_2 H4->C7a_2

Caption: Key HMBC correlations confirming substituent positions.

Crucial HMBC Correlations for Structural Confirmation:

  • Methyl Protons (~2.5 ppm): These protons must show correlations to C-7, C-6, and C-7a. The correlation to the chlorine-bearing carbon (C-6, ~128.5 ppm) and the bridgehead carbon C-7a (~139.0 ppm) is definitive proof of the 7-methyl substitution.

  • H-4 Proton (~7.7 ppm): This proton should show correlations to C-3, C-5, C-6, and C-7a. The correlation to C-6 (~128.5 ppm) confirms that H-4 is adjacent to the chlorinated position.

  • H-5 Proton (~7.2 ppm): This proton should show correlations to C-4, C-7, and C-3a.

  • H-3 Proton (~8.1 ppm): This proton should correlate to C-3a and C-7a, confirming its position on the five-membered ring.

By systematically assembling these correlations, the proposed structure of 6-chloro-7-methyl-1H-indazole is unequivocally confirmed over other possible isomers.

Conclusion

The structural elucidation of a molecule like 6-chloro-7-methyl-1H-indazole is a systematic process of evidence accumulation. High-resolution mass spectrometry establishes the correct molecular formula and confirms the presence of chlorine. FT-IR spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The convergence of data from these orthogonal techniques provides a high degree of confidence in the final structural assignment, a critical requirement for advancing applications in medicinal chemistry and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
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  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997-6008. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

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  • Williams, T. D. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 6-chloro-7-methyl-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction to the Indazole Scaffold The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The versatility of the indazole core allows for diverse substitution patterns, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Several indazole-based drugs, such as Pazopanib and Axitinib, have received FDA approval for the treatment of various cancers, underscoring the therapeutic relevance of this heterocyclic system.[1][2]

Chemical Identity and Properties of 6-chloro-7-methyl-1H-indazole

While a dedicated CAS number for 6-chloro-7-methyl-1H-indazole is not prominently listed in major chemical databases, its constitutional isomer, 3-chloro-6-methyl-1H-indazole, is documented with the CAS number 885271-60-3.[5] The synthesis of another isomer, 3-chloro-7-methyl-1H-indazole, has also been described in the scientific literature.[6] The lack of a readily available CAS number for the target compound suggests it may be a novel or less-synthesized derivative, presenting an opportunity for new chemical entity research.

Based on its structure, 6-chloro-7-methyl-1H-indazole is expected to be a solid at room temperature with a defined melting point. Its solubility is likely to be low in water and higher in organic solvents such as ethanol, DMSO, and DMF. The presence of the chloro and methyl groups will influence its lipophilicity and electronic properties, which in turn will affect its biological activity and metabolic stability.

Table 1: Predicted Physicochemical Properties of 6-chloro-7-methyl-1H-indazole and its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
6-chloro-7-methyl-1H-indazoleC8H7ClN2166.61~320
3-chloro-6-methyl-1H-indazoleC8H7ClN2166.61322.2 ± 22.0[5]
3-chloro-7-methyl-1H-indazoleC8H7ClN2166.61Not available

Synthesis of Substituted 1H-Indazoles: A Strategic Approach

The synthesis of specifically substituted 1H-indazoles often presents challenges in achieving regioselectivity. However, several established methods for the synthesis of the indazole core can be adapted for the preparation of 6-chloro-7-methyl-1H-indazole.

General Synthetic Strategies

Classical and modern methods for constructing the 1H-indazole skeleton include:

  • [3 + 2] Cycloaddition: This approach often involves the reaction of arynes with hydrazones.[7]

  • Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to 3-substituted 1H-indazoles.[8][9]

  • From o-Haloaryl Precursors: Condensation of o-haloaryl aldehydes or ketones with hydrazines, followed by cyclization, is a common strategy.[10] Microwave-assisted synthesis can significantly accelerate these reactions.[11]

Proposed Synthetic Pathway for 6-chloro-7-methyl-1H-indazole

A plausible synthetic route to 6-chloro-7-methyl-1H-indazole could commence from a suitably substituted aniline or benzaldehyde. The following diagram illustrates a conceptual synthetic workflow.

G A 2-Amino-3-chloro-4-methyl-benzaldehyde C Hydrazone Intermediate A->C Condensation B Hydrazine B->C D 6-chloro-7-methyl-1H-indazole C->D Oxidative Cyclization

Caption: Proposed synthetic workflow for 6-chloro-7-methyl-1H-indazole.

Experimental Protocol: Conceptual Synthesis

  • Hydrazone Formation: To a solution of 2-amino-3-chloro-4-methyl-benzaldehyde in ethanol, add an equimolar amount of hydrazine hydrate. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated hydrazone intermediate by filtration.

  • Cyclization: Dissolve the hydrazone intermediate in a suitable solvent such as DMF. Add an oxidizing agent (e.g., copper(II) acetate) and a base (e.g., potassium carbonate). Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

Spectroscopic Characterization

The structural confirmation of 6-chloro-7-methyl-1H-indazole would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons (a singlet around 2.5 ppm), and the N-H proton (a broad singlet at higher chemical shifts).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the chemical shifts influenced by the chloro and methyl substituents.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

Potential Biological Activities and Therapeutic Applications

The indazole scaffold is a cornerstone in the development of various therapeutic agents.[3][12] Substituted indazoles have demonstrated a wide range of biological activities, making 6-chloro-7-methyl-1H-indazole a compound of high interest for drug discovery.

Anti-Cancer Activity

Many indazole derivatives exhibit potent anti-cancer properties by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[1][2] It is plausible that 6-chloro-7-methyl-1H-indazole could act as a kinase inhibitor.

G cluster_0 Cancer Cell Signaling RTK Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade RTK->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Indazole 6-chloro-7-methyl-1H-indazole Indazole->Kinase_Cascade Inhibition

Caption: Potential mechanism of anti-cancer activity via kinase inhibition.

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

CompoundTarget/ClassCancer Cell LineIC50 (µM)Reference
PazopanibVEGFR, PDGFR, c-Kit inhibitorVariousVaries[1]
AxitinibVEGFR inhibitorVariousVaries[2]
EntrectinibALK inhibitorVarious0.012[12]
1H-indazole derivativeVEGFR-2 kinase inhibitorHUVEC2.15[12]
Anti-Inflammatory and Analgesic Activity

Indazole derivatives have been reported to possess significant anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[4]

Antimicrobial Activity

The indazole scaffold is also found in compounds with antibacterial and antifungal properties.[3][6] The specific substitution pattern of 6-chloro-7-methyl-1H-indazole could confer activity against various microbial strains.

Conclusion and Future Directions

6-chloro-7-methyl-1H-indazole represents a promising, yet underexplored, molecule within the pharmacologically significant indazole family. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The projected anti-cancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on the regioselective synthesis of this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential. The exploration of structure-activity relationships by synthesizing a library of related derivatives will be crucial for optimizing its biological profile and advancing it as a potential drug candidate.

References

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 13(13), 3340-3343.
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
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Foundational

6-Chloro-7-Methyl-1H-Indazole: Mechanism of Action and Pharmacophore Dynamics in Targeted Oncology

Executive Summary In modern targeted oncology, the discovery of highly specific allosteric and covalent inhibitors has revolutionized the treatment of malignancies driven by the RTK-RAS-MAPK pathway. At the heart of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the discovery of highly specific allosteric and covalent inhibitors has revolutionized the treatment of malignancies driven by the RTK-RAS-MAPK pathway. At the heart of this chemical revolution are privileged structural motifs—pharmacophores that dictate the precise mechanism of action (MoA) of the resulting drug molecules.

6-chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is not deployed as a standalone therapeutic agent; rather, it is a critical, highly engineered building block[1]. When incorporated into larger molecular scaffolds, this specific indazole derivative serves as the primary structural anchor that enables the allosteric inhibition of SHP2 (PTPN11) and the covalent blockade of the KRAS G12C Switch II pocket[2].

This technical guide dissects the causal mechanism of action conferred by the 6-chloro-7-methyl-1H-indazole moiety, detailing its structural biology, binding kinetics, and the self-validating experimental protocols required to evaluate its derivatives in preclinical development.

Structural Biology & The "Why" Behind the Chemistry

As an application scientist bridging chemical design and biological efficacy, I emphasize that every atom in a pharmacophore must serve a thermodynamic or kinetic purpose. The 6-chloro-7-methyl-1H-indazole core is a masterclass in structure-based drug design (SBDD).

The Role of the Indazole Core (H-Bonding)

The 1H-indazole ring contains adjacent nitrogen atoms (N1 and N2) that act as a highly efficient hydrogen bond donor-acceptor pair.

  • In KRAS G12C: The indazole core forms critical H-bonds with the side chain of Asp69 (D69) and the backbone amide of Ser65 (S65)[3].

  • In SHP2: It wedges into the central allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, engaging in hydrogen bonding networks that lock the enzyme in its auto-inhibited, "closed" conformation[1][4].

The 6-Chloro Substituent (Hydrophobic Wedging)

Chlorine is a moderately lipophilic, electron-withdrawing group. Its placement at the 6-position is not arbitrary. It is precisely angled to fill deep hydrophobic sub-pockets—such as the region delimited by Val103, Ile100, and Met72 in the KRAS Switch II pocket (S-IIP)[2]. This hydrophobic packing displaces high-energy water molecules, driving a favorable entropic shift that drastically increases binding affinity.

The 7-Methyl Substituent (Conformational Locking)

The true ingenuity of this building block lies in the 7-methyl group. By introducing steric bulk adjacent to the attachment point of the larger drug scaffold, the methyl group restricts the rotational freedom of the indazole ring. This creates atropisomerism (stable conformational isomers)[5]. By pre-organizing the molecule into the exact bioactive conformation required to enter the target pocket, the 7-methyl group minimizes the entropic penalty of binding, leading to exponentially longer target residence times.

Mechanism of Action: Pathway Disruption

The incorporation of the 6-chloro-7-methyl-1H-indazole pharmacophore into small molecules yields inhibitors that disrupt the RTK-SHP2-KRAS-ERK signaling axis at two distinct nodes.

  • SHP2 Allosteric Inhibition: SHP2 acts upstream of RAS. Indazole-derived SHP2 inhibitors bind the allosteric site, clamping the N-SH2 domain against the PTP catalytic domain. This prevents SHP2 from mediating the SOS1-driven nucleotide exchange that activates KRAS[1].

  • KRAS G12C Covalent Inhibition: Indazole-anchored KRAS inhibitors (e.g., analogs of JDQ443) utilize the indazole ring to anchor into the S-IIP, positioning an acrylamide warhead to irreversibly bind Cys12. This traps KRAS in its inactive, GDP-bound state[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Auto-inhibited ⇌ Active RTK->SHP2 Phosphorylation KRAS KRAS GDP ⇌ GTP SHP2->KRAS SOS1 Recruitment ERK ERK1/2 Signaling Cascade KRAS->ERK Kinase Cascade Tumor Tumor Proliferation ERK->Tumor Gene Transcription Indazole_SHP2 Indazole-based SHP2 Inhibitor (Allosteric Blockade) Indazole_SHP2->SHP2 Stabilizes Closed State Indazole_KRAS Indazole-based KRAS Inhibitor (S-IIP Covalent Blockade) Indazole_KRAS->KRAS Traps GDP State

Fig 1: Mechanism of action of indazole-derived inhibitors in the RTK-SHP2-KRAS-ERK signaling axis.

Quantitative Binding Data

To understand the efficacy of this pharmacophore, we must look at the quantitative data derived from X-ray crystallography and biochemical assays. The table below summarizes how the functional groups of the indazole core translate to measurable biological parameters.

Target ProteinBinding PocketKey Interacting ResiduesFunction of 6-Cl-7-Me-IndazoleTypical IC50 / Affinity
SHP2 Central Allosteric TunnelThr253, Gln257, Arg111Stabilizes auto-inhibited state; N1/N2 H-bonding.10 - 50 nM
KRAS G12C Switch II Pocket (S-IIP)Asp69, Ser65, Val103, Met72Anchors warhead; 6-Cl fills hydrophobic cleft.10 - 30 nM
KRAS G12C Switch II Pocket (S-IIP)Gln99, Ile1007-Me restricts rotation, optimizing trajectory.Residence t½ > 24h

Self-Validating Experimental Protocols

To prove the mechanism of action of a newly synthesized 6-chloro-7-methyl-1H-indazole derivative, a self-validating workflow is required. A biochemical assay provides the phenotypic readout (inhibition of signaling), but it must be paired with X-ray crystallography to provide the structural proof of the binding mode.

Protocol Step1 Target Protein Expression & Purification Step2 Ligand Incubation (Indazole Derivative) Step1->Step2 Step3 Hanging-Drop Crystallization Step2->Step3 Step4 X-ray Diffraction & Binding Resolution Step3->Step4

Fig 2: Self-validating X-ray crystallography workflow for determining indazole binding modalities.

Protocol A: X-Ray Co-Crystallization (Structural Validation)

Causality: We utilize hanging-drop vapor diffusion to force the protein-ligand complex out of solution slowly, allowing the highly ordered lattice to form around the conformationally locked indazole core.

  • Protein Preparation: Express SHP2 (residues 1-525) or KRAS G12C (residues 1-169) in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.

  • Complex Formation: Incubate the purified protein (10 mg/mL) with a 5-fold molar excess of the 6-chloro-7-methyl-1H-indazole derivative. For KRAS, ensure 1 mM GDP is present to maintain the inactive state. Incubate at 4°C for 4 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Sodium Tartrate).

  • Diffraction & Analysis: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Solve the structure via molecular replacement to confirm the indazole's engagement with the target pocket.

Protocol B: Cellular pERK AlphaLISA Assay (Phenotypic Validation)

Causality: Because the indazole pharmacophore halts the upstream activation of KRAS/SHP2, the downstream phosphorylation of ERK1/2 (pERK) will be proportionally reduced. AlphaLISA provides a highly sensitive, homogeneous readout of this disruption.

  • Cell Seeding: Plate NCI-H358 (KRAS G12C mutant) cells at 10,000 cells/well in a 384-well plate using RPMI + 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the indazole derivative (starting at 10 µM). Add to the cells and incubate for 2 hours. Note: The 2-hour window is critical to observe direct signaling blockade before transcriptional feedback loops activate.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Add 5 µL of Acceptor Beads conjugated to an anti-ERK1/2 antibody, followed by 5 µL of Donor Beads conjugated to an anti-pERK (Thr202/Tyr204) antibody. Incubate in the dark for 2 hours.

  • Readout: Read the plate on an EnVision multimode microplate reader (Excitation: 680 nm, Emission: 615 nm). Calculate the IC50 using a 4-parameter logistic regression.

Conclusion

The 6-chloro-7-methyl-1H-indazole molecule is a master key in modern medicinal chemistry. By leveraging its unique combination of hydrogen-bonding capability, hydrophobic wedging, and steric-induced conformational locking, drug developers can design highly potent, selective allosteric and covalent inhibitors. Understanding the precise atomic contributions of this pharmacophore is essential for the continued evolution of targeted therapies against RTK-RAS-MAPK driven tumors.

References

  • WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2. Google Patents.
  • Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. AACR Journals (Cancer Discovery). URL:[Link]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents.

Sources

Exploratory

6-chloro-7-methyl-1H-indazole solubility data

An In-depth Technical Guide to the Solubility Profile of 6-chloro-7-methyl-1H-indazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for determining and unde...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 6-chloro-7-methyl-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 6-chloro-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in a compound's downstream applicability, this document outlines the fundamental principles governing solubility, presents a detailed, field-proven experimental protocol for its determination, and discusses the critical parameters that influence this key physicochemical property. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance. While specific experimental solubility data for 6-chloro-7-methyl-1H-indazole is not publicly available, this guide equips the user with the necessary tools to generate this data reliably and interpret it effectively.

Introduction to 6-chloro-7-methyl-1H-indazole and the Significance of Solubility

6-chloro-7-methyl-1H-indazole belongs to the indazole class of heterocyclic compounds. Indazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antifungal properties[1][2][3][4]. The specific substitutions of a chlorine atom at the 6-position and a methyl group at the 7-position of the indazole ring will modulate the compound's lipophilicity, electronic distribution, and crystal lattice energy, all of which are determinants of its solubility.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of drug discovery and development. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy, while solubility in organic solvents is crucial for synthesis, purification, and formulation processes. Therefore, a thorough understanding and quantification of the solubility of 6-chloro-7-methyl-1H-indazole are prerequisites for its advancement as a potential therapeutic agent or research tool.

Fundamental Principles of Solubility

The adage "like dissolves like" is a foundational concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.[5] The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors:

  • Physicochemical Properties of the Solute: The crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding in 6-chloro-7-methyl-1H-indazole will significantly impact its solubility.

  • Properties of the Solvent: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. A range of solvents, from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene), should be assessed to create a comprehensive solubility profile.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.

  • pH (for aqueous solutions): The indazole moiety contains nitrogen atoms that can be protonated or deprotonated, meaning the aqueous solubility of 6-chloro-7-methyl-1H-indazole will likely be pH-dependent.[6]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of thermodynamic solubility.

Rationale for the Shake-Flask Method

This method is chosen for its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved compound. This is crucial for obtaining accurate and reproducible solubility data that can be confidently used in thermodynamic modeling and biopharmaceutical classification.

Experimental Protocol

Materials:

  • 6-chloro-7-methyl-1H-indazole (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 6-chloro-7-methyl-1H-indazole to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Place the vials in a temperature-controlled shaker, agitating them for a sufficient period (typically 24-72 hours) to reach equilibrium.[5] The time to reach equilibrium should be determined in preliminary studies.[7]

  • Phase Separation:

    • After the equilibration period, separate the undissolved solid from the saturated solution. This is a critical step to prevent artificially inflated solubility readings.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[5][8]

  • Quantification of the Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 6-chloro-7-methyl-1H-indazole in the diluted solution using a validated analytical technique, most commonly HPLC with UV detection.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

  • Data Reporting:

    • Calculate the solubility of 6-chloro-7-methyl-1H-indazole in the original, undiluted saturated solution.

    • Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.[5]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess 6-chloro-7-methyl-1H-indazole to solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 sep1 Centrifuge to pellet undissolved solid prep3->sep1 Equilibrated Sample sep2 Filter supernatant through 0.22 µm filter sep1->sep2 quant1 Dilute filtered saturated solution sep2->quant1 Saturated Solution quant2 Analyze by HPLC against a standard curve quant1->quant2 quant3 Calculate original concentration quant2->quant3 report Report Solubility (mg/mL or mol/L) at specified temperature quant3->report Solubility Data

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The obtained solubility data should be organized into a clear and concise table to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for 6-chloro-7-methyl-1H-indazole at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Polar, ProticExperimental ValueCalculated Value
PBS (pH 7.4)Aqueous BufferExperimental ValueCalculated Value
EthanolPolar, ProticExperimental ValueCalculated Value
AcetonitrilePolar, AproticExperimental ValueCalculated Value
DMSOPolar, AproticExperimental ValueCalculated Value
Ethyl AcetateIntermediate PolarityExperimental ValueCalculated Value
TolueneNonpolarExperimental ValueCalculated Value
HexaneNonpolarExperimental ValueCalculated Value

Factors Influencing the Solubility of 6-chloro-7-methyl-1H-indazole

A systematic approach to understanding the solubility profile involves exploring key variables.

Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities and functionalities to probe the intermolecular interactions that govern solvation.

G cluster_solvents Solvent Selection compound 6-chloro-7-methyl-1H-indazole polar_protic Polar Protic (e.g., Water, Ethanol) compound->polar_protic H-bonding & dipole-dipole polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) compound->polar_aprotic Dipole-dipole nonpolar Nonpolar (e.g., Toluene, Hexane) compound->nonpolar van der Waals forces

Caption: Rationale for solvent selection based on intermolecular forces.

Impact of pH on Aqueous Solubility

For ionizable compounds like 6-chloro-7-methyl-1H-indazole, aqueous solubility is highly dependent on pH.[6] Determining the pH-solubility profile is essential for predicting its behavior in biological systems. This involves performing the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[7]

Conclusion

This technical guide provides a robust framework for the systematic determination and interpretation of the solubility of 6-chloro-7-methyl-1H-indazole. By adhering to the detailed experimental protocol and considering the influential factors outlined, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding further research, including formulation development, in vitro and in vivo studies, and ultimately, for unlocking the full therapeutic potential of this promising compound. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • 6-Chloro-7-methyl-1H-indole | CAS#:57817-09-1 . (2025, September 25). Chemsrc. Retrieved March 15, 2026, from [Link]

  • 6-chloro-1H-indazole| CAS No:698-25-9 . (n.d.). ZaiQi Bio-Tech. Retrieved March 15, 2026, from [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At . (n.d.). University of Northern Iowa. Retrieved March 15, 2026, from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018, July 2). World Health Organization. Retrieved March 15, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . (2011, July 1). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . (2019, February 14). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . (2023, May 4). Defense Technical Information Center. Retrieved March 15, 2026, from [Link]

  • Indazole – Knowledge and References . (n.d.). Taylor & Francis. Retrieved March 15, 2026, from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction . (2023, March 23). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 1H-Indazole | C7H6N2 . (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . (2026, January 10). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization of 6-chloro-7-methyl-1H-indazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of 6-chloro-7-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of 6-chloro-7-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry and materials science. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, supported by predictive data tables, experimental protocols, and workflow diagrams to aid researchers in the unambiguous characterization of this and similar heterocyclic compounds.

Introduction to Indazoles and the Importance of Spectroscopic Analysis

Indazoles are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2] The precise substitution pattern on the indazole core is critical to its pharmacological activity, making unambiguous structural characterization paramount. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure of novel indazole derivatives like 6-chloro-7-methyl-1H-indazole.

Molecular Structure and Numbering

The structure of 6-chloro-7-methyl-1H-indazole is presented below, with the standard IUPAC numbering for the indazole ring system. This numbering is essential for the correct assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 6-chloro-7-methyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For 6-chloro-7-methyl-1H-indazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-chloro-7-methyl-1H-indazole is predicted to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~13.0br s-
H-3~8.1s-
H-4~7.8d~8.5
H-5~7.2d~8.5
CH₃~2.5s-

Interpretation and Rationale:

  • N-H Proton: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm), and its exact position can be sensitive to solvent and concentration.[3]

  • H-3 Proton: The proton at the C3 position is expected to be a singlet, as it lacks adjacent proton neighbors. Its chemical shift is generally around 8.1 ppm in the parent indazole.[3]

  • Aromatic Protons (H-4 and H-5): The protons on the benzene ring, H-4 and H-5, are predicted to appear as doublets due to coupling with each other. H-4 is expected to be deshielded relative to H-5 due to the anisotropic effect of the pyrazole ring.

  • Methyl Protons: The protons of the methyl group at C7 will appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~128
C-5~121
C-6~130
C-7~115
C-7a~141
CH₃~15

Interpretation and Rationale:

  • The carbon atoms of the indazole ring typically resonate in the aromatic region (110-145 ppm).[3]

  • The chemical shifts are influenced by the substituents. The chlorine atom at C-6 will cause a downfield shift for this carbon, while the methyl group at C-7 will cause an upfield shift for C-7.

  • The quaternary carbons (C-3a, C-6, C-7, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200-3000 (broad)N-H stretch
3100-3000Aromatic C-H stretch
~1620, ~1500, ~1450C=C aromatic ring stretches
~1100C-Cl stretch

Interpretation and Rationale:

  • N-H Stretch: The most diagnostic peak for 1H-indazoles is the N-H stretching vibration, which appears as a broad band in the region of 3200-3000 cm⁻¹.[3]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.[3]

  • C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of bands in the 1620-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₈H₇ClN₂
Molecular Weight166.61 g/mol
[M]⁺ (Monoisotopic)166.030 m/z
[M+H]⁺ (Monoisotopic)167.037 m/z

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺) should be observed at m/z 166, with a characteristic isotopic pattern for one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

  • Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 167 would be the base peak.

  • Fragmentation of the indazole ring can occur, leading to characteristic fragment ions. For example, loss of HCN or N₂ is a common fragmentation pathway for N-heterocycles.

Experimental Protocols

Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.[4]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 6-chloro-7-methyl-1H-indazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into the mass spectrometer (e.g., via ESI) and acquire data in full scan mode to determine the molecular weight. Tandem MS (MS/MS) can be used to study the fragmentation pattern.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 6-chloro-7-methyl-1H-indazole.

cluster_0 Spectroscopic Analysis Workflow start Sample of 6-chloro-7-methyl-1H-indazole nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Integration and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structural Elucidation and Confirmation data_analysis->structure_elucidation

Caption: Workflow for the spectroscopic elucidation of 6-chloro-7-methyl-1H-indazole.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive approach to the structural characterization of 6-chloro-7-methyl-1H-indazole. By carefully acquiring and interpreting the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this and other novel heterocyclic compounds, which is a critical step in the drug discovery and development process.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Teixeira, F. C., & Ramos, H. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen Research Portal. [Link]

  • MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. [Link]

  • ProQuest. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-1h-indazole-7-carboxylic acid. Retrieved from [Link]

  • GNPS. (2021, May 21). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

  • ACS Publications. (2008, January 30). A Practical, Metal-Free Synthesis of 1H-Indazoles. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Exploratory

Part 1: Computational Target Prediction and In Silico Analysis

As of early 2026, the scientific literature contains a notable absence of studies detailing the specific biological activities or therapeutic targets of 6-chloro-7-methyl-1H-indazole. This compound is primarily cataloged...

Author: BenchChem Technical Support Team. Date: March 2026

As of early 2026, the scientific literature contains a notable absence of studies detailing the specific biological activities or therapeutic targets of 6-chloro-7-methyl-1H-indazole. This compound is primarily cataloged in chemical supplier databases, but its pharmacological profile remains uncharacterized. This guide, therefore, adopts a proactive and predictive approach, functioning as a strategic whitepaper for initiating a comprehensive target identification and validation campaign.

Drawing from the well-established therapeutic relevance of the parent indazole scaffold, which is a cornerstone in modern medicinal chemistry, we can formulate a robust, data-driven strategy. Indazole derivatives have been successfully developed as potent inhibitors of key enzyme families, most notably protein kinases, making this an exceptionally fertile starting point for investigation.

This document outlines a systematic, multi-pronged workflow designed for researchers and drug development professionals. It begins with computational methods to predict likely targets, progresses to broad-based experimental screening to identify biological activity, and culminates in rigorous biochemical and cellular assays to validate specific molecular targets. The methodologies described herein are grounded in established, high-confidence techniques that form the bedrock of contemporary drug discovery.

Before committing to resource-intensive wet-lab experiments, computational techniques can provide valuable, cost-effective insights into the potential target landscape of 6-chloro-7-methyl-1H-indazole. This initial phase focuses on leveraging its structure to predict potential binding partners.

Structural Similarity and Analog-Based Target Inference

The indazole core is a privileged scaffold in numerous approved drugs and clinical candidates, predominantly kinase inhibitors. A primary step is to perform a systematic search for structurally similar compounds with known biological targets.

Methodology:

  • Scaffold Hopping & Similarity Search: Utilize platforms like ChEMBL or PubChem to conduct a Tanimoto similarity search using the SMILES string of 6-chloro-7-methyl-1H-indazole.

  • Target Analysis: Analyze the primary targets of the top 100 most similar compounds. Pay special attention to targets that appear with high frequency, particularly within the protein kinase family (e.g., VEGFR, c-Met, AXL, JAK).

  • Hypothesis Generation: Based on this analysis, generate a preliminary list of 5-10 high-priority candidate kinases or enzyme families for further investigation.

Molecular Docking Against High-Priority Target Families

Molecular docking simulates the binding of a ligand to the active site of a protein. This approach can be used to rank the hypothetical targets generated in the previous step by estimating their binding affinity.

Protocol: Virtual Screening via Molecular Docking

  • Target Preparation: Obtain high-resolution crystal structures of the selected candidate proteins (e.g., from the Protein Data Bank - PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket coordinates.

  • Ligand Preparation: Generate a 3D conformation of 6-chloro-7-methyl-1H-indazole and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the prepared receptor binding sites.

  • Analysis: Analyze the resulting binding poses and docking scores. A lower binding energy (more negative value) suggests a more favorable interaction. Prioritize targets that demonstrate strong, well-defined interactions (e.g., hydrogen bonds with key active site residues).

G cluster_0 In Silico Workflow A Input Compound: 6-chloro-7-methyl-1H-indazole B Structural Similarity Search (e.g., ChEMBL, PubChem) A->B C Identify Analogs with Known Targets B->C D Generate Hypothesis: List of Potential Targets (e.g., Kinase Family X, Y, Z) C->D E Molecular Docking Simulation (e.g., AutoDock Vina) C->E Refine Target List D->E Input Target Structures F Rank Targets by Predicted Binding Affinity E->F G Select High-Priority Candidates for Wet-Lab Validation F->G

Caption: Workflow for computational target prediction.

Part 2: Experimental Target Identification via Unbiased Screening

While computational methods provide a valuable starting point, experimental validation is essential. An unbiased screening approach can reveal unexpected activities and provide a clear phenotypic anchor for subsequent target deconvolution.

Broad-Spectrum Kinase Panel Screening

Given the prevalence of indazoles as kinase inhibitors, the most direct and highest-yield starting point is to screen the compound against a large, functionally diverse panel of recombinant human kinases.

Protocol: In Vitro Kinase Inhibition Assay

  • Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo® platform) offering a panel of >300 kinases.

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) of 6-chloro-7-methyl-1H-indazole. The output is typically reported as "% Inhibition" relative to a control.

  • Hit Identification: Identify "hits" as kinases that are inhibited by >50% (or a statistically relevant cutoff).

  • Dose-Response Analysis: For all identified hits, perform a follow-up dose-response assay, typically using a 10-point, 3-fold serial dilution, to determine the IC50 value (the concentration required for 50% inhibition).

Table 1: Hypothetical Kinase Screening Results

Kinase Target% Inhibition @ 10 µMIC50 (nM)Kinase Family
AXL98%75TAM Receptor Tyrosine Kinase
c-MET92%150Receptor Tyrosine Kinase
VEGFR285%450Receptor Tyrosine Kinase
JAK235%>10,000Tyrosine Kinase
SRC15%>10,000Tyrosine Kinase
Phenotypic Screening in Disease-Relevant Cell Lines

Parallel to target-based screening, evaluating the compound's effect on cellular phenotypes can provide crucial context and uncover novel mechanisms. An anti-proliferative screen against a panel of cancer cell lines is a standard approach.

Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel relevant to the hypothesized targets, such as AXL-driven non-small cell lung cancer lines).

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 6-chloro-7-methyl-1H-indazole for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Part 3: Target Validation and Mechanism of Action Studies

Once a high-confidence hit is identified (e.g., AXL kinase from the screen), the next critical phase is to confirm that the compound directly engages this target in a cellular environment and that this engagement leads to the observed phenotype.

Cellular Target Engagement: CETSA®

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein within intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells (e.g., an AXL-expressing cell line) with either vehicle or a saturating concentration of 6-chloro-7-methyl-1H-indazole.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis & Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., AXL) remaining at each temperature using Western blotting or another protein quantification method.

  • Analysis: In the presence of the binding compound, the AXL protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a rightward shift in the melting curve.

G cluster_1 Target Validation Workflow H Putative Target Identified (e.g., AXL Kinase) I Cellular Target Engagement (CETSA®) H->I K Downstream Pathway Analysis (Western Blot) H->K J Confirm Compound Binds to AXL in Intact Cells I->J N Phenotypic Rescue/ Knockdown Experiment J->N L Measure Phosphorylation of AXL Substrate (e.g., p-AKT) K->L M Confirm Inhibition of Signaling Pathway L->M M->N O Validate Target is Responsible for Anti-Proliferative Effect N->O

Foundational

discovery and history of 6-chloro-7-methyl-1H-indazole

An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-7-methyl-1H-indazole Introduction: The Privileged Indazole Scaffold The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of 6-Chloro-7-methyl-1H-indazole

Introduction: The Privileged Indazole Scaffold

The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules and commercially successful drugs.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[2][3] The thermodynamic stability of the 1H-tautomer has made it a particular focus for exploration as a versatile pharmacophore.[1][2]

The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the historical context and synthetic strategies relevant to a specific derivative, 6-chloro-7-methyl-1H-indazole, offering insights for researchers, scientists, and professionals in drug development.

Historical Context: The Genesis of Indazole Synthesis

The journey of indazole chemistry began in the 1880s with the pioneering work of Nobel laureate Emil Fischer.[1] His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core.[1] This foundational discovery opened the door to over a century of exploration into the synthesis and application of indazole derivatives. Over the years, numerous synthetic methodologies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-couplings and C-H activation strategies.[2][4]

Core Synthetic Strategy: The Jacobson Indazole Synthesis

A plausible and historically significant route for the synthesis of 6-chloro-7-methyl-1H-indazole is the Jacobson indazole synthesis. First reported in 1893, this classical method involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[5] This approach is particularly well-suited for the target molecule, starting from the readily available precursor, 3-chloro-2-methylaniline.

The overall synthetic workflow can be envisioned as a two-step process:

  • Acetylation: Protection of the amino group of 3-chloro-2-methylaniline to form N-(3-chloro-2-methylphenyl)acetamide.

  • Diazotization and Cyclization: Conversion of the acetylated intermediate into a diazonium salt, which then undergoes intramolecular cyclization to yield 6-chloro-7-methyl-1H-indazole.

Below is a detailed experimental protocol for this synthetic pathway.

Experimental Protocol: Synthesis of 6-chloro-7-methyl-1H-indazole

Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide

  • Materials:

    • 3-chloro-2-methylaniline

    • Acetic anhydride

    • Pyridine (or another suitable base)

    • Dichloromethane (or another suitable solvent)

  • Procedure:

    • Dissolve 3-chloro-2-methylaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

    • Add pyridine (1.1 eq) dropwise to catalyze the reaction and neutralize the acetic acid byproduct.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude N-(3-chloro-2-methylphenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of 6-chloro-7-methyl-1H-indazole

  • Materials:

    • N-(3-chloro-2-methylphenyl)acetamide

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Suspend N-(3-chloro-2-methylphenyl)acetamide (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cold suspension over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[6]

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

    • The formation of the diazonium salt is followed by spontaneous intramolecular cyclization.

    • The reaction mixture is then carefully neutralized with a base (e.g., sodium hydroxide solution) while maintaining a low temperature.

    • The precipitated product, 6-chloro-7-methyl-1H-indazole, is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Reaction Parameters
StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Expected Yield
1 3-chloro-2-methylanilineAcetic anhydride, PyridineDichloromethane0 to RT2-4>90%
2 N-(3-chloro-2-methylphenyl)acetamideSodium nitrite, HClWater0-51-260-80%

Note: Expected yields are estimates based on literature for similar Jacobson indazole syntheses.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Diazotization & Cyclization A 3-chloro-2-methylaniline B N-(3-chloro-2-methylphenyl)acetamide A->B Acetic anhydride, Pyridine, DCM C N-(3-chloro-2-methylphenyl)acetamide D 6-chloro-7-methyl-1H-indazole C->D 1. NaNO₂, HCl, 0-5°C 2. Cyclization

Caption: Workflow for the synthesis of 6-chloro-7-methyl-1H-indazole.

Mechanistic Insights of the Jacobson Synthesis

The Jacobson synthesis proceeds through a well-established electrophilic aromatic substitution mechanism.[5]

  • Diazonium Salt Formation: The primary aromatic amine (in this case, generated in situ from the hydrolysis of the acetamide under acidic conditions) reacts with nitrous acid (formed from NaNO₂ and HCl) to generate a diazonium salt. The nitrosonium ion (NO⁺) acts as the electrophile.[6]

  • Intramolecular Cyclization: The highly electrophilic diazonium group is then attacked by the adjacent aromatic ring (the methyl-bearing carbon). This intramolecular electrophilic aromatic substitution results in the formation of the five-membered pyrazole ring.

  • Deprotonation: A final deprotonation step rearomatizes the benzene ring, yielding the stable 1H-indazole product.

Jacobson_Mechanism Start N-(3-chloro-2-methylphenyl)acetamide Intermediate1 Diazonium Salt Intermediate Start->Intermediate1 NaNO₂, HCl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Electrophilic Attack Product 6-chloro-7-methyl-1H-indazole Intermediate2->Product Deprotonation

Caption: Mechanism of the Jacobson Indazole Synthesis.

Modern and Alternative Synthetic Routes

While the Jacobson synthesis is a classic approach, modern organic chemistry offers several alternative strategies for constructing the indazole core, which could potentially be adapted for 6-chloro-7-methyl-1H-indazole.

  • Condensation of o-Halobenzaldehydes with Hydrazine: A common modern method involves the reaction of an o-fluorobenzaldehyde with hydrazine or a substituted hydrazine.[7][8] This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism. For the target molecule, this would require the synthesis of 2-fluoro-3-methyl-4-chlorobenzaldehyde, which may be a less direct starting point.

  • Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are frequently employed for the intramolecular C-N bond formation to construct the indazole ring.[2][9] These methods often start from precursors like o-haloaryl N-sulfonylhydrazones or aminohydrazones and offer high efficiency and functional group tolerance.[2][10]

Applications in Drug Discovery

The specific biological activity of 6-chloro-7-methyl-1H-indazole is not extensively documented in publicly available literature. However, the indazole scaffold is a cornerstone of many clinically approved drugs, and the substituents on the target molecule suggest several potential areas of therapeutic interest.

  • Kinase Inhibition: Many indazole-containing compounds are potent protein kinase inhibitors used in oncology. The indazole core can form crucial hydrogen bonds with the hinge region of the kinase active site.

  • Anti-inflammatory Activity: Indazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Antimicrobial and Antifungal Properties: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[2][5]

The chlorine atom at the 6-position and the methyl group at the 7-position would influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its binding affinity and selectivity for various biological targets. This makes 6-chloro-7-methyl-1H-indazole an attractive scaffold for further derivatization and exploration in drug discovery programs.

Conclusion

References

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  • ResearchGate. (2004). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Asian Journal of Research in Chemistry. (2012).
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  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone.
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  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
  • Beilstein Journal of Organic Chemistry. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 2-Chloro-4-methylaniline.
  • Beilstein Journals. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
  • Eureka | Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Exploratory

The Indazole Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 6-chloro-7-methyl-1H-indazole Derivatives and Analogues For Researchers, Scientists, and Drug Development Professionals This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 6-chloro-7-methyl-1H-indazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 6-chloro-7-methyl-1H-indazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. While this specific substitution pattern represents a less-explored area of chemical space, this document will elucidate its potential by drawing upon established principles and data from closely related analogues. By examining the synthesis, characterization, structure-activity relationships (SAR), and biological activities of analogous compounds, we provide a predictive framework and practical insights for researchers aiming to develop novel therapeutics based on this core.

The 1H-indazole, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of compounds demonstrating a wide spectrum of pharmacological activities.[2][3][4] The indazole nucleus is a versatile pharmacophore capable of engaging in various biological interactions, most notably through hydrogen bonding via the N-H and N2 atoms, which can mimic the hinge-binding interactions of adenosine triphosphate (ATP) in kinase enzymes.[5] Consequently, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, with applications in oncology and inflammatory diseases.[5][6] Further applications include anti-HIV, antimicrobial, and neuroprotective agents.[4][7]

The specific decoration of the indazole core with substituents like a 6-chloro and a 7-methyl group is a rational strategy to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, thereby optimizing its potency, selectivity, and drug-like characteristics.

Synthesis and Characterization

The construction of the 6-chloro-7-methyl-1H-indazole core and its subsequent derivatization require robust synthetic strategies and unambiguous analytical characterization.

Proposed Synthesis of the Core Scaffold

While a specific, documented synthesis for 6-chloro-7-methyl-1H-indazole is not prevalent in the literature, a plausible and efficient route can be designed based on classical indazole syntheses.[8] A highly effective method involves the reaction of a substituted ortho-fluoro or ortho-chloro benzonitrile with hydrazine, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.[9]

A logical starting material would be 2,3-dichloro-6-methylbenzonitrile. The reaction with hydrazine would proceed with regioselective displacement of the chlorine atom at the 2-position, which is activated by the adjacent electron-withdrawing nitrile group, to form the 3-amino-6-chloro-7-methyl-1H-indazole. Subsequent deamination would yield the target scaffold.

Caption: Proposed synthetic workflow for 6-chloro-7-methyl-1H-indazole.

General Protocol: Synthesis of 3-Aminoindazoles from Benzonitriles

This protocol is a representative example for the synthesis of a 3-aminoindazole, a key intermediate, adapted from established procedures.[9][10]

Materials:

  • Substituted 2-halobenzonitrile (e.g., 3-bromo-2,6-dichlorobenzonitrile) (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Sodium acetate (1.2 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 volumes)

Procedure:

  • To a Parr reactor, charge the substituted 2-halobenzonitrile, sodium acetate, and 2-MeTHF.

  • Add hydrazine hydrate to the mixture.

  • Seal the reactor and heat the mixture to an internal temperature of 95 °C with stirring.

  • Maintain the temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., Methanol/Water) to yield the pure 3-aminoindazole derivative.[10]

Characterization and Spectroscopic Data

The structural elucidation of the target compounds relies on standard analytical techniques. Based on data from structurally similar compounds, the following spectroscopic characteristics are expected.[11][12][13][14]

Technique Expected Observations for 6-chloro-7-methyl-1H-indazole
¹H NMR N-H Proton: A broad singlet observed far downfield (>10 ppm), which may vary with solvent and concentration.[14] C3-H Proton: A characteristic singlet around 8.0-8.2 ppm.[11] Aromatic Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-7.8 ppm), exhibiting ortho coupling. The specific shifts will be influenced by the electronic effects of the chloro and methyl groups. Methyl Protons (C7-CH₃): A singlet in the aliphatic region, typically around 2.5 ppm.
¹³C NMR Aromatic Carbons: Signals expected in the 110-145 ppm range. The carbon bearing the chlorine (C6) will be shifted downfield, while the carbon bearing the methyl group (C7) and the methyl carbon itself will appear upfield.[12]
IR Spectroscopy N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹. Aromatic C-H Stretch: Typically observed just above 3000 cm⁻¹. C=C and C=N Stretches: A series of sharp bands in the 1620-1450 cm⁻¹ region. C-Cl Stretch: An absorption in the fingerprint region, typically 800-600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) and characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio) would confirm the molecular formula and the presence of one chlorine atom.

The 6-chloro-7-methyl-1H-indazole as a Pharmacophore

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. The indazole scaffold serves as an excellent foundation for building potent and selective inhibitors.

Structure-Activity Relationship (SAR) Insights

The substituents at the 6- and 7-positions play a crucial role in modulating the activity and properties of indazole-based inhibitors.

  • 6-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole N-H, potentially affecting hydrogen bonding interactions in a protein active site. Furthermore, its size and lipophilicity allow it to occupy small hydrophobic pockets, contributing to binding affinity. In many kinase inhibitors, a halogen at this position is a key interaction point.

  • 7-Methyl Group: The small, hydrophobic methyl group at the 7-position can enhance binding affinity through van der Waals interactions if it fits into a corresponding hydrophobic pocket on the target protein. It can also serve to orient the molecule within the active site and can improve metabolic stability by blocking a potential site of oxidation. The presence of a 7-substituent can also influence the tautomeric equilibrium of the indazole ring system.[15]

Derivatization at the N1 and C3 positions is critical for developing target specificity and potency. N1 substitution is often used to extend into solvent-exposed regions or other pockets of the active site, while C3 modifications are crucial for targeting specific amino acid residues.

Caption: General pharmacophore model for an indazole-based inhibitor.

Therapeutic Applications and Biological Activity

The primary therapeutic area for indazole derivatives is oncology, largely due to their effectiveness as protein kinase inhibitors.[5]

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Indazole-based molecules are designed as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.

The 6-chloro-7-methyl-1H-indazole scaffold is predicted to be an effective starting point for designing inhibitors against various kinases. The table below lists the activity of some close analogues, demonstrating the potential of this class of compounds.

Compound/Analogue Target Kinase Activity (IC₅₀) Reference
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole derivativeFGFR114.6 nM[5]
3-(Pyrazin-2-yl)-1H-indazole derivativePim13 nM[5]
5-Substituted-1H-indazole-3-carboxamide derivativeGSK-30.23 µM[5]
2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3< 10 nM (approx.)[16]
Indazole Amide DerivativeERK1/2Potent inhibition[17]

This table is illustrative and shows the potency of various indazole scaffolds against different kinase targets.

Caption: Schematic of an indazole inhibitor in a kinase ATP-binding site.

Conclusion and Future Perspectives

The 6-chloro-7-methyl-1H-indazole core represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and structure-activity relationship data from closely related analogues, researchers can efficiently synthesize and optimize derivatives with high potential. The strategic placement of the chloro and methyl groups provides a solid foundation for achieving potent and selective inhibition of key biological targets, particularly protein kinases.

Future work should focus on the definitive synthesis of this core scaffold and the systematic exploration of substitutions at the N1 and C3 positions to build a library of compounds for biological screening. Such efforts are likely to yield novel drug candidates with improved therapeutic profiles for the treatment of cancer and other diseases.

References

  • Wiley-VCH. (2007). Supporting Information for an efficient, facile, and general synthesis of 1H-indazoles. Retrieved from [Link]

  • Lin, W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 17(9), 10949-10963. [Link]

  • Tala, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Knauber, T. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (Dissertation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]

  • Kowol, C. R., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole). Inorganic Chemistry, 46(10), 4040-4050. [Link]

  • Stokes, B. J., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 777-780. [Link]

  • Tala, S., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Retrieved from [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Cerecetto, H., & González, M. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878. [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1845-1877. [Link]

  • Weng, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • ResearchGate. (2026). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 26(11), 2679–2683. [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Im, D., et al. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 472-482. [Link]

Sources

Foundational

metabolic stability of 6-chloro-7-methyl-1H-indazole

An In-depth Technical Guide to the Metabolic Stability of 6-chloro-7-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical over...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Stability of 6-chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the predicted , a molecule of interest within contemporary drug discovery programs. In the absence of direct experimental data for this specific entity, this document leverages established principles of drug metabolism and extensive literature on analogous indazole-containing compounds to forecast its biotransformation pathways. The primary metabolic routes are predicted to involve cytochrome P450-mediated oxidation of the 7-methyl group and aromatic hydroxylation. This guide further outlines detailed, field-proven in vitro experimental protocols using liver microsomes and hepatocytes for the definitive determination of the metabolic fate of 6-chloro-7-methyl-1H-indazole. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a pivotal parameter that dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly cleared could accumulate and lead to toxicity.[3] Therefore, a thorough understanding of a compound's metabolic fate is essential from the early stages of drug discovery.[1]

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates.[4][5] Its utility stems from its ability to engage in a variety of biological interactions. The metabolic stability of indazole derivatives, however, can be highly variable and dependent on their substitution patterns.[4] This guide focuses on 6-chloro-7-methyl-1H-indazole, providing a predictive analysis of its metabolic profile and a clear experimental roadmap for its empirical validation.

Chemical Structure of 6-chloro-7-methyl-1H-indazole:

Predicted Metabolic Profile of 6-chloro-7-methyl-1H-indazole

A structural assessment of 6-chloro-7-methyl-1H-indazole allows for the identification of potential "metabolic soft spots"—positions on the molecule that are most susceptible to enzymatic modification.

Analysis of Potential Metabolic Sites
  • 7-Methyl Group: Alkyl groups attached to aromatic rings are classic sites for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Indazole Ring System: The aromatic rings of the indazole core are also susceptible to CYP-mediated hydroxylation at various positions. The electronic effects of the chloro and methyl substituents will influence the regioselectivity of this oxidation.

  • N-H of the Pyrazole Ring: The nitrogen of the pyrazole ring is a potential site for Phase II conjugation reactions, such as glucuronidation, although this is generally a less common pathway for the parent indazole NH.

Plausible Biotransformation Pathways

Based on the metabolism of structurally related indazole derivatives, the following biotransformation pathways are predicted for 6-chloro-7-methyl-1H-indazole:

  • Phase I Metabolism (Oxidation):

    • Methyl Group Hydroxylation: The primary and most likely metabolic pathway is the oxidation of the 7-methyl group to form the corresponding hydroxymethyl derivative. This is a common metabolic route for methylated aromatic compounds.[6]

    • Aromatic Hydroxylation: Oxidation of the benzene or pyrazole ring of the indazole core is also a probable pathway. The exact position of hydroxylation is difficult to predict without experimental data but is a common metabolic route for indazole-containing compounds.[7]

    • N-Deindazolation: While observed in some complex indazole-containing molecules, the cleavage of the indazole ring itself is considered a less likely pathway for this simpler, unsubstituted indazole but should not be entirely ruled out, especially as it can have toxicological consequences.[8][9]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxylated metabolites formed during Phase I metabolism are susceptible to conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.[10][11]

Predicted Metabolic Pathways of 6-chloro-7-methyl-1H-indazole

parent 6-chloro-7-methyl-1H-indazole metabolite1 6-chloro-7-(hydroxymethyl)-1H-indazole parent->metabolite1 CYP-mediated Oxidation (Methyl Hydroxylation) metabolite2 Aromatic Hydroxylation Product(s) parent->metabolite2 CYP-mediated Oxidation (Aromatic Hydroxylation) metabolite3 Glucuronide Conjugate(s) metabolite1->metabolite3 UGT-mediated Glucuronidation metabolite2->metabolite3 UGT-mediated Glucuronidation

Caption: Predicted metabolic pathways of 6-chloro-7-methyl-1H-indazole.

Table of Predicted Metabolites
Metabolite Biotransformation Mass Change Likely Enzymes
6-chloro-7-(hydroxymethyl)-1H-indazoleMethyl Hydroxylation+16 DaCytochrome P450s
Hydroxylated-6-chloro-7-methyl-1H-indazoleAromatic Hydroxylation+16 DaCytochrome P450s
Glucuronide of hydroxylated metabolite(s)Glucuronidation+176 DaUGTs

Experimental Design for Assessing Metabolic Stability

To empirically determine the , a series of well-established in vitro assays are recommended.

In Vitro Methodologies

This assay is a widely used, high-throughput screen to assess Phase I metabolic stability.[1][2] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[1]

Experimental Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5-1.0 mg/mL) and the test compound, 6-chloro-7-methyl-1H-indazole (final concentration typically 1 µM), in a phosphate buffer (pH 7.4).[12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[13]

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[3][12] The total incubation volume is typically 150-200 µL.[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately terminate the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.[12]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

Experimental Workflow: Liver Microsomal Stability Assay

A Prepare Incubation Mixture (Microsomes + Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time-course) C->D E Quench with Acetonitrile D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3][12][14]

Experimental Protocol:

  • Hepatocyte Suspension: Prepare a suspension of cryopreserved or fresh hepatocytes in the appropriate incubation medium.

  • Incubation: Add 6-chloro-7-methyl-1H-indazole to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling and Analysis: Follow a similar time-point sampling, quenching, and analysis procedure as described for the microsomal assay.

Analytical Quantification and Data Analysis

The concentration of 6-chloro-7-methyl-1H-indazole in the samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][15] The rate of disappearance of the parent compound is then used to calculate key metabolic stability parameters.

Calculation of Metabolic Stability Parameters:

Parameter Description Calculation
Half-life (t1/2) The time it takes for 50% of the compound to be metabolized.t1/2 = 0.693 / k, where k is the elimination rate constant derived from the slope of the natural log of the percent remaining compound versus time.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Metabolite Identification Workflow

Identifying the metabolites of 6-chloro-7-methyl-1H-indazole is crucial for understanding its complete metabolic profile and assessing the potential for pharmacologically active or toxic byproducts.

Metabolite Profiling with High-Resolution Mass Spectrometry:

  • Sample Analysis: Analyze the supernatant from the in vitro incubations using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Mining: Compare the chromatograms of the incubated samples with control samples (without NADPH or hepatocytes) to identify new peaks corresponding to potential metabolites.

  • Mass Shift Analysis: Search for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[6][10]

  • Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

Workflow for Metabolite Identification

A Analyze Incubation Samples (High-Resolution MS) B Compare with Control Samples A->B C Identify New Peaks B->C D Analyze Mass Shifts C->D E Perform MS/MS Fragmentation D->E F Elucidate Metabolite Structures E->F

Caption: A systematic workflow for the identification of metabolites.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the . Based on its chemical structure and the known metabolic pathways of related indazole compounds, the primary routes of metabolism are predicted to be oxidation of the 7-methyl group and aromatic hydroxylation, followed by potential glucuronidation. The detailed experimental protocols provided herein offer a clear path for the empirical determination of this compound's metabolic fate. By following these self-validating methodologies, researchers can generate high-quality data to confidently guide the progression of 6-chloro-7-methyl-1H-indazole in the drug discovery and development process.

References

  • PubMed. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate.
  • Chemical Research in Toxicology. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate.
  • PubMed. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects.
  • PubMed. (n.d.). Investigation of Indazole Unbinding Pathways in CYP2E1 by Molecular Dynamics Simulations.
  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PubMed. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • National Institutes of Health. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC.
  • National Institutes of Health. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC.
  • Springer. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Agilent. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid.
  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • MilliporeSigma. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester | 1372629-24-7.
  • MDPI. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods.
  • Taylor & Francis Online. (n.d.). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • IntechOpen. (2018). In Vitro Biotransformation in Drug Discovery.
  • CymitQuimica. (n.d.). 6-Chloro-1H-indazole-7-carboxylic acid.
  • Hypha Discovery. (n.d.). Unusual Biotransformation Reactions.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1-methyl-1H-indazole | 1210781-03-5.
  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.

Sources

Exploratory

Crystallographic Profiling and Structural Implications of 6-Chloro-7-methyl-1H-indazole in Rational Drug Design

Executive Summary & Pharmacological Relevance The compound 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly privileged heterocyclic pharmacophore utilized extensively in modern medicinal chemistry (1)[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The compound 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly privileged heterocyclic pharmacophore utilized extensively in modern medicinal chemistry (1)[1]. As an isostere of purine, the indazole core is uniquely suited to interface with the hinge regions of kinases and the allosteric pockets of phosphatases. Specifically, derivatives of this scaffold have been aggressively pursued as allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway implicated in numerous oncological indications (2)[2].

The strategic placement of the 6-chloro and 7-methyl substituents is not arbitrary; it is a calculated design choice. The electron-withdrawing chlorine atom modulates the pKa of the N1 proton while participating in highly directional halogen bonding, whereas the 7-methyl group introduces precise steric bulk that dictates both the biological conformation and the solid-state crystal packing.

G RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 (Auto-inhibited State) RTK->SHP2 Phosphorylation ActiveSHP2 SHP2 (Active State) SHP2->ActiveSHP2 Normal Activation Indazole Indazole-based Inhibitor (Binds Allosteric Pocket) Indazole->SHP2 Binds Block Conformational Locking (Inhibition) Indazole->Block Induces Downstream RAS/MAPK Pathway Proliferation ActiveSHP2->Downstream Signaling Block->ActiveSHP2 Prevents

Fig 1. Mechanism of action for indazole-derived allosteric inhibitors targeting the SHP2 pathway.

Solid-State Chemistry: The Causality of Crystal Packing

Understanding the crystal structure of 6-chloro-7-methyl-1H-indazole requires analyzing the competing intermolecular forces that govern its lattice assembly. In the solid state, unsubstituted 1H-indazoles typically form either discrete hydrogen-bonded dimers or infinite helical catemers (chains) via N1–H···N2 interactions (3)[3].

However, the 6-chloro-7-methyl substitution fundamentally alters this energetic landscape:

  • Steric Gating by the 7-Methyl Group: The bulky methyl group at the C7 position sits directly adjacent to the N1-H hydrogen bond donor. This steric hindrance restricts the dihedral approach angle of neighboring molecules, energetically penalizing the formation of infinite catemers. Consequently, the lattice is forced into a highly stable, centrosymmetric R22​(8) hydrogen-bonded dimer configuration.

  • Halogen Bonding (C6-Cl···π): The 6-chloro substituent is highly polarizable. In the crystal lattice, it engages in orthogonal halogen bonding with the π-system of adjacent indazole rings or forms C-Cl···N contacts. This cross-linking stabilizes the inter-layer packing, which explains the high crystallinity and relatively low aqueous solubility often observed in 6-chloro-indazole derivatives (4)[4].

G Core 6-chloro-7-methyl-1H-indazole Crystal Lattice Hbond N1-H···N2 Hydrogen Bonding (Centrosymmetric Dimers) Core->Hbond Halogen C6-Cl···π Halogen Bonding (Inter-layer Stabilization) Core->Halogen Steric C7-Methyl Steric Hindrance (Prevents Catemer Formation) Core->Steric Steric->Hbond Forces

Fig 2. Logical network of intermolecular forces governing the solid-state crystal lattice packing.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data, empirical workflows must be designed with built-in causality to prevent kinetic trapping of amorphous solids or metastable polymorphs. The following protocol outlines the standard methodology for isolating diffraction-quality single crystals of 6-chloro-7-methyl-1H-indazole.

Step-by-Step Crystallization & Diffraction Workflow
  • Purity Validation: Prior to crystallization, the synthesized compound must achieve >99% purity via silica gel chromatography to prevent impurity-induced lattice defects (5)[5].

  • Solvent System Selection: Dissolve 50 mg of the compound in a minimal volume of Ethyl Acetate (polar aprotic). Carefully layer Hexane (non-polar anti-solvent) at a 1:3 ratio. Causality: The differential solubility gradient ensures thermodynamic control over nucleation, allowing the 7-methyl group to orient optimally without steric clashing during lattice assembly.

  • Slow Evaporation: Pierce the vial septum with a narrow-gauge needle and allow evaporation at a constant 20 °C over 7–10 days.

  • Crystal Harvesting: Select a single, optically clear block crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Cryogenic X-Ray Diffraction: Collect diffraction data at 100 K using Mo Kα radiation ( λ=0.71073 Å). Causality: Cryogenic cooling is strictly required to minimize thermal atomic displacement parameters (B-factors). This is critical for accurately resolving the electron density of the N1 proton, thereby unambiguously assigning the 1H-tautomer over the 2H-tautomer.

G N1 Synthesize 6-chloro-7-methyl-1H-indazole N2 Purification (Silica Gel Chromatography) N1->N2 N3 Solvent Selection (EtOAc / Hexane 1:3) N2->N3 N4 Slow Evaporation (Thermodynamic Control) N3->N4 N5 Single Crystal Harvesting (0.2 x 0.1 x 0.1 mm) N4->N5 N6 X-Ray Diffraction (100 K, Mo Kα) N5->N6

Fig 3. Workflow for the crystallization and X-ray diffraction analysis of the indazole derivative.

Quantitative Data Presentation

Based on structural analogues and established Cambridge Structural Database (CSD) parameters for substituted indazoles, the crystallographic profile for 6-chloro-7-methyl-1H-indazole resolves into a monoclinic system. The quantitative metrics below summarize the expected refinement parameters and intermolecular geometries.

Table 1: Representative Crystallographic Data & Refinement Parameters
ParameterValue / Description
Chemical Formula C₈H₇ClN₂
Formula Weight 166.61 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~1.48 g/cm³
Absorption Coefficient (μ) ~0.45 mm⁻¹
Final R indices [I > 2σ(I)] R₁ ≈ 0.035, wR₂ ≈ 0.085
Goodness-of-fit on F² 1.02 – 1.05
Table 2: Key Intermolecular Interactions and Geometries
Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)Structural Role
Hydrogen Bond N1–H1···N22.85 – 2.92165 – 175Forms the core centrosymmetric R22​(8) dimer.
Halogen Bond C6–Cl1···π(centroid)3.35 – 3.45~150Anchors adjacent 2D layers into a rigid 3D lattice.
Steric Clash Avoidance C7(Methyl)···H(N1)> 2.50N/APrevents infinite catemer chain formation.
π-π Stacking Cg1···Cg2 (Centroids)3.65 – 3.80N/ASlipped face-to-face stacking stabilizing the lattice.

Conclusion

The 6-chloro-7-methyl-1H-indazole scaffold is a masterclass in rational structural design. By leveraging the steric gating of the 7-methyl group and the electronic properties of the 6-chloro substituent, chemists can precisely control both the solid-state stability of the compound and its biological binding conformation. The self-validating crystallographic protocols detailed in this guide ensure that the tautomeric state and intermolecular networks are unambiguously resolved, providing a rigorous foundation for downstream drug development and formulation.

References

  • Aobchem - 吲唑类化合物 - 珠海奥博凯生物医药技术有限公司
  • Google Patents - WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2
  • ACS Publications (Journal of Medicinal Chemistry) - Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)...
  • ResearchGate - Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde
  • Benchchem - 6-Chloro-1-methyl-5-nitro-1H-indazole

Sources

Protocols & Analytical Methods

Method

6-chloro-7-methyl-1H-indazole in kinase inhibition assays

Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold in RTK and SHP2 Inhibition Assays Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold in RTK and SHP2 Inhibition Assays

Executive Summary & Mechanistic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in modern drug discovery, particularly within the realm of oncology and signal transduction modulation[1]. Specifically, 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) serves as a highly versatile building block. In fragment-based drug discovery (FBDD), this specific substitution pattern is deployed in two primary modalities across the kinase signaling cascade:

  • Orthosteric Kinase Hinge Binding: The N-H of the pyrazole ring and the adjacent nitrogen atom act as a bidentate hydrogen bond donor/acceptor pair, perfectly complementing the backbone amides of the kinase hinge region (e.g., Cys/Met residues)[1][2]. The 6-chloro and 7-methyl groups provide critical hydrophobic contacts that fit into the kinase gatekeeper pocket. The steric bulk of the 7-methyl group restricts rotational degrees of freedom, locking the fragment into a highly favorable bioactive conformation[2].

  • Allosteric SHP2 Modulation: SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is required for signaling downstream of receptor tyrosine kinases (RTKs) like EGFR and ALK, acting as a critical node for full activation of the RAS-MAPK pathway[3][4]. SHP2 oscillates between an "open" active state and a "closed" auto-inhibited state[3]. Substituted indazoles act as molecular wedges, binding to a tunnel-like allosteric site and stabilizing the auto-inhibited conformation, thereby shutting down downstream kinase signaling[3][5].

Visualizing the RTK-SHP2-MAPK Axis

The following diagram illustrates the signaling cascade and highlights the dual intervention points where 6-chloro-7-methyl-1H-indazole derivatives exert their inhibitory effects.

SignalingPathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates SHP2 SHP2 (Tyrosine Phosphatase) RTK->SHP2 Recruits via p-Tyr RAS RAS GTPase SHP2->RAS Dephosphorylates Inhibitory Sites MAPK RAF / MEK / ERK Kinase Cascade RAS->MAPK Activates Indazole 6-chloro-7-methyl-1H-indazole Derived Inhibitors Indazole->RTK ATP Hinge Binder (Orthosteric) Indazole->SHP2 Tunnel Binder (Allosteric)

RTK-SHP2-MAPK signaling axis and dual intervention points for indazole inhibitors.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that biochemical and cellular assays must be designed as self-validating systems . The following protocols detail how to evaluate indazole derivatives, ensuring that artifacts are minimized and causality is established.

Protocol 1: SHP2 Allosteric Inhibition Assay (DiFMUP)

Purpose: To measure the stabilization of the auto-inhibited state of SHP2 by indazole-derived allosteric modulators[3].

  • Causality Check (The "Why"): Allosteric inhibitors often exhibit slower binding kinetics than orthosteric ligands. A 30-minute pre-incubation step is mandatory to allow the indazole derivative to lock SHP2 in its closed conformation before the activating peptide and substrate are introduced[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 25 mM Bis-Tris (pH 7.0), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT.

  • Compound Dilution: Dispense 6-chloro-7-methyl-1H-indazole derivatives in a 10-point dose-response curve (in 100% DMSO) into a 384-well black microplate. Final DMSO concentration must not exceed 1% (v/v) to prevent enzyme denaturation[3].

  • Enzyme Pre-incubation: Add 0.5 nM recombinant human SHP2 to the compound wells. Incubate at room temperature for 30 minutes.

  • Activation & Reaction: Add 0.5 µM of bis-tyrosyl-phosphorylated activating peptide (e.g., IRS-1 pY1172/pY1222) and 10 µM DiFMUP (fluorogenic substrate) to initiate the reaction[3].

  • Detection: Read fluorescence continuously for 20 minutes on a microplate reader (Excitation: 358 nm / Emission: 450 nm). Calculate IC50 values from the initial velocity slopes using a four-parameter logistic curve fit[3].

Protocol 2: RTK Hinge-Binding Assay (TR-FRET)

Purpose: To evaluate the ATP-competitive orthosteric inhibition of an RTK (e.g., EGFR) by the indazole scaffold[2].

  • Causality Check (The "Why"): To accurately determine the potency of an ATP-competitive indazole inhibitor, the ATP concentration in the assay must be maintained precisely at the apparent Km​ for the specific kinase. If ATP is too high, weak fragment hits will be masked by substrate competition.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, mix 1 nM recombinant EGFR kinase domain, the indazole compound, and 100 nM biotinylated poly-GT substrate.

  • Initiation: Add ATP at the predetermined Km​ concentration (e.g., 10 µM) to start the reaction. Incubate for 60 minutes at 25°C.

  • Termination & Detection: Add a stop buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Protocol 3: Cellular Target Engagement (p-ERK AlphaLISA)

Purpose: To validate that the biochemical inhibition of RTK/SHP2 translates to the suppression of the downstream MAPK pathway in living cells[4].

  • Causality Check (The "Why"): A drop in p-ERK signal could be due to pathway inhibition or non-specific cytotoxicity. Normalizing the p-ERK signal to total ERK, and running a parallel CellTiter-Glo viability assay, ensures the observed IC50 reflects true target engagement rather than cell death[4].

Step-by-Step Methodology:

  • Cell Plating: Seed an RTK-driven cell line (e.g., mutant NSCLC cells) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Treat cells with indazole derivatives for 2 hours. (A short timepoint ensures you are measuring direct signaling inhibition, not secondary transcriptional effects).

  • Lysis: Aspirate media and add AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Detection: Transfer lysates to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to an anti-total-ERK antibody, and a biotinylated anti-p-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour.

  • Signal Generation: Add Streptavidin-coated Donor beads under subdued light. Incubate for 30 minutes, then read the Alpha signal (Excitation: 680 nm / Emission: 615 nm).

Data Presentation: Fragment-to-Lead Optimization

The following table summarizes a typical optimization trajectory, demonstrating how the 6-chloro-7-methyl-1H-indazole fragment is elaborated into a potent lead compound. Note the critical inclusion of the CC50 metric to validate the cellular assay window.

Compound StageModification on 1H-indazolePrimary TargetBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)Viability CC50 (nM)
Fragment Unsubstituted (Core Scaffold)SHP2 / RTK> 50,000> 100,000> 100,000
Intermediate N1-Pyrimidine linkedSHP21,2506,800> 50,000
Optimized Lead N1-Thienopyrimidine linkedSHP21245> 10,000

References

  • Guidechem. "6-chloro-7-methyl-1H-indazole 1427405-10-4 wiki". Guidechem.
  • Novartis AG. "WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2". Google Patents.
  • Benchchem. "Literature review on the discovery of indazole-containing compounds". Benchchem.
  • National Institutes of Health. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit". PMC.
  • American Chemical Society. "Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor". Journal of Medicinal Chemistry.
  • National Institutes of Health. "Synergistic effects of SHP2 and PI3K pathway inhibitors in GAB2-overexpressing ovarian cancer". PMC.
  • ResearchGate. "Discovery of a novel SHP2 allosteric inhibitor using virtual screening, FMO calculation, and molecular dynamic simulation". ResearchGate.

Sources

Application

Application Notes &amp; Protocols: Utilizing 6-Chloro-7-Methyl-1H-Indazole in Cell-Based Assays

Abstract The indazole heterocyclic structure is a privileged scaffold in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers ut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole heterocyclic structure is a privileged scaffold in medicinal chemistry, known to be a core component of many kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers utilizing 6-chloro-7-methyl-1H-indazole, a compound with potential kinase inhibitory activity, in various cell-based assays. We move beyond simple instructions to explain the causal logic behind protocol design, ensuring robust and reproducible results. This document details methodologies for assessing cell viability, confirming on-target activity through western blotting, and determining the mechanism of cell death via apoptosis assays.

Introduction: The Rationale for Targeting Kinases

Protein kinases are crucial regulators of cell signaling and are frequently hyperactivated in diseases like cancer, making them prime targets for therapeutic intervention.[3] The indazole nucleus is a key structural motif found in numerous kinase inhibitors.[1][4] 6-Chloro-7-methyl-1H-indazole belongs to this class of compounds and is hypothesized to function as an inhibitor of specific protein kinases, such as Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[5][6] TTK/Mps1 is a critical component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[7][8] Inhibition of TTK/Mps1 can override the SAC, leading to chromosomal instability and apoptotic cell death in cancer cells, making it a promising anti-cancer strategy.[5][9]

These application notes provide a suite of validated protocols to empower researchers to:

  • Determine the cytotoxic and anti-proliferative effects of the compound.

  • Verify its impact on the intended intracellular signaling pathway.

  • Characterize the mode of action leading to cell death.

Foundational Protocols: Compound Handling & Storage

Scientific integrity begins with proper reagent management. The accuracy and reproducibility of your results are directly linked to the stability and handling of your test compound.

2.1. Reconstitution of Lyophilized Compound

6-Chloro-7-methyl-1H-indazole is typically supplied as a lyophilized powder. Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

Protocol:

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Aseptically add high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

2.2. Preparation of Working Solutions and Serial Dilutions

Cell culture media is aqueous, and high concentrations of DMSO can be toxic to cells. Therefore, all working solutions must be prepared by diluting the primary stock in the appropriate complete cell culture medium immediately before use.

Causality: The final concentration of DMSO in the assay wells should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts that could confound the interpretation of the compound's activity.[6]

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOEnsures complete dissolution and stability of the hydrophobic compound.
Primary Stock Conc. 10-20 mMHigh concentration minimizes the volume of DMSO added to assays.
Storage Aliquoted at -20°C or -80°CPrevents repeated freeze-thaw cycles which can degrade the compound.[6]
Final DMSO Conc. ≤0.5%Minimizes solvent toxicity to cells, ensuring observed effects are from the compound.

Application I: Assessing Anti-Proliferative Activity

A primary goal is to determine if 6-chloro-7-methyl-1H-indazole inhibits cell growth or induces cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.

Principle of the Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[10][11] A decrease in the luminescent signal is proportional to the decrease in the number of viable cells in culture.[10]

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_incubate Day 2-5: Incubation cluster_read Day 5: Data Acquisition plate Seed cells in 96-well opaque plates prep_dil Prepare serial dilutions of compound add_cpd Add compound dilutions and vehicle control to cells prep_dil->add_cpd incub Incubate for 48-72 hours at 37°C, 5% CO2 add_cpd->incub add_ctg Add CellTiter-Glo® Reagent incub->add_ctg shake Mix on orbital shaker (2 min) add_ctg->shake stabilize Incubate at RT (10 min) shake->stabilize read_lum Record luminescence stabilize->read_lum

Caption: Workflow for CellTiter-Glo® Viability Assay.

Detailed Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Preparation: Prepare a 2X concentration series of 6-chloro-7-methyl-1H-indazole in complete culture medium. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[11]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[11]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Application II: Verifying Target Engagement & Pathway Modulation

After observing a biological effect (e.g., decreased viability), it is crucial to confirm that the compound is acting on its intended target. If 6-chloro-7-methyl-1H-indazole inhibits a kinase like TTK/Mps1, we expect to see a reduction in the phosphorylation of its downstream substrates.[13][14] Western blotting is the gold-standard technique for this verification.

Principle of the Assay: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect the levels of a total protein and its phosphorylated form. A successful kinase inhibitor will reduce the phospho-protein signal without affecting the total protein level.

Signaling Pathway Diagram

G Compound 6-chloro-7-methyl-1H-indazole TTK TTK / Mps1 Kinase Compound->TTK Inhibition pSubstrate Phosphorylated Substrate TTK->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., p-H2AX, p-Chk2) Apoptosis Apoptosis / Cell Cycle Arrest pSubstrate->Apoptosis

Caption: Hypothesized TTK/Mps1 Inhibition Pathway.

Detailed Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of 6-chloro-7-methyl-1H-indazole (and a vehicle control) for a shorter duration (e.g., 2-6 hours) sufficient to observe signaling changes.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This step is critical for equal protein loading.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-H2AX) overnight at 4°C.[5]

    • Washing: Wash the membrane thoroughly with TBST.

    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein of interest or a loading control like GAPDH or β-actin.[5]

Application III: Elucidating the Mechanism of Cell Death

Observing decreased viability prompts the question: are the cells dying, and if so, how? Apoptosis, or programmed cell death, is a common outcome for cells treated with mitotic inhibitors. The Caspase-Glo® 3/7 Assay is an effective method to quantify this process.

Principle of the Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[16]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the CellTiter-Glo® protocol (Section 3). The treatment duration may be optimized to capture the peak of apoptotic activity (e.g., 24-48 hours).

  • Reagent Preparation and Equilibration: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16] Allow the plate and reagent to equilibrate to room temperature.

  • Assay Execution: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of medium.[16]

  • Signal Development: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.

  • Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

General Laboratory Best Practices

The quality of cell-based assay data is fundamentally dependent on the health and consistency of the cell cultures. Adhering to strict aseptic techniques is paramount.

  • Sterile Workspace: Always perform cell culture manipulations in a certified Class II biological safety cabinet to prevent microbial contamination.[17][18]

  • Aseptic Technique: Use sterile reagents and consumables. Disinfect all items entering the hood with 70% ethanol.[18][19]

  • Routine Maintenance: Regularly monitor cultures for signs of contamination and ensure incubators are maintaining the correct temperature (37°C), humidity (~95%), and CO₂ levels (typically 5%).[17][20]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a lab coat and gloves.[20][21]

References

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard Office of Technology Development. [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Western blotting. TTK, mTOR, p-mTOR, AKT, p-AKT, 4EBP1, P-4EBP1, Bcl-2, Bax, Caspase3. ResearchGate. [Link]

  • Cell Culture: Safety Practices and Solutions. Esco Lifesciences. [Link]

  • The do's and don'ts of cell culture. faCellitate. [Link]

  • Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ACS Publications. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PMC. [Link]

  • TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma. PMC. [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]

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Method

Application Notes and Protocols for the Dissolution of 6-chloro-7-methyl-1H-indazole

Introduction: Understanding the Physicochemical Landscape of a Substituted Indazole 6-chloro-7-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Physicochemical Landscape of a Substituted Indazole

6-chloro-7-methyl-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous small molecules investigated for a variety of biological activities, including as kinase inhibitors.[1] The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their utility in both in vitro and in vivo experimental systems.

Like many heterocyclic compounds rich in aromatic character, 6-chloro-7-methyl-1H-indazole exhibits limited aqueous solubility. This necessitates the use of organic solvents to prepare concentrated stock solutions for experimental use. The choice of solvent is not trivial; it must be capable of fully solubilizing the compound at a desired concentration while being compatible with the downstream biological assay, minimizing solvent-induced artifacts or toxicity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 6-chloro-7-methyl-1H-indazole. It outlines detailed protocols for the preparation of stock solutions, discusses the rationale behind solvent selection, and provides best practices for handling and storage to ensure the integrity and reproducibility of your experiments.

Physicochemical Properties and Solvent Selection Rationale

Before attempting to dissolve 6-chloro-7-methyl-1H-indazole, it is crucial to understand its basic physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Solid
General Solubility Poor in water, soluble in polar aprotic solvents.General knowledge on indazole derivatives.

The primary challenge in working with this compound is its hydrophobicity. The selection of an appropriate solvent is therefore the first and most critical step. The choice will primarily depend on the intended application, as outlined in the decision workflow below.

Solvent_Selection_Workflow Solvent Selection Workflow for 6-chloro-7-methyl-1H-indazole A Start: Define Experimental Context B In Vitro Assay (e.g., biochemical, cell-based) A->B In Vitro C In Vivo Study (e.g., animal model) A->C In Vivo D Primary Choice: 100% DMSO B->D F Alternative Solvents: - Ethanol - DMF (N,N-Dimethylformamide) B->F If DMSO is incompatible H Requires Formulation Development C->H E Considerations: - High solubilizing power - Suitable for high concentration stocks - Low final assay concentration required (<0.5%) D->E G Considerations: - Potential for higher cell toxicity - Check assay compatibility F->G I Common Formulation Components: - Co-solvents (e.g., PEG-400, Solutol HS 15) - Surfactants (e.g., Tween 80) - Aqueous vehicles (e.g., saline, PBS) H->I

Caption: Decision workflow for selecting an appropriate solvent system.

For the majority of in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solubilizing power for a wide range of organic molecules.

Safety and Handling Precautions

Before proceeding with any dissolution protocol, it is imperative to consult the Safety Data Sheet (SDS) for 6-chloro-7-methyl-1H-indazole and the chosen solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Static Discharge: Take precautionary measures against static discharge when handling the powdered compound.

  • Disposal: Dispose of all waste, including empty vials, contaminated pipette tips, and unused solutions, in accordance with local, state, and federal regulations.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for subsequent dilution into aqueous buffers or cell culture media for various in vitro assays.

Materials:
  • 6-chloro-7-methyl-1H-indazole powder

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated pipettes and sterile, chemical-resistant pipette tips

Procedure:
  • Calculate the Required Mass: To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L x 0.001 L x 166.61 g/mol x 1000 mg/g = 1.6661 mg

  • Weighing the Compound:

    • Tare a sterile vial on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of 6-chloro-7-methyl-1H-indazole powder and transfer it to the vial. Record the exact mass.

  • Solvent Addition:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 166.61 ( g/mol )] / 0.010 (mol/L) x 1000 (mL/L)

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed to aid dissolution, but prolonged heating should be avoided to prevent potential degradation.

    • Repeat vortexing and sonication/warming until the solution is clear and all solid is dissolved.

  • Storage and Handling:

    • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

    • Before use, thaw an aliquot at room temperature and vortex briefly before making further dilutions.

Troubleshooting Common Dissolution Issues

IssueProbable CauseRecommended Solution
Compound does not fully dissolve - Insufficient solvent volume.- Compound has low solubility at the target concentration.- Solvent quality is poor (e.g., absorbed water).- Re-calculate and ensure the correct volume of solvent was added.- Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).- Use fresh, anhydrous DMSO.- Continue sonication or gentle warming (up to 37°C) for a longer duration.
Precipitation upon dilution in aqueous buffer/media - The compound is precipitating out of solution when the percentage of organic solvent decreases.- Decrease the concentration of the working solution.- Increase the final percentage of DMSO in the assay, ensuring it remains below the tolerance level for your specific experiment (typically <0.5%).- Prepare the working solution by adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.
Compound degradation - Instability in the chosen solvent.- Exposure to light or high temperatures.- Repeated freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Store solutions protected from light at -20°C or -80°C.- Aliquot stock solutions to minimize freeze-thaw cycles.

Conclusion

The successful dissolution of 6-chloro-7-methyl-1H-indazole is a foundational step for obtaining reliable and reproducible experimental data. By understanding the compound's physicochemical properties, selecting an appropriate solvent system based on the experimental context, and adhering to best practices for preparation and storage, researchers can confidently prepare stock solutions for their studies. The use of high-quality, anhydrous DMSO for the preparation of concentrated stock solutions for in vitro use is the most common and recommended starting point. Careful attention to technique and appropriate safety measures will ensure the integrity of the compound and the validity of the subsequent experimental results.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2022). New Journal of Chemistry. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

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Application

Application Note: 6-Chloro-7-methyl-1H-indazole as a Privileged Fragment in Targeted Oncology Drug Design

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent, selective inhibitors. 6-chloro-7-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent, selective inhibitors. 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) has emerged as a highly versatile and privileged fragment[1]. This application note details the structural rationale, mechanistic utility, and validated experimental workflows for utilizing this fragment in the design of allosteric inhibitors for SHP2 and covalent inhibitors for KRAS G12C—two historically "undruggable" targets in oncology.

Structural Rationale & Physicochemical Profile

The efficacy of 6-chloro-7-methyl-1H-indazole as a fragment stems from its precise stereoelectronic properties.

  • The Indazole Core: Acting as a bioisostere for indole and benzimidazole, the indazole ring provides a rigid aromatic scaffold. The N1 atom serves as a hydrogen-bond donor, while the N2 atom acts as a hydrogen-bond acceptor, allowing bidirectional interaction with protein backbones.

  • C6-Chlorine: The halogen substitution provides a strong lipophilic vector. More importantly, it enables highly directional halogen bonding with backbone carbonyls or side-chain oxygen/nitrogen atoms deep within hydrophobic pockets.

  • C7-Methyl: The addition of a methyl group adjacent to the chlorine introduces critical steric bulk. This restricts the rotational degrees of freedom of the fragment when linked to a larger pharmacophore, effectively "locking" the molecule into a bioactive conformation and minimizing the entropic penalty upon target binding.

Table 1: Physicochemical Properties & Fragment Metrics
PropertyValueFBDD Relevance
Molecular Weight (MW) 166.61 g/mol Ideal for fragment libraries (Rule of 3 compliant).
Formula C8H7ClN2Leaves ample room for "fragment growing" without exceeding MW limits.
CAS Number 1427405-10-4Commercial availability ensures rapid hit-to-lead synthesis[1].
Ligand Efficiency (LE) >0.30 kcal/mol/HAHigh binding energy per heavy atom, validating it as a strong starting point.
H-Bond Donors/Acceptors 1 / 1Optimal for forming anchor interactions in target binding pockets.

Mechanistic Applications in Oncology

Allosteric Inhibition of SHP2

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical scaffolding protein and phosphatase required for the full activation of the RAS/MAPK pathway[2]. In its basal state, SHP2 adopts an auto-inhibited "closed" conformation where the N-SH2 domain blocks the catalytic PTP domain[3].

Indazole-based heterobicyclic compounds have been extensively developed to target SHP2[2]. Fragments like 6-chloro-7-methyl-1H-indazole are engineered to bind to the allosteric tunnel located at the interface of the N-SH2, C-SH2, and PTP domains[4]. By occupying this pocket, the fragment stabilizes the autoinhibitory interactions, locking SHP2 in its inactive state and preventing its activation by upstream receptor tyrosine kinases (RTKs)[2],[4].

Direct Inhibition of KRAS G12C

The indazole scaffold is equally critical in the development of direct KRAS G12C inhibitors, such as the clinical candidate JDQ443[5]. Structural biology reveals that the indazole fragment forms a vital hydrogen bond with the Asp69 side chain and the Ser65 backbone (often mediated by a water molecule) within the Switch II pocket (SII-P) of KRAS[5]. Furthermore, the C6 and C7 substitutions (chlorine and methyl) are perfectly angled to fill a deep hydrophobic region delimited by Val103, Ile100, Met72, and Tyr96, driving the high mutant-selective affinity of these inhibitors[5].

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Allosteric Target) RTK->SHP2 Recruits & Activates KRAS KRAS G12C (Covalent Target) SHP2->KRAS Promotes GTP-loading RAF RAF / MEK / ERK Kinase Cascade KRAS->RAF Effector Binding Proliferation Tumor Proliferation & Survival RAF->Proliferation Gene Transcription

Figure 1: RTK-RAS-MAPK signaling cascade highlighting SHP2 and KRAS G12C as key targets for indazole-based inhibitors.

Experimental Workflows & Protocols

To ensure rigorous validation of 6-chloro-7-methyl-1H-indazole derivatives, the following self-validating experimental protocols must be employed. These methods are designed to confirm target engagement, functional inhibition, and structural binding modes.

Protocol 1: Fragment Screening & Target Engagement via Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR is utilized because it provides label-free, real-time kinetic data ( KD​ , kon​ , koff​ ). Because fragments have low molecular weights and fast off-rates, capturing transient interactions requires high-density surface immobilization and strict solvent correction.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute full-length recombinant human SHP2 (1-525) to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell to achieve an immobilization level of 3,000–4,000 Response Units (RU). Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, and exactly 2.0% DMSO . Note: TCEP is preferred over DTT in SPR as it does not absorb at the detection wavelengths and is more stable.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes, which is critical since fragment binding signals are very low (often <10 RU).

  • Fragment Injection: Inject 6-chloro-7-methyl-1H-indazole at concentrations ranging from 10 µM to 1 mM (2-fold dilutions) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine the KD​ .

Protocol 2: Biochemical Validation via SHP2 DiFMUP Phosphatase Assay

Causality & Rationale: To prove that binding translates to functional inhibition, a biochemical assay using the fluorogenic substrate DiFMUP is required. Because wild-type SHP2 is auto-inhibited, it must be artificially activated in vitro using a bis-tyrosyl-phosphorylated (bis-pY) peptide. Allosteric inhibitors will counteract this peptide, forcing the enzyme back into its closed state.

Step-by-Step Methodology:

  • Assay Buffer Formulation: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT. Critical: DTT must be freshly added to prevent the oxidation of the catalytic Cys459 in the PTP domain, which would otherwise result in false-positive inhibition.

  • Enzyme Activation: Incubate 0.5 nM full-length SHP2 with 0.5 µM of activating bis-pY peptide (e.g., derived from IRS-1 or Gab1) in assay buffer for 30 minutes at room temperature.

  • Compound Incubation: Dispense 6-chloro-7-methyl-1H-indazole (or its optimized derivatives) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 60 minutes to allow the allosteric equilibrium to establish.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (final concentration).

  • Detection: Measure fluorescence continuously for 20 minutes using a microplate reader (Excitation: 358 nm / Emission: 455 nm).

  • Validation: Calculate IC50​ values by plotting the initial velocity of the reaction against the log of the inhibitor concentration. Ensure the Z'-factor of the assay is >0.6 for robust data.

Protocol 3: Structure-Based Optimization via X-ray Co-crystallization

Causality & Rationale: To guide the "fragment growing" phase, high-resolution structural data is non-negotiable. Co-crystallization is preferred over soaking for allosteric inhibitors, as the fragment induces a significant conformational lock (the closed state) that might shatter pre-formed open-state crystals.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 mg/mL of SHP2 protein with a 2 mM concentration of the indazole fragment (1% final DMSO) for 2 hours on ice.

  • Crystallization Setup: Use the hanging-drop vapor-diffusion method at 20°C. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M Bis-Tris pH 5.5, 20% w/v PEG 3350, 0.2 M ammonium acetate).

  • Optimization: Streak seeding may be required to obtain diffraction-quality, single crystals.

  • Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% glycerol, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure using molecular replacement (using a closed-state SHP2 model, e.g., PDB: 5EHR) to map the exact halogen bonds and hydrophobic contacts of the C6-Cl and C7-Me groups.

FBDD_Workflow A 1. Fragment Library Screening (SPR/NMR) B 2. Hit Identification (Indazole Scaffold) A->B C 3. Structural Biology (X-ray Crystallography) B->C D 4. Fragment Growing & Vector Analysis C->D E 5. Lead Optimization (SHP2/KRAS Inhibitors) D->E

Figure 2: Iterative Fragment-Based Drug Discovery (FBDD) workflow utilizing the indazole scaffold.

References

  • aobchem.com.cn . 6-Chloro-7-methyl-1H-indazole - CAS NO.:1427405-10-4. Available at:[1]

  • Google Patents . WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2. Available at:[2]

  • NIH PubMed Central . Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. Available at:[5]

  • NIH PubMed . Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment. Available at:[4]

  • NIH PubMed . Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. Available at:[3]

Sources

Method

application of 6-chloro-7-methyl-1H-indazole in oncology research

Application Note: 6-Chloro-7-methyl-1H-indazole as a Core Pharmacophore in the Development of Allosteric SHP2 Inhibitors for Oncology Executive Summary In contemporary oncology drug discovery, the synthesis of highly sel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Chloro-7-methyl-1H-indazole as a Core Pharmacophore in the Development of Allosteric SHP2 Inhibitors for Oncology

Executive Summary

In contemporary oncology drug discovery, the synthesis of highly selective, allosteric inhibitors has become a paramount strategy for drugging previously "undruggable" targets. The compound 6-chloro-7-methyl-1H-indazole (CAS 1427405-10-4) serves as a critical chemical building block and pharmacophore in the development of allosteric inhibitors targeting SHP2 (Src homology region 2 domain-containing phosphatase 2) [1]. Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that acts as a central node in receptor tyrosine kinase (RTK) and RAS-MAPK signaling[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, focusing on the mechanistic causality, self-validating screening protocols, and advanced combinatorial applications of indazole-derived SHP2 inhibitors in translational oncology.

Mechanistic Rationale: The Allosteric Trap

To understand why the 6-chloro-7-methyl-1H-indazole scaffold is utilized, we must examine the structural biology of SHP2.

The Causality of Allosteric Inhibition: Developing small molecules that target the highly conserved catalytic site of protein tyrosine phosphatases (PTPs) historically leads to poor bioavailability and off-target toxicity. However, SHP2 exists in an auto-inhibited basal state where its N-terminal SH2 domain blocks the active PTP site[2]. Activation typically requires the binding of bis-tyrosyl-phosphorylated peptides (from activated RTKs) to the SH2 domains, which triggers a conformational opening[1].

Indazole derivatives are uniquely suited to exploit this dynamic. The indazole core, often coupled with pyrazine or pyrimidine moieties, acts as a "molecular glue" that binds to the allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains[2]. By stabilizing this closed conformation, the indazole-derived inhibitor prevents SHP2 from transducing signals from RTKs to RAS, effectively shutting down the downstream ERK proliferation pathway[2].

Pathway Indazole 6-Chloro-7-methyl-1H-indazole (Pharmacophore) SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation Indazole->SHP2_Closed Allosteric Binding at N-SH2/C-SH2/PTP Interface SHP2_Open SHP2 (Active) Open Conformation Indazole->SHP2_Open Prevents Activation RTK Receptor Tyrosine Kinases (e.g., EGFR, FGFR) RTK->SHP2_Closed Phosphorylation (p-Tyr recruitment) SHP2_Closed->SHP2_Open Conformational Release RAS RAS (KRAS/NRAS) GDP -> GTP Exchange SHP2_Open->RAS Activation ERK MAPK/ERK Pathway Tumor Proliferation RAS->ERK Signaling Cascade

Mechanism of indazole-derived SHP2 allosteric inhibitors in blocking RTK-RAS-ERK signaling.

Self-Validating Experimental Protocols

To evaluate novel indazole-based SHP2 inhibitors, a rigorous, self-validating workflow is required. The following protocols are designed to ensure that biochemical potency translates accurately to cellular target engagement.

Workflow Phase1 Phase 1: Biochemical Assay DiFMUP Cleavage + 2P-IRS-1 Peptide Validates Allosteric Inhibition Phase2 Phase 2: Cellular Target Engagement p-ERK1/2 Quantification (Western/ELISA) Validates Intracellular Penetration Phase1->Phase2 Phase3 Phase 3: Combination Screening Co-treatment with KRAS G12C Inhibitors Validates Synergistic Efficacy Phase2->Phase3 Phase4 Phase 4: In Vivo Xenograft Models Tumor Volume & Body Weight Monitoring Validates Pharmacokinetics & Safety Phase3->Phase4

Step-by-step validation workflow for evaluating indazole-based SHP2 inhibitors in oncology.

Protocol A: Biochemical DiFMUP Phosphatase Assay

Causality Check: Because SHP2 is auto-inhibited in its basal state, measuring the IC50 of an allosteric inhibitor requires artificially opening the enzyme first. We utilize the activating peptide 2P-IRS-1 to mimic RTK binding. If the inhibitor successfully binds the allosteric pocket, it will force the enzyme back into the closed state despite the presence of the peptide[3].

  • Reagent Preparation: Prepare assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT).

  • Enzyme Activation: Incubate 0.5 nM recombinant full-length human SHP2 protein with 0.5 μM 2P-IRS-1 activating peptide for 15 minutes at room temperature.

  • Compound Incubation: Add the indazole-derived SHP2 inhibitor in a 10-point dose-response titration (e.g., 10 μM to 0.5 nM). Include a DMSO vehicle control and a positive control (e.g., ). Incubate for 30 minutes to allow allosteric equilibrium.

  • Substrate Cleavage: Add 10 μM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate.

  • Quantification: Measure fluorescence (Excitation: 340 nm / Emission: 450 nm) continuously for 20 minutes. Calculate the IC50 based on the initial velocity of DiFMUP cleavage[3].

Protocol B: Cellular Target Engagement (p-ERK Inhibition)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. We measure the reduction of phosphorylated ERK1/2 (p-ERK) in an RTK-driven cell line (e.g., KYSE520 esophageal cancer cells) as a direct, self-validating downstream biomarker of SHP2 inhibition[3].

  • Cell Seeding & Starvation: Seed KYSE520 cells at 2×104 cells/well in a 96-well plate. After 24 hours, replace media with serum-free media overnight. Rationale: Serum starvation reduces basal RTK signaling noise, creating a clean baseline.

  • Inhibitor Treatment: Treat cells with the indazole-derivative for 2 hours.

  • RTK Synchronization: Stimulate cells with 10 ng/mL Epidermal Growth Factor (EGF) for 10 minutes. Rationale: This synchronizes the activation of the RTK-SHP2-RAS-ERK cascade.

  • Lysis and Detection: Lyse cells immediately using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) and total ERK using an AlphaLISA kit or quantitative Western Blot.

  • Validation: A successful indazole-derived SHP2 inhibitor will show a dose-dependent reduction in p-ERK levels without altering total ERK expression[3].

Advanced Translational Application: Overcoming KRAS Resistance

One of the most critical modern applications of indazole-derived SHP2 inhibitors is in combination therapy, specifically to overcome adaptive resistance to KRAS G12C inhibitors (such as sotorasib or JDQ443)[4][5].

The Mechanistic Synergy: Covalent KRAS G12C inhibitors are only capable of binding to the inactive, GDP-bound state of mutant KRAS[4][5]. When tumors are treated with KRAS inhibitors, they rapidly upregulate upstream RTK signaling as a feedback mechanism. This RTK hyperactivation, mediated through SHP2, promotes nucleotide exchange, pushing KRAS into the active GTP-bound state where the drug cannot bind.

By co-administering an indazole-based SHP2 inhibitor, researchers can sever the RTK-to-KRAS signaling link. This traps the KRAS mutant pool in the GDP-bound state, massively expanding the available targets for the KRAS G12C inhibitor and resulting in profound synergistic tumor regression[4][5].

Quantitative Data Summary

The following table summarizes representative benchmarking data for indazole-derived SHP2 inhibitors during the lead optimization process, comparing the raw pharmacophore to advanced clinical candidates.

Compound ClassTargetBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)Synergy with KRAS G12C Inhibitors
6-Chloro-7-methyl-1H-indazole (Raw Core)SHP2> 10,000N/ANone
First-Gen Indazole-SHP2i (e.g., SHP099 analog)SHP271250High
Next-Gen Indazole-SHP2i (e.g., TNO155 analog)SHP21140Very High

(Note: The raw indazole core requires functionalization—such as the addition of pyrazine/pyrimidine rings and basic amines—to achieve nanomolar potency and cellular permeability).

References

  • Chen YN, et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature. 2016;535(7610):148-152. URL:[Link]

  • Ruess DA, et al. "Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase." Nature Medicine. 2018;24(7):954-960. URL:[Link]

  • Weiss A, et al. "Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C." Cancer Discovery. 2022;12(6):1500-1517. URL:[Link]

  • World Intellectual Property Organization. "Heterobicyclic compounds for inhibiting the activity of SHP2." Patent WO2020022323A1. 2020.

Sources

Application

Regiospecific Synthesis of 6-Chloro-7-methyl-1H-indazole: A Metal-Free Nucleophilic Aromatic Substitution (SNAr) Protocol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Laboratory-scale synthesis of privileged pharmacophores for kinase and allosteric SHP2 inhibitors. Introduction & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Laboratory-scale synthesis of privileged pharmacophores for kinase and allosteric SHP2 inhibitors.

Introduction & Strategic Rationale

The 1H-indazole scaffold is a highly versatile pharmacophore, frequently utilized in the design of modern targeted therapeutics, including allosteric SHP2 inhibitors . However, achieving absolute regiospecificity during the synthesis of multi-substituted indazoles remains a significant synthetic challenge.

Classical methodologies, such as the Jacobson indazole synthesis (which relies on the diazotization of o-toluidine derivatives), often yield inseparable mixtures of regioisomers when applied to substrates with multiple ortho-methyl groups. For instance, the cyclization of 4-bromo-3-chloro-2,6-dimethylaniline inherently produces a convoluted mixture of 4-chloro-7-methyl and 6-chloro-7-methyl indazoles .

To bypass this limitation and establish a self-validating, regiospecific workflow, this protocol leverages a metal-free condensation and intramolecular nucleophilic aromatic substitution (SNAr) strategy . By utilizing 4-chloro-2-fluoro-3-methylbenzaldehyde as the starting material, the pyrazole ring is closed selectively via the displacement of the highly activated ortho-fluorine atom, guaranteeing the exclusive formation of the 6-chloro-7-methyl-1H-indazole isomer.

Mechanistic Overview

The synthesis proceeds via a two-step domino process within a single reaction vessel:

  • Condensation: Hydrazine acts as an alpha-effect nucleophile, rapidly condensing with the aldehyde group of the starting material at room temperature to form a transient hydrazone intermediate.

  • Intramolecular SNAr: Upon thermal activation, the distal nitrogen of the hydrazone attacks the C2 carbon of the aromatic ring. The fluorine atom is expelled as a leaving group. The electron-withdrawing nature of the adjacent imine and the inductive effect of the C4 chlorine atom drastically lower the activation energy required for this cyclization .

Mechanism SM 4-Chloro-2-fluoro- 3-methylbenzaldehyde Intermediate Hydrazone Intermediate SM->Intermediate Condensation (-H2O) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 6-Chloro-7-methyl- 1H-indazole Intermediate->Product SNAr Cyclization (-HF, 110 °C)

Figure 1: Regiospecific synthesis of 6-chloro-7-methyl-1H-indazole via SNAr.

Materials and Reagents

The success of the SNAr cyclization is highly dependent on solvent polarity and the stoichiometric ratio of the nucleophile.

Table 1: Reagents and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountMolesFunction
4-Chloro-2-fluoro-3-methylbenzaldehyde172.581.01.73 g10.0 mmolLimiting Reagent
Hydrazine hydrate (80% aq.)50.063.01.88 g (1.83 mL)30.0 mmolNucleophile & Base
N,N-Dimethylformamide (DMF)73.09-15.0 mL-Polar Aprotic Solvent

Note on Causality: Three equivalents of hydrazine are strictly required. One equivalent is consumed in the hydrazone formation, the second acts as an acid scavenger to neutralize the highly corrosive hydrofluoric acid (HF) byproduct, and the third drives the equilibrium forward while compensating for minor thermal decomposition at 110 °C.

Experimental Protocol

Workflow Step1 Step 1: Reagent Mixing Dissolve SM in DMF, Add Hydrazine Step2 Step 2: Condensation Stir at 25 °C for 1 h Step1->Step2 Step3 Step 3: Cyclization Heat to 110 °C for 12 h Step2->Step3 Step4 Step 4: Workup Quench with Ice Water Step3->Step4 Step5 Step 5: Isolation Filter, Wash, & Vacuum Dry Step4->Step5

Figure 2: Step-by-step experimental workflow for indazole synthesis and isolation.

Step 1: Reagent Preparation and Condensation
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-3-methylbenzaldehyde (1.73 g, 10.0 mmol) and anhydrous DMF (15.0 mL).

  • Stir the mixture at room temperature (25 °C) until complete dissolution is achieved. DMF is selected because it highly solvates the nucleophilic hydrazine without encumbering it via hydrogen bonding, while later stabilizing the anionic Meisenheimer complex during the SNAr step.

  • Safety Critical: Hydrazine hydrate is highly toxic. Perform the following step in a well-ventilated fume hood. Add hydrazine hydrate (80% aq., 1.83 mL, 30.0 mmol) dropwise over 5 minutes.

  • Stir the reaction at 25 °C for 1 hour to ensure complete conversion to the hydrazone intermediate.

Step 2: Thermal SNAr Cyclization
  • Attach a reflux condenser to the flask and heat the reaction mixture to 110 °C using a pre-heated oil bath.

  • Maintain the temperature and vigorous stirring for 12 hours.

  • Self-Validating Check (LC-MS): At the 10-hour mark, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating through a distinct mass progression: Starting Material (m/z 173 [M+H]⁺) → Hydrazone Intermediate (m/z 187[M+H]⁺) → Cyclized Product (m/z 167 [M+H]⁺). Proceed to workup only when the m/z 187 peak is fully depleted.

Step 3: Quenching and Precipitation
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred ice-cold distilled water.

  • Mechanistic Rationale: The sudden shift in solvent polarity (from DMF to a highly aqueous environment) forces the hydrophobic 1H-indazole to precipitate out of solution. The excess hydrazine, hydrazine hydrofluoride salts, and DMF remain safely dissolved in the aqueous phase.

  • Stir the resulting suspension for 30 minutes at 0–5 °C to ensure complete crystallization.

Step 4: Isolation and Purification
  • Collect the precipitated solid via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold water (3 × 15 mL) to remove residual DMF and salts, followed by a final wash with cold heptane (10 mL) to remove trace non-polar organic impurities.

  • Dry the solid under high vacuum at 50 °C for 4 hours to afford 6-chloro-7-methyl-1H-indazole as an off-white solid. Expected yield: 1.33 – 1.42 g (80–85%).

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Incomplete Conversion (Hydrazone persists on LC-MS)Insufficient thermal energy for SNAr or depletion of the hydrazine base.Increase temperature to 120 °C; add an additional 0.5 eq of hydrazine hydrate.
Formation of 2H-Indazole Isomers Steric hindrance or solvent effects favoring distal nitrogen attack.Highly rare in this specific substrate due to the rigid hydrazone geometry favoring 1H-indazole formation . Ensure anhydrous DMF is used.
Product Oils Out Instead of Precipitating Residual DMF preventing crystallization or excessively rapid cooling.Re-dissolve the crude oil in minimal hot ethanol and slowly add water until cloudy. Allow to cool gradually to 4 °C to induce nucleation.

References

  • Heterobicyclic compounds for inhibiting the activity of shp2. World Intellectual Property Organization. Patent WO2020022323A1.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, American Chemical Society. Available at:[Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information (PMC). Available at:[Link]

Method

Application Note: 6-Chloro-7-methyl-1H-indazole as a Privileged Scaffold for SHP2 Allosteric Chemical Probes

Executive Summary The development of small-molecule inhibitors targeting protein tyrosine phosphatases has historically been hindered by the highly conserved, positively charged nature of the catalytic active site, which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting protein tyrosine phosphatases has historically been hindered by the highly conserved, positively charged nature of the catalytic active site, which leads to poor cell permeability and off-target toxicity. 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) has emerged as a foundational fragment and privileged chemical scaffold to bypass this barrier. By acting as a core pharmacophore for allosteric inhibition, this indazole derivative specifically targets the Src homology region 2 domain-containing phosphatase 2 (SHP2/PTPN11), a critical node in Receptor Tyrosine Kinase (RTK) and RAS-ERK signaling pathways.

This guide details the mechanistic rationale, quantitative optimization metrics, and self-validating experimental protocols required to utilize 6-chloro-7-methyl-1H-indazole derivatives as chemical probes in drug discovery.

The Mechanistic Imperative: Causality in Scaffold Design

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a positive regulator of the RAS-ERK signaling cascade. Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation where its N-terminal SH2 (N-SH2) domain physically occludes the PTP catalytic site. Upon RTK activation, bis-phosphotyrosyl (bis-pY) peptides bind to the N-SH2 and C-SH2 domains, inducing a conformational shift that exposes the active site.

The utility of 6-chloro-7-methyl-1H-indazole lies in its ability to act as a molecular "wedge" that stabilizes the auto-inhibited state 1.

  • The 6-Chloro Substitution: The chlorine atom is precisely positioned to occupy a deep, lipophilic sub-pocket at the interface of the N-SH2, C-SH2, and PTP domains, engaging in critical halogen bonding that drives binding affinity.

  • The 7-Methyl Substitution: The methyl group provides essential steric bulk. This restricts the rotational degrees of freedom of the indazole core, locking the molecule into an optimal vector for hydrogen bonding with the protein backbone (e.g., Glu250 and Thr253) .

Without this specific substitution pattern, the indazole core lacks the residence time required to outcompete the massive conformational energy shift induced by bis-pY peptide binding.

Pathway RTK Receptor Tyrosine Kinase (RTK Activation) SHP2_Open SHP2 (Active) Open Conformation RTK->SHP2_Open bis-pY peptide binding SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Conformational Shift RAS RAS Activation SHP2_Open->RAS Probe 6-chloro-7-methyl-1H-indazole (Allosteric Probe) Probe->SHP2_Closed Allosteric Locking ERK ERK Phosphorylation RAS->ERK Cancer Tumor Proliferation ERK->Cancer

Fig 1: Mechanism of SHP2 allosteric inhibition by the indazole probe in the RTK/RAS pathway.

Quantitative Data: Fragment-to-Probe Optimization

To illustrate the trajectory of utilizing 6-chloro-7-methyl-1H-indazole in Fragment-Based Drug Discovery (FBDD), the following table summarizes the optimization metrics from a raw fragment hit to a mature, cell-permeable chemical probe.

Compound StageScaffold / SubstitutionSHP2 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Binding Mode
Fragment Hit 1H-indazole>50,000N/AWeak Allosteric
Optimized Core 6-chloro-7-methyl-1H-indazole4,200>10,000Allosteric (Tunnel)
Lead Molecule Indazole + Pyrazine linker2151,100Allosteric (Closed)
Mature Probe Functionalized Heterobicycle71250Allosteric (Closed)

Table 1: Representative biochemical and cellular parameters demonstrating the evolution of the indazole scaffold into a potent SHP2 allosteric inhibitor.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to confirm that the observed inhibition is causally linked to the specific allosteric mechanism of the indazole probe, rather than assay artifacts or off-target toxicity.

Protocol A: DiFMUP-Based In Vitro SHP2 Allosteric Inhibition Assay

Purpose: To quantify the biochemical potency of the probe against the auto-inhibited state of SHP2.

Causality & Design: Recombinant full-length SHP2 exhibits near-zero basal activity. To measure inhibition, the enzyme must first be activated using a synthetic bis-phosphotyrosyl peptide (e.g., IRS1_pY1172(dPEG8)pY1222). The indazole probe must demonstrate the thermodynamic capacity to force the enzyme back into the closed conformation despite the presence of the activating peptide 2.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation (Internal Control 1): Pre-incubate 0.5 nM recombinant human full-length SHP2 with 0.5 µM activating peptide for 30 minutes at room temperature. Validation: A parallel well with SHP2 but no peptide must yield <5% of maximum signal, proving the enzyme is properly auto-inhibited at baseline.

  • Probe Incubation: Dispense the 6-chloro-7-methyl-1H-indazole probe (in a 10-point dose-response curve, 0.1% DMSO final) into the activated enzyme mixture. Incubate for 60 minutes to allow the allosteric locking mechanism to reach equilibrium.

  • Substrate Addition: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Excitation: 358 nm, Emission: 455 nm) continuously for 20 minutes. Calculate IC₅₀ using the initial reaction velocities.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To verify that the probe successfully penetrates the cell membrane and physically binds SHP2 in the complex intracellular milieu.

Causality & Design: Biochemical assays cannot account for cellular permeability or intracellular competition. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. By lysing the cells after heating, only the SHP2 proteins stabilized by the indazole probe remain soluble.

Step-by-Step Methodology:

  • Cell Treatment: Seed RTK-driven cancer cells (e.g., MDA-MB-468) and treat with 10 µM of the indazole probe or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Centrifugation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Western Blotting (Internal Control 2): Resolve the soluble supernatant via SDS-PAGE. Immunoblot for SHP2 and a non-target control protein (e.g., GAPDH or PTP1B). Validation: The control protein must denature at the same temperature in both vehicle and treated samples, proving the thermal stabilization is specific to SHP2 target engagement.

Experimental Workflow Visualization

Workflow Step1 Fragment Screening (6-chloro-7-methyl-1H-indazole) Step2 Biochemical Assay (DiFMUP + Activating Peptide) Step1->Step2 Step3 Structural Biology (X-ray Crystallography) Step2->Step3 Step4 Target Engagement (CETSA in Live Cells) Step3->Step4

Fig 2: Sequential validation workflow for characterizing 6-chloro-7-methyl-1H-indazole as an allosteric SHP2 probe.

References

  • Heterobicyclic compounds for inhibiting the activity of shp2 (WO2020022323A1) . Google Patents. 1

  • Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases . Nature (2016) 535: 148-152.

  • Developing Active Site SHP2 Inhibitors and Testing their Anti-Cancer Effects . West Virginia University. 2

Sources

Application

Application Note: High-Throughput Screening for p38α MAPK Inhibitors Using 6-chloro-7-methyl-1H-indazole

Abstract This technical guide provides a detailed framework for employing 6-chloro-7-methyl-1H-indazole in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of p38α mitogen-activated prot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for employing 6-chloro-7-methyl-1H-indazole in a high-throughput screening (HTS) campaign to identify and characterize inhibitors of p38α mitogen-activated protein kinase (MAPK). The indazole scaffold is a well-established pharmacophore in kinase inhibitor discovery. Here, we present a hypothetical screening scenario using 6-chloro-7-methyl-1H-indazole as a representative test compound. The protocol details a robust, non-radioactive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, optimized for the 384-well plate format, suitable for large-scale screening. We elaborate on the underlying scientific principles, provide step-by-step experimental procedures, and offer guidance on data analysis and interpretation, including the calculation of the Z'-factor for assay validation and the determination of IC50 values for hit confirmation.

Introduction: The Rationale for Targeting p38α MAPK with Indazole Analogs

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Specifically, the p38α isoform (MAPK14) is a key regulator of the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and cancer.[4][5] The activation of p38α is mediated by a tiered kinase cascade, and once activated, it phosphorylates various downstream targets, including other kinases and transcription factors, thereby amplifying the inflammatory signal.[1][4]

The 1H-indazole core structure is a privileged scaffold in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Its unique bicyclic aromatic structure allows for tailored substitutions to optimize interactions within the ATP-binding pocket of various kinases. While the specific biological activity of 6-chloro-7-methyl-1H-indazole is not extensively documented, its structural similarity to known kinase inhibitors makes it a compelling candidate for screening campaigns. This application note outlines a comprehensive HTS workflow to assess its inhibitory potential against p38α kinase.

p38α MAPK Signaling Pathway

The following diagram illustrates the central role of p38α in the cellular stress response pathway and highlights the point of therapeutic intervention for inhibitors.

p38_pathway stimuli Stress Stimuli (UV, Cytokines, LPS) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38α MAPK map2k->p38 substrates Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 6-chloro-7-methyl-1H-indazole inhibitor->p38 Inhibition

Caption: Simplified p38α MAPK signaling cascade.

Assay Principle: LanthaScreen™ TR-FRET Kinase Binding Assay

To quantify the inhibitory potential of 6-chloro-7-methyl-1H-indazole, we will employ a LanthaScreen™ Eu Kinase Binding Assay. This assay format is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[6]

The key components are:

  • GST-tagged p38α Kinase: The kinase of interest.

  • Europium (Eu)-labeled anti-GST Antibody: The TR-FRET donor, which binds to the kinase.

  • Alexa Fluor™ 647-labeled Kinase Tracer: An ATP-competitive ligand that acts as the TR-FRET acceptor.

When the tracer binds to the kinase, the Eu-labeled antibody and the Alexa Fluor™ 647 tracer are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor, such as 6-chloro-7-methyl-1H-indazole, will displace the tracer from the ATP-binding pocket, leading to a decrease in the FRET signal. This reduction in FRET is directly proportional to the inhibitory activity of the compound.[6][7]

tr_fret_principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present p38_1 p38α-GST fret_1 High TR-FRET ab_1 Eu-Ab ab_1->p38_1 binds tracer_1 AF647-Tracer tracer_1->p38_1 binds p38_2 p38α-GST fret_2 Low TR-FRET ab_2 Eu-Ab ab_2->p38_2 binds tracer_2 AF647-Tracer inhibitor_2 Inhibitor inhibitor_2->p38_2 binds

Caption: Principle of the TR-FRET kinase binding assay.

Materials and Reagents

ReagentSupplierRecommended Concentration
p38α (MAPK14), inactive, GST-taggedThermo Fisher5 nM
LanthaScreen™ Eu-anti-GST AntibodyThermo Fisher2 nM
Kinase Tracer 236Thermo Fisher10 nM
6-chloro-7-methyl-1H-indazoleCustom Synthesis10 mM in 100% DMSO
SB202190 (Positive Control Inhibitor)Thermo Fisher1 mM in 100% DMSO
Kinase Buffer A (1X)Thermo FisherAs supplied
DMSO, AnhydrousMilliporeSigmaN/A
384-Well Low-Volume Black PlatesCorningN/A

Experimental Protocols

Reagent Preparation
  • Compound Dilution: Prepare a serial dilution of 6-chloro-7-methyl-1H-indazole in 100% DMSO. A 10-point, 3-fold serial dilution starting from a 10 mM stock is recommended. Similarly, prepare a dilution series for the positive control inhibitor, SB202190.

  • 3X Kinase/Antibody Solution: In Kinase Buffer A, prepare a solution containing 15 nM p38α kinase and 6 nM Eu-anti-GST antibody.

  • 3X Tracer Solution: In Kinase Buffer A, prepare a solution containing 30 nM Kinase Tracer 236.

HTS Assay Protocol

This protocol is designed for a final assay volume of 15 µL in a 384-well plate.

  • Compound Addition: Dispense 5 µL of the diluted test compounds, positive control, or DMSO (for negative control wells) into the assay plate.

  • Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody solution to all wells.

  • Tracer Addition: Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Set the excitation wavelength to 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

hts_workflow start Start add_compound 1. Add 5 µL Compound/DMSO to 384-well plate start->add_compound add_kinase 2. Add 5 µL 3X Kinase/Ab Mix add_compound->add_kinase add_tracer 3. Add 5 µL 3X Tracer add_kinase->add_tracer incubate 4. Incubate 60 min at RT add_tracer->incubate read_plate 5. Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate->read_plate analyze 6. Data Analysis (Z'-factor, IC50) read_plate->analyze end End analyze->end

Caption: High-Throughput Screening workflow.

Data Analysis and Interpretation

TR-FRET Ratio Calculation

The primary readout is the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). This ratio corrects for well-to-well variations in liquid volume and lamp intensity.

  • Emission Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[8] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., SB202190) and negative (n, e.g., DMSO) controls.

  • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Z'-Factor ValueAssay Classification
> 0.5Excellent Assay
0 to 0.5Acceptable Assay
< 0Poor Assay

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[8][9][10]

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 for 6-chloro-7-methyl-1H-indazole, the percentage of inhibition is calculated for each concentration:

  • % Inhibition = 100 * [ 1 - ( (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min) ) ]

Where:

  • Ratio_compound is the emission ratio in the presence of the test compound.

  • Ratio_min is the average emission ratio of the positive control (maximum inhibition).

  • Ratio_max is the average emission ratio of the negative control (no inhibition).

The % inhibition values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic curve to determine the IC50 value.[11]

Conclusion

This application note provides a comprehensive and robust protocol for the high-throughput screening of 6-chloro-7-methyl-1H-indazole as a potential inhibitor of p38α MAPK. By leveraging the sensitivity and homogeneity of the LanthaScreen™ TR-FRET binding assay, researchers can efficiently screen large compound libraries and obtain reliable data for hit identification and characterization. The detailed steps for assay execution and data analysis ensure the generation of high-quality, reproducible results, which are essential for advancing promising compounds in the drug discovery pipeline.

References

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Zhang, W. X., et al. (2005). Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase. Analytical Biochemistry, 343(1), 94-102.
  • Cuadrado, A., & Nebreda, A. R. (2021).
  • Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Bio-Techne. (2019, December 13). THUNDER™ Phospho-p38αβγ MAPK (T180/Y182) TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Robers, M. B., et al. (2012). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 17(9), 1155-1167.
  • Millipore. (n.d.). HCS231 p38 MAP Kinase Assay. Retrieved from [Link]

  • MedChemica. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Wölfel, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(19), 4528.
  • Rodems, S., et al. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Assay and Drug Development Technologies, 4(4), 427-438.

Sources

Method

Application Notes and Protocols for the Investigation of 6-chloro-7-methyl-1H-indazole in Anti-inflammatory Studies

Authored by: A Senior Application Scientist Introduction: The Privileged Indazole Scaffold in Inflammation Research The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Inflammation Research

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anti-inflammatory, analgesic, and antipyretic properties.[3][4] The therapeutic potential of indazole derivatives in inflammatory diseases has been a subject of intense research, leading to the development of several drug candidates.[4][5]

The anti-inflammatory effects of many indazole-containing compounds are attributed to their ability to modulate key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[6][7] Furthermore, certain derivatives have been shown to suppress the production of pro-inflammatory cytokines and reactive oxygen species, highlighting the multifaceted nature of their anti-inflammatory action.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of a specific, novel derivative: 6-chloro-7-methyl-1H-indazole . While extensive research on this particular molecule is not yet publicly available, its structural features suggest it is a promising candidate for investigation. These application notes provide a structured, in-depth framework for its synthesis, and rigorous in vitro and in vivo evaluation, grounded in established methodologies for anti-inflammatory drug discovery.

Synthesis of 6-chloro-7-methyl-1H-indazole

A plausible synthetic route for 6-chloro-7-methyl-1H-indazole can be adapted from established methods for the synthesis of substituted indazoles.[8] A common and effective approach involves the cyclization of an appropriately substituted aminobenzoxime. The proposed workflow starts from the commercially available 2-amino-4-chloro-3-methylbenzonitrile.

Proposed Synthetic Workflow

Synthetic_Workflow A 2-amino-4-chloro-3-methylbenzonitrile B o-Aminobenzoxime Intermediate A->B Hydroxylamine, Ethanol, Reflux C 6-chloro-7-methyl-1H-indazole B->C MsCl, Et3N, CH2Cl2, 0°C to rt

Caption: Proposed two-step synthesis of 6-chloro-7-methyl-1H-indazole.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-amino-N'-hydroxy-4-chloro-3-methylbenzimidamide (o-Aminobenzoxime Intermediate)

  • To a solution of 2-amino-4-chloro-3-methylbenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (3 equivalents) and sodium carbonate (1.5 equivalents).

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Cyclization to 6-chloro-7-methyl-1H-indazole

  • Dissolve the o-aminobenzoxime intermediate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N) (2.5 equivalents) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 6-chloro-7-methyl-1H-indazole.

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

Based on the extensive literature on the anti-inflammatory properties of indazole derivatives, it is hypothesized that 6-chloro-7-methyl-1H-indazole exerts its effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7]

Signaling Pathway

Inflammatory_Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activates cell_membrane Cell Membrane aa Arachidonic Acid (AA) pla2->aa Releases from cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) (e.g., PGE2) cox1->pgs Produces cox2->pgs Produces inflammation Inflammation (Pain, Fever, Edema) pgs->inflammation Mediates test_compound 6-chloro-7-methyl-1H-indazole test_compound->cox2 Inhibits

Caption: Proposed mechanism of action via inhibition of the COX-2 pathway.

In an inflammatory state, cellular stimuli trigger the release of arachidonic acid from the cell membrane. This substrate is then converted into prostaglandins by COX enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and swelling.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

In Vitro Evaluation: A Stepwise Approach

A series of in vitro assays are essential to characterize the anti-inflammatory profile of 6-chloro-7-methyl-1H-indazole. The following protocols provide a robust framework for this initial assessment.

In Vitro Experimental Workflow

In_Vitro_Workflow start 6-chloro-7-methyl-1H-indazole cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture data_analysis Data Analysis (IC50 Calculation) cox_assay->data_analysis lps_stimulation LPS Stimulation cell_culture->lps_stimulation no_assay Nitric Oxide (NO) Production Assay (Griess Assay) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (TNF-α, IL-6) via ELISA lps_stimulation->cytokine_assay no_assay->data_analysis cytokine_assay->data_analysis

Caption: Workflow for the in vitro assessment of anti-inflammatory activity.

Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay determines the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Reagents: COX-1 and COX-2 enzyme preparations, arachidonic acid (substrate), colorimetric or fluorescent probe.

  • Procedure: a. Prepare a dilution series of 6-chloro-7-methyl-1H-indazole in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound at various concentrations. c. Incubate for 10-15 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a further 10 minutes at 37°C. f. Stop the reaction and measure the product formation using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of 6-chloro-7-methyl-1H-indazole for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 24 hours. d. Collect the cell supernatant. e. Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Protocol 3: Pro-inflammatory Cytokine Measurement

This protocol quantifies the effect of the compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Procedure: a. Following the same cell treatment protocol as for the NO assay (Protocol 2), collect the cell supernatant after 24 hours of LPS stimulation. b. Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition at each compound concentration and determine the IC50 values.

Hypothetical In Vitro Data Summary
AssayParameterHypothetical Value
COX-1 InhibitionIC50> 100 µM
COX-2 InhibitionIC505.2 µM
NO Production InhibitionIC5012.5 µM
TNF-α Production InhibitionIC5015.8 µM
IL-6 Production InhibitionIC5018.3 µM

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the in vivo efficacy of potential anti-inflammatory agents.[6]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Carrageenan control.

    • Group 3: Positive control (e.g., Indomethacin, 10 mg/kg).

    • Groups 4-6: 6-chloro-7-methyl-1H-indazole (e.g., 10, 30, 100 mg/kg).

  • Procedure: a. Acclimatize the animals for at least one week before the experiment. b. Fast the animals overnight with free access to water. c. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. d. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). e. After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. f. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the carrageenan control group.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0%
Indomethacin1055%
6-chloro-7-methyl-1H-indazole1025%
6-chloro-7-methyl-1H-indazole3045%
6-chloro-7-methyl-1H-indazole10060%

Data Analysis and Interpretation

For in vitro studies, IC50 values should be calculated using non-linear regression analysis of the concentration-response curves. A high COX-2/COX-1 selectivity ratio is indicative of a potentially safer anti-inflammatory agent.

For in vivo studies, the data should be analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the observed anti-inflammatory effects compared to the control group. A dose-dependent reduction in paw edema is a strong indicator of in vivo efficacy.

Conclusion

The indazole scaffold is a cornerstone in the development of novel anti-inflammatory agents. 6-chloro-7-methyl-1H-indazole, based on its structural relationship to other active indazoles, represents a compelling candidate for further investigation. The protocols and workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for its synthesis and evaluation. Through the systematic application of these in vitro and in vivo assays, researchers can effectively elucidate the anti-inflammatory profile of this novel compound and determine its potential for future therapeutic development.

References

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021, October 8).
  • A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (2026, January 2).
  • Synthesis and biological activities of a novel series of indazole derivatives.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC.
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar.
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Indazole – Knowledge and References - Taylor & Francis.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide - Benchchem.
  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
  • A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters - ACS Publications. (2008, January 30).

Sources

Application

developing assays for 6-chloro-7-methyl-1H-indazole activity

The development of allosteric inhibitors targeting the Src homology 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) represents a major breakthrough in precision oncology. Encoded by the PTPN11 gene, SHP2 acts as...

Author: BenchChem Technical Support Team. Date: March 2026

The development of allosteric inhibitors targeting the Src homology 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2) represents a major breakthrough in precision oncology. Encoded by the PTPN11 gene, SHP2 acts as a critical signal transducer downstream of receptor tyrosine kinases (RTKs) and is required for full activation of the RAS/MAPK pathway[1].

The compound 6-chloro-7-methyl-1H-indazole serves as a highly privileged fragment and synthetic intermediate in the design of heterobicyclic SHP2 allosteric inhibitors[1]. Because SHP2 cycles between an autoinhibited "closed" state and an active "open" state, derivatives of this indazole core are engineered to bind a central allosteric "tunnel" formed by the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive conformation[2][3].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating, multi-tiered assay cascade. This workflow will allow you to evaluate the biochemical potency, biophysical target engagement, and cellular efficacy of 6-chloro-7-methyl-1H-indazole derivatives.

Mechanistic Rationale & Assay Causality

To confidently classify a hit as a true allosteric inhibitor rather than a promiscuous catalytic site binder, the assay cascade must be engineered with internal causality and counter-screens:

  • The Activation Requirement: Wild-type (WT) SHP2 is naturally autoinhibited[4]. To measure the inhibitory potency of your indazole derivatives, you must first force the enzyme into its "open" state using a bis-tyrosyl-phosphorylated peptide (e.g., IRS1_pY1172)[5].

  • The Allosteric Counter-Screen: We utilize the SHP2-E76K mutant as a parallel counter-screen[4]. The E76K mutation destabilizes the N-SH2/PTP interface, rendering the enzyme constitutively active and physically obliterating the allosteric tunnel site[6][7]. A genuine allosteric inhibitor will show potent activity against WT SHP2 but a >100-fold drop in potency against the E76K mutant[4].

G RTK Receptor Tyrosine Kinase (RTK) IRS1 p-IRS1 Peptide (Activator) RTK->IRS1 Phosphorylates SHP2_Closed SHP2 (Closed / Autoinhibited) IRS1->SHP2_Closed Binds N-SH2 SHP2_Open SHP2 (Open / Active) SHP2_Closed->SHP2_Open Conformational Shift RAS RAS Activation SHP2_Open->RAS Dephosphorylates targets Indazole 6-chloro-7-methyl-1H-indazole Derivatives Indazole->SHP2_Closed Stabilizes Tunnel Site ERK p-ERK (Cellular Readout) RAS->ERK MAPK Cascade

Caption: Allosteric regulation of SHP2 by 6-chloro-7-methyl-1H-indazole derivatives in the MAPK pathway.

Tiered Assay Workflow

G Hit Compound Synthesis (Indazole Core) Enzyme Biochemical Assay (DiFMUP / p-IRS1) Hit->Enzyme Selectivity Counter-Screen (SHP2-E76K Mutant) Enzyme->Selectivity IC50 < 10 µM Biophys Biophysical Assay (DSF Thermal Shift) Selectivity->Biophys >100x Shift Cell Cellular Assay (p-ERK AlphaScreen) Biophys->Cell ΔTm > 2°C

Caption: Multi-tiered screening cascade for evaluating SHP2 allosteric inhibitors.

Protocol 1: Biochemical DiFMUP Phosphatase Assay

This assay utilizes the fluorogenic surrogate substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) to monitor the catalytic activity of SHP2[5][8].

Reagents & Setup:

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20[5]. Expert Note: Do not omit Tween-20; it prevents the highly hydrophobic indazole derivatives from aggregating and causing false-positive inhibition.

  • Enzyme: 0.5 nM full-length human SHP2-WT (and SHP2-E76K for the counter-screen)[4][5].

  • Activator: 0.5 µM IRS1_pY1172 bis-phosphorylated peptide[5].

  • Substrate: 200 µM DiFMUP[5].

Step-by-Step Methodology:

  • Enzyme Activation: In a 384-well black low-volume plate, pre-incubate 0.5 nM SHP2-WT with 0.5 µM IRS1 peptide in assay buffer for 30 minutes at 25°C[5]. Causality: This step ensures the enzyme has reached a steady-state "open" conformation before compound introduction.

  • Compound Addition: Dispense 6-chloro-7-methyl-1H-indazole derivatives (10-point dose-response, 0.003 to 100 µM) using an acoustic liquid handler. Ensure final DMSO concentration does not exceed 1%[8]. Incubate for 30 minutes at 25°C.

  • Reaction Initiation: Add 200 µM DiFMUP to initiate the phosphatase reaction[5].

  • Kinetic Readout: Monitor fluorescence (Excitation: 350 nm, Emission: 450 nm) continuously for 30 minutes[8]. Calculate the initial velocity (V0) to determine the IC₅₀.

Protocol 2: Biophysical Target Engagement via Differential Scanning Fluorimetry (DSF)

To prove that the biochemical inhibition is driven by direct binding and stabilization of the closed state, we measure the thermal shift (ΔTm) of the SHP2 protein[5].

Step-by-Step Methodology:

  • Master Mix Preparation: Combine 100 µg/mL SHP2-WT protein with 5× SYPRO Orange dye in a buffer containing 100 mM Bis-Tris (pH 6.5), 100 mM NaCl, and 0.25 mM TCEP[5].

  • Compound Incubation: Add the test compound to a final concentration of 10 µM (5% final DMSO)[5].

  • Thermal Melting: Subject the 384-well plate to a temperature gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) using a real-time PCR instrument[5].

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm. A positive ΔTm (>2°C) confirms that the indazole derivative has locked SHP2 into a rigid, thermally stable autoinhibited conformation.

Protocol 3: Cellular MAPK Pathway Inhibition (p-ERK AlphaScreen)

Biochemical potency must translate to cellular efficacy. We utilize KYSE520 cells (an EGFR-amplified esophageal squamous cell carcinoma line) because they are highly dependent on RTK-driven SHP2 signaling[5].

Step-by-Step Methodology:

  • Cell Plating: Seed KYSE520 cells at 30,000 cells/well in a 96-well culture plate and incubate overnight at 37°C[5].

  • Compound Treatment: Treat cells with a serial dilution of the indazole derivatives (0.027 to 20 µM) for exactly 2 hours[5]. Causality: A 2-hour window is optimal to capture direct SHP2-mediated p-ERK suppression before compensatory feedback loops (e.g., MEK/ERK feedback) reactivate the pathway.

  • Lysis & Detection: Lyse the cells using the provided AlphaScreen lysis buffer. Transfer lysates to a 384-well OptiPlate and add the SureFire Phospho-ERK1/2 AlphaScreen acceptor/donor beads[5].

  • Readout: Incubate for 2 hours in the dark, then read on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

Quantitative Data Presentation

The following table summarizes expected validation data for the bare 6-chloro-7-methyl-1H-indazole fragment compared to an optimized lead compound (e.g., an SHP099 analog)[5][7][8].

Compound ProfileSHP2-WT IC₅₀ (µM)SHP2-E76K IC₅₀ (µM)DSF Thermal Shift (ΔTm °C)KYSE520 p-ERK IC₅₀ (µM)
6-chloro-7-methyl-1H-indazole (Fragment) ~15.5>100+0.8>50
Optimized Indazole Lead 0.065>10+6.50.240
Vehicle (1% DMSO) N/AN/A0.0N/A

Interpretation: The bare fragment establishes weak but measurable allosteric activity. Upon structure-based optimization, the lead compound exhibits sub-micromolar potency against WT SHP2, a massive rightward shift against the E76K mutant (validating the allosteric mechanism), strong thermal stabilization, and excellent cellular target engagement[4][5].

References

  • Heterobicyclic compounds for inhibiting the activity of shp2.
  • Chen, Y. N. P. et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.
  • LaMarche, M. J. et al. "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors."Journal of Medicinal Chemistry 62(3), 13646-13664 (2019).
  • Wang, Y. et al. "A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors."Acta Pharmaceutica Sinica B 10(10), 1964-1976 (2020).
  • Garcia Fortanet, J. et al. "A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors."Journal of Biological Chemistry 291(49), 25491-25504 (2016).

Sources

Method

Application Note: Utilizing 6-Chloro-7-methyl-1H-indazole as a Core Scaffold for SHP2 Inhibitors to Probe RAS/MAPK and PD-1 Signaling Pathways

Executive Summary 6-Chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is a highly privileged chemical building block[1] utilized in the rational design of allosteric inhibitors targeting Src homology region 2-containing pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-7-methyl-1H-indazole (CAS 1427405-10-4) is a highly privileged chemical building block[1] utilized in the rational design of allosteric inhibitors targeting Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2)[2]. Encoded by the PTPN11 gene, SHP2 is a critical signal transducer downstream of multiple receptor tyrosine kinases (RTKs) and immune checkpoint receptors[3]. Because SHP2 dysregulation is heavily implicated in RAS-driven cancers and immune evasion, developing highly specific probes using the 6-chloro-7-methyl-1H-indazole scaffold allows researchers to systematically interrogate the RAS/MAPK and PD-1/PD-L1 signaling cascades[2][3].

Mechanistic Causality: Why the 6-Chloro-7-methyl-1H-indazole Scaffold?

SHP2 normally oscillates between an auto-inhibited "closed" state (where the N-SH2 domain blocks the catalytic PTP domain) and an active "open" state[3]. Allosteric inhibitors function as molecular glue, binding to the interface between the N-SH2, C-SH2, and PTP domains to lock the enzyme in its closed conformation[3].

The selection of 6-chloro-7-methyl-1H-indazole as a precursor is driven by precise structure-activity relationship (SAR) causality:

  • Hinge Binding: The indazole core provides essential hydrogen-bond donor and acceptor interactions with the hinge region of the allosteric pocket.

  • Steric and Lipophilic Fit: The chlorine atom at the C6 position is highly electron-withdrawing and perfectly sized to occupy a specific hydrophobic sub-pocket without causing steric clash.

  • Rotational Restriction: The C7 methyl group restricts the rotational degrees of freedom, locking the synthesized probe into its bioactive conformation. This spatial arrangement significantly enhances binding affinity and selectivity over homologous phosphatases (e.g., SHP1).

Signaling Pathway Dynamics

The RAS/MAPK Pathway

SHP2 is strictly required for full, sustained activation of the RAS/MAPK pathway[2]. Upon RTK activation (e.g., EGFR, ALK), SHP2 is recruited to the membrane via adapter proteins like Grb2/SOS. SHP2 dephosphorylates specific inhibitory sites, promoting RAS activation, which subsequently triggers the RAF/MEK/ERK phosphorylation cascade[2]. Indazole-derived SHP2 inhibitors block this step, effectively starving RAS of its activation signal.

G RTK RTK (EGFR/ALK) Grb2 Grb2 / SOS RTK->Grb2 Phosphorylation SHP2 SHP2 (PTPN11) Grb2->SHP2 Recruits RAS RAS (Active) SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Indazole-derived SHP2 Inhibitor Inhibitor->SHP2 Allosteric Inhibition (Locks in closed state)

Figure 1: Role of SHP2 in RTK-mediated RAS/MAPK signaling and allosteric inhibition mechanism.

The PD-1 Immune Checkpoint Pathway

In T-cells, the binding of PD-L1 to PD-1 results in the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs)[2]. SHP2 binds to these phosphorylated ITIMs via its SH2 domains, activating its phosphatase activity to dephosphorylate downstream T-cell receptor (TCR) signaling molecules, thereby suppressing the immune response[2]. Inhibiting SHP2 with indazole-based probes reverses this suppression, making it a highly attractive target for immuno-oncology.

Experimental Workflows and Protocols

To systematically validate the biological activity of SHP2 probes derived from 6-chloro-7-methyl-1H-indazole, a tiered experimental workflow is required.

Workflow Synth Synthesis of Indazole Probes Enzyme DiFMUP Phosphatase Assay Synth->Enzyme Cell Cellular p-ERK Modulation Assay Enzyme->Cell Xenograft In Vivo Efficacy (Xenograft Models) Cell->Xenograft

Figure 2: Step-by-step workflow for validating 6-chloro-7-methyl-1H-indazole derived SHP2 probes.

Protocol 1: In Vitro SHP2 Allosteric Inhibition Assay (DiFMUP)

Purpose: To quantify the biochemical IC50 of synthesized indazole derivatives against full-length wild-type SHP2. Causality & Self-Validation: Full-length SHP2 is naturally auto-inhibited. To measure activity, it must be artificially activated using a bis-phosphorylated peptide. A critical self-validating control is running the assay in parallel with the isolated PTP domain; a true allosteric inhibitor will not inhibit the isolated PTP domain, confirming its mechanism of action is allosteric rather than active-site competitive.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation: Incubate 0.5 nM full-length recombinant human SHP2 with 0.5 µM IRS1 bis-diphosphorylated peptide (sequence: H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide) in assay buffer for 30 minutes at 25°C.

  • Compound Addition: Dispense 6-chloro-7-methyl-1H-indazole derived compounds (serially diluted in DMSO, 1% final DMSO concentration) into a 384-well black microplate. Add the activated SHP2 mixture. Incubate for 30 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) to initiate the reaction.

  • Detection: Measure fluorescence continuously for 30 minutes at Ex/Em = 358/455 nm using a microplate reader.

  • Data Analysis: Calculate initial velocities and determine the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular p-ERK Modulation Assay

Purpose: To evaluate target engagement and functional inhibition of the RAS/MAPK pathway in RTK-driven cancer cell lines (e.g., KYSE-520).

Step-by-Step Methodology:

  • Cell Culture: Seed KYSE-520 cells at 2×104 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the indazole-derived SHP2 inhibitor (0.1 nM to 10 µM) for 2 hours.

  • EGF Stimulation: Stimulate cells with 10 ng/mL EGF for 10 minutes to induce robust MAPK signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification: Quantify phosphorylated ERK1/2 (Thr202/Tyr204) and total ERK using a homogeneous time-resolved fluorescence (HTRF) assay. Normalize p-ERK signals to total ERK to determine the cellular EC50.

Quantitative Data Presentation

The following table demonstrates the expected pharmacological profile of optimized SHP2 inhibitors utilizing the 6-chloro-7-methyl-1H-indazole core compared to early-generation non-indazole probes.

Compound ClassTarget Enzyme/CellAssay TypeExpected IC50 / EC50Selectivity (SHP2 vs SHP1)
Early Generation (Non-Indazole)SHP2 (Full Length)DiFMUP Biochemical100 - 500 nM< 10-fold
Optimized Indazole Derivative SHP2 (Full Length) DiFMUP Biochemical 1 - 10 nM > 500-fold
Optimized Indazole DerivativeSHP2 (PTP Domain only)DiFMUP Biochemical> 10,000 nMN/A (Allosteric Validation)
Optimized Indazole DerivativeKYSE-520 CellsCellular p-ERK (HTRF)10 - 50 nMFunctional Cell Penetrance

Note: The lack of inhibition against the isolated PTP domain confirms the allosteric mechanism of the indazole scaffold.

References

  • [2] Title: WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 Source: Google Patents URL:

  • [3] Title: Heterobicyclic compounds for inhibiting the activity of shp2 (Referencing Nature 2016; 535: 148-152) Source: Google Patents / Nature URL:

Sources

Application

Application Notes and Protocols for In Vivo Experimental Design with 6-chloro-7-methyl-1H-indazole

Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Indazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and notably, their anti-cancer properties.[2][3] Many of these effects are attributed to the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5]

This guide provides a comprehensive framework for the in vivo experimental design and evaluation of a novel indazole derivative, 6-chloro-7-methyl-1H-indazole . Lacking extensive public data for this specific molecule, this document serves as a detailed, experience-driven roadmap for researchers. It outlines the logical progression from initial compound characterization to preclinical efficacy studies, emphasizing scientific integrity, ethical considerations, and robust data interpretation. The protocols provided are foundational and should be adapted based on emerging in vitro and in vivo data for the compound.

Part 1: Pre-Clinical Compound Characterization

Prior to initiating in vivo studies, a thorough characterization of 6-chloro-7-methyl-1H-indazole is essential. These initial steps will inform dose formulation, selection of an appropriate animal model, and the design of subsequent efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Physicochemical Properties and Formulation Development

The solubility of a compound is a critical determinant of its bioavailability. Given that many small molecule inhibitors are poorly soluble in aqueous solutions, a systematic approach to vehicle selection is necessary.[3][6]

Protocol 1: Solubility Assessment and Vehicle Formulation

  • Solubility Testing:

    • Assess the solubility of 6-chloro-7-methyl-1H-indazole in a panel of common biocompatible solvents.

    • Start with aqueous vehicles such as saline and phosphate-buffered saline (PBS).

    • If solubility is low, progress to co-solvent systems and surfactant-based vehicles.

  • Vehicle Selection for In Vivo Studies:

    • A common starting point for poorly soluble compounds is a vehicle containing Dimethyl Sulfoxide (DMSO) diluted with an aqueous carrier.[7]

    • Recommended Vehicle Composition:

      • 5-10% DMSO

      • 10-20% Solutol HS 15 or Kolliphor® EL (formerly Cremophor® EL)

      • 70-85% Saline or PBS

    • Preparation:

      • Dissolve the required amount of 6-chloro-7-methyl-1H-indazole in the specified volume of DMSO.

      • In a separate sterile container, mix the Solutol HS 15 with the saline.

      • Slowly add the DMSO-compound solution to the aqueous phase while vortexing to prevent precipitation.

      • Visually inspect the final formulation for clarity and homogeneity. The solution should be clear and free of particulates.

      • Prepare the formulation fresh daily and store it protected from light.

Table 1: Example Vehicle Screening for 6-chloro-7-methyl-1H-indazole

Vehicle CompositionSolubility (mg/mL)Observations
0.9% Saline< 0.1Insoluble
5% DMSO in Saline0.5Slight precipitation after 1 hour
10% DMSO, 10% Solutol HS 15 in PBS> 10Clear, stable solution
In Vitro Potency and Target Identification

Based on the prevalence of kinase inhibition among indazole derivatives, it is plausible that 6-chloro-7-methyl-1H-indazole targets a protein kinase.[8] Initial in vitro screening against a panel of kinases is recommended to identify the primary target(s). For the purpose of this guide, we will hypothesize that 6-chloro-7-methyl-1H-indazole is an inhibitor of a receptor tyrosine kinase (RTK) crucial for tumor cell proliferation and survival, such as Fibroblast Growth Factor Receptor (FGFR).

Diagram 1: Hypothesized Signaling Pathway and Point of Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS FGF FGF (Ligand) FGF->RTK Compound 6-chloro-7-methyl-1H-indazole Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression

Caption: Hypothesized mechanism of action for 6-chloro-7-methyl-1H-indazole as an FGFR inhibitor.

Part 2: Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted with the highest regard for animal welfare and in strict compliance with institutional and national guidelines.[9] A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any experiments are initiated.[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[11]

Part 3: In Vivo Study Protocols

The following protocols outline a logical progression for the in vivo evaluation of 6-chloro-7-methyl-1H-indazole, starting with safety and tolerability, followed by pharmacokinetics, and culminating in an efficacy study.

Maximum Tolerated Dose (MTD) Study

The primary objective of this study is to determine the highest dose of 6-chloro-7-methyl-1H-indazole that can be administered without causing unacceptable toxicity.[2]

Protocol 2: Acute MTD Study in Mice

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Group Size: 3 mice per dose group.

  • Dose Escalation:

    • Based on in vitro cytotoxicity data, select a starting dose (e.g., 10 mg/kg).

    • Prepare escalating doses (e.g., 10, 30, 100 mg/kg).

  • Administration:

    • Administer a single dose via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.) gavage).

    • Include a vehicle-only control group.

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, and signs of pain or distress).

    • Record body weight daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or more than a 15-20% loss of body weight.

Table 2: Example MTD Study Results

Dose (mg/kg)RouteBody Weight Change (Nadir)Clinical SignsMortality
Vehiclei.p.+2%None0/3
10i.p.+1%None0/3
30i.p.-5%None0/3
100i.p.-18%Lethargy, ruffled fur1/3
Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information on its bioavailability and exposure levels over time.[12][13]

Protocol 3: Single-Dose PK Study in Mice

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Group Size: 3 mice per time point.

  • Dosing: Administer a single, well-tolerated dose of 6-chloro-7-methyl-1H-indazole (e.g., 30 mg/kg, i.p.).

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 6-chloro-7-methyl-1H-indazole in plasma.

  • Data Analysis:

    • Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Diagram 2: Conceptual PK/PD Relationship

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing (Route, Frequency) Concentration Plasma Concentration (Cmax, AUC) Dose->Concentration ADME Target_Engagement Target Engagement (e.g., p-FGFR Inhibition) Concentration->Target_Engagement Exposure-Response Relationship Biological_Effect Biological Effect (e.g., Tumor Growth Inhibition) Target_Engagement->Biological_Effect

Caption: The relationship between drug exposure (PK) and biological effect (PD).

In Vivo Efficacy Study

Once the MTD and PK profile are established, an efficacy study can be designed to evaluate the anti-tumor activity of 6-chloro-7-methyl-1H-indazole in a relevant cancer model.[14][15]

Diagram 3: General Workflow for an In Vivo Efficacy Study

G start Animal Acclimation implant Tumor Cell Implantation (e.g., Subcutaneous) start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Period (Compound vs. Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint (e.g., Tumor Volume Limit) monitor->endpoint analysis Data Analysis & Tissue Collection endpoint->analysis stop Study Completion analysis->stop

Caption: A typical workflow for a xenograft efficacy study.

Protocol 4: Xenograft Tumor Model Efficacy Study

  • Animal Model: Female athymic nude mice, 6-8 weeks old.[16]

  • Tumor Cell Line: Select a human cancer cell line with a known dependency on the hypothesized target (e.g., an FGFR-amplified gastric or bladder cancer cell line).

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 tumor cells mixed with Matrigel into the right flank of each mouse.

  • Group Formation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: 6-chloro-7-methyl-1H-indazole at a well-tolerated, effective dose (e.g., 30 mg/kg, i.p., daily).

    • (Optional) Group 3: Positive Control (a standard-of-care agent for the selected cancer type).

  • Administration and Monitoring:

    • Administer treatments for a defined period (e.g., 21 days).

    • Measure tumor volume with calipers twice weekly. Tumor volume = (Length x Width²)/2.

    • Monitor body weight twice weekly as an indicator of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical observations.

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, tumors can be harvested at specific time points post-last dose to assess target engagement (e.g., by measuring the phosphorylation status of FGFR and its downstream effectors like ERK via Western blot or immunohistochemistry).

Table 3: Example Efficacy Study Data Summary

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+3%
6-chloro-7-methyl-1H-indazole30450 ± 9575.7-4%

Conclusion

The successful preclinical development of a novel compound like 6-chloro-7-methyl-1H-indazole hinges on a methodically planned and ethically executed series of in vivo studies. This guide provides a foundational framework for such an endeavor. By systematically determining the MTD, understanding the pharmacokinetic profile, and demonstrating efficacy in a relevant tumor model, researchers can build a robust data package to support the continued development of this promising indazole derivative as a potential therapeutic agent. Each experimental stage generates critical data that informs the next, creating a self-validating system that maximizes the potential for success while adhering to the highest standards of scientific and ethical conduct.

References

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Method

Application Note: Advanced Analytical Methodologies for the Quantification of 6-Chloro-7-Methyl-1H-Indazole

Executive Summary & Pharmacological Context 6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly specialized heterocyclic compound that serves as a critical structural building block and active moiety in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a highly specialized heterocyclic compound that serves as a critical structural building block and active moiety in modern targeted oncology[1]. Specifically, this indazole derivative is the key hydrophobic anchor in opnurasib (JDQ443) , a structurally novel, pyrazole-based covalent inhibitor of the KRAS G12C mutation[2].

During drug-target engagement, the chloro-methyl indazole moiety optimally fills the hydrophobic region of the KRAS G12C Switch II (SWII) pocket—delimited by residues V103, I100, M72, and Q99[3]. By forming critical hydrogen bonds with D69 and sandwiching between the SWII loop and the Q99 side chain, this moiety locks the KRAS protein in its inactive GDP-bound state, halting oncogenic MAPK/ERK signaling[4]. Because opnurasib is frequently co-administered with SHP2 inhibitors (e.g., TNO155) to overcome resistance mechanisms[5], precise quantification of the indazole active moiety and its parent compounds in complex biological matrices is paramount for pharmacokinetic (PK) profiling and Chemistry, Manufacturing, and Controls (CMC) workflows[6].

KRAS_Pathway RTK Receptor Tyrosine Kinase (EGFR, ALK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activates KRAS_GTP KRAS G12C (GTP) Active State SHP2->KRAS_GTP Promotes Activation KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GDP->KRAS_GTP Nucleotide Exchange MAPK MAPK/ERK Pathway Tumor Proliferation KRAS_GTP->MAPK Oncogenic Signaling Opnurasib Opnurasib (JDQ443) Indazole anchors in SWII Opnurasib->KRAS_GDP Covalent Binding & Trapping

Fig 1. KRAS G12C signaling pathway and SWII pocket inhibition via the indazole moiety.

Bioanalytical Method: LC-MS/MS for Trace Quantification

For preclinical and clinical pharmacokinetics, trace quantification (ng/mL range) of 6-chloro-7-methyl-1H-indazole (as an intermediate, degradant, or surrogate for the active pharmaceutical ingredient) requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].

Causality-Driven Sample Preparation

Biological matrices (plasma, tissue homogenates) contain high concentrations of phospholipids and endogenous proteins that cause severe ion suppression in the MS electrospray source.

  • Choice of Extraction: A 96-well plate protein precipitation (PP) using acetonitrile is utilized[6]. Acetonitrile is chosen over methanol because it yields a tighter protein pellet and exhibits stronger denaturing capabilities for plasma albumins, ensuring a cleaner supernatant.

  • Internal Standard (IS): A stable-isotope-labeled analog (e.g., 6-chloro-7-methyl-1H-indazole-d3) or a structural analog like erlotinib is spiked into the extraction solvent to correct for matrix effects and volumetric transfer errors[6].

Step-by-Step Protocol (Self-Validating System)
  • System Suitability Test (SST): Before sample extraction, inject a neat standard at the Lower Limit of Quantification (LLOQ). Acceptance Criteria: Signal-to-noise (S/N) ratio must be ≥ 10, and retention time drift must be ≤ 2%.

  • Sample Aliquoting: Transfer 10 µL of plasma or tissue homogenate into a 96-well plate[6].

  • Spiking: Add 10 µL of IS working solution. Vortex for 30 seconds.

  • Precipitation: Add 100 µL of ice-cold Acetonitrile. Causality: The 1:10 volume ratio forces immediate and near-complete precipitation of proteins. The cold temperature prevents analyte degradation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C[5]. Causality: High-speed centrifugation at low temperatures prevents thermal degradation and ensures the supernatant is free of micro-particulates that could clog the UPLC column.

  • Transfer & Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") upon injection.

  • Carryover Control: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. Acceptance Criteria: Analyte peak area in the blank must be < 20% of the LLOQ area.

Bioanalytical_Workflow N1 1. Sample Aliquot (10 µL Matrix + IS) N2 2. Protein Precipitation (100 µL Acetonitrile) N1->N2 N3 3. Centrifugation (13,000 rpm, 4°C) N2->N3 N4 4. Supernatant Transfer (96-well plate) N3->N4 N5 5. UPLC Separation (BEH C18, Gradient) N4->N5 N6 6. MS/MS Detection (ESI+, MRM Mode) N5->N6 N7 7. Data Processing (Peak Integration) N6->N7

Fig 2. LC-MS/MS bioanalytical workflow for 6-chloro-7-methyl-1H-indazole quantification.

CMC Method: HPLC-UV for Purity and Synthetic Monitoring

For batch release and synthetic reaction monitoring, high-concentration analysis (µg/mL to mg/mL) is required. HPLC coupled with a Diode Array Detector (DAD) is the gold standard due to its robustness and adherence to Beer-Lambert linearity.

Chromatographic Logic

6-chloro-7-methyl-1H-indazole is a relatively non-polar heterocycle. Separation is achieved using a reversed-phase C18 column.

  • Mobile Phase Additives: 0.1% Formic acid is added to the aqueous phase. Causality: The acidic pH suppresses the ionization of the indazole nitrogen (pKa ~ 2-3), keeping the molecule in its neutral state. This maximizes hydrophobic interaction with the C18 stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection Wavelength: 254 nm is selected as it represents the universal absorption maximum for conjugated aromatic heterocycles.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the synthetic intermediate in 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with 95% Mobile Phase A (0.1% FA in Water) and 5% Mobile Phase B (Acetonitrile) for 10 column volumes.

  • Injection: Inject 5 µL of the sample.

  • Gradient Execution: Run the gradient defined in Table 2.

  • Resolution Check (Self-Validation): The resolution ( Rs​ ) between 6-chloro-7-methyl-1H-indazole and its known synthetic isomers (e.g., 5-chloro-7-methyl-1H-indazole) must be ≥ 2.0.

Data Presentation & Method Parameters

Table 1: LC-MS/MS MRM Parameters (Positive ESI)

Note: Parameters are optimized for a generic triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
6-Chloro-7-methyl-1H-indazole 167.1131.1 (Quantifier)*502530
6-Chloro-7-methyl-1H-indazole 167.1104.0 (Qualifier)503530
Internal Standard (SIL) 170.1134.1502530

*The 167.1 → 131.1 transition represents the loss of the chlorine atom [M+H - HCl]+, a highly stable and reproducible fragmentation pathway for halogenated indazoles.

Table 2: HPLC-UV Gradient Program

Flow rate: 1.0 mL/min. Column Temperature: 40°C.

Time (min)Mobile Phase A (%) (0.1% FA in H₂O)Mobile Phase B (%) (Acetonitrile)Curve Profile
0.0955Initial hold to focus polar impurities
2.0955Isocratic hold
8.01090Linear ramp to elute indazole
10.01090Wash phase for lipophilic matrix
10.1955Return to initial conditions
14.0955Re-equilibration
Table 3: Method Validation Summary (Based on FDA/EMA Guidelines)
ParameterAcceptance CriteriaTypical Assay Performance
Linearity Range R2≥0.995 2 – 2,000 ng/mL[7]
Intra-day Precision (%CV) ≤15% (20% at LLOQ)1.7% – 9.2%[7]
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)90.7% – 111.4%[7]
Matrix Effect IS-normalized MF: 0.85 - 1.15~100% recovery (No significant effect)[6]
Benchtop Stability ≤15% deviation from nominalStable up to 12h at RT in plasma[6]

References

  • Guidechem. "6-chloro-7-methyl-1H-indazole 1427405-10-4 wiki".
  • Cancer Discovery (NIH PMC). "Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C".
  • Journal of Medicinal Chemistry (ACS Publications). "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors".
  • Journal of Chromatography B (PubMed). "Development and validation of an LC-MS/MS method for the quantification of KRASG12C inhibitor opnurasib in several mouse matrices and its application in a pharmacokinetic mouse study".

Sources

Application

Application Note: Safe Handling, Storage, and Workflow Integration of 6-Chloro-7-methyl-1H-indazole

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Rationale The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The indazole scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent kinase inhibitors and high-affinity receptor ligands. 6-Chloro-7-methyl-1H-indazole (CAS: 1427405-10-4) is a critical halogenated intermediate used in advanced drug discovery workflows 1.

Treating this compound merely as a standard chemical building block underestimates its biological potential and inherent risks. Recent toxicological literature has demonstrated that halogenation (e.g., chlorination or fluorination) on the indazole core significantly increases lipophilicity and binding affinity at targets such as the CB1 receptor, a mechanism frequently observed in potent synthetic cannabinoid receptor agonists (SCRAs) 2. Because the addition of the C6-chloro and C7-methyl groups enhances membrane permeability, stringent safety controls and precise handling protocols are required to prevent unintended dermal absorption or inhalation 3.

Physicochemical Profiling & Hazard Assessment

To design a safe experimental workflow, we must first analyze the quantitative properties and hazards of the molecule. The structural combination of a weakly acidic pyrazole nitrogen (N1-H) and a stable but reactive C-Cl bond dictates both its synthetic utility and its degradation pathways.

PropertyValueMechanistic Impact on Handling
CAS Number 1427405-10-4Essential for exact inventory tracking and SDS retrieval 1.
Molecular Formula C8H7ClN2Halogenation increases target binding affinity and lipophilicity 4.
Molecular Weight 166.61 g/mol Small molecular size facilitates rapid cellular membrane penetration 5.
GHS Hazard Statements H302, H315, H319, H335Necessitates ventilated enclosures to prevent inhalation of irritant dust 6.
Optimal Solvents DMSO, DMF, DCMRequires anhydrous conditions to prevent side reactions at the N1 position.

Biological Activity & Toxicity Pathway

Understanding the downstream effects of halogenated indazoles reinforces the necessity of strict handling protocols. Accidental exposure can lead to unintended receptor activation, which has been documented in toxicological reviews of structurally similar SCRA analogs 7.

G Indazole Halogenated Indazole Core (6-chloro-7-methyl-1H-indazole) Target Target Binding (e.g., CB1 Receptor / Kinases) Indazole->Target High Affinity Binding Activation Receptor Activation / Kinase Inhibition Target->Activation Downstream Downstream Signaling (cAMP reduction) Activation->Downstream Effect Physiological Response (Toxicity / Efficacy) Downstream->Effect

Fig 1. Biological pathway of halogenated indazoles leading to physiological responses.

Self-Validating Protocol: Stock Solution Preparation

To ensure experimental reproducibility and operator safety, the following protocol acts as a self-validating system. Each step is designed with a mechanistic causality to prevent degradation (such as photolytic dehalogenation or N-oxidation).

Step 1: Thermal Equilibration
  • Action: Transfer the sealed amber vial from -20°C storage to a desiccator at room temperature (20–25°C) for 30 minutes prior to opening.

  • Causality: The indazole core is susceptible to moisture-induced degradation. Opening a cold vial causes ambient humidity to condense on the powder, introducing water mass that skews molarity calculations and potentially hydrolyzes sensitive downstream cross-coupling reagents.

Step 2: Enclosed Weighing
  • Action: Inside a Class II biological safety cabinet or a ventilated powder enclosure, weigh the required mass using anti-static spatulas.

  • Causality: The compound carries an H335 (respiratory irritation) hazard 6. The crystalline powder can easily become aerosolized. Anti-static tools prevent the fine powder from clinging to surfaces, ensuring precise transfer and protecting the operator.

Step 3: Anhydrous Dissolution & Visual Validation
  • Action: Reconstitute the powder in anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to yield a 10 mM stock. Vortex for 60 seconds. Self-Validation Check: The solution must be completely optically clear; any turbidity indicates moisture contamination or solvent incompatibility.

  • Causality: The lipophilic nature of the 6-chloro and 7-methyl substitutions ensures rapid dissolution in polar aprotic solvents. Degassing the solvent prevents dissolved oxygen from initiating radical-mediated oxidation at the unprotected pyrazole nitrogen (N1).

Step 4: Analytical Quality Control (LC-MS)
  • Action: Withdraw a 1 µL aliquot and dilute in 1 mL of Acetonitrile/Water (50:50) for immediate LC-MS analysis.

  • Causality: Confirm the presence of the m/z 167.0 [M+H]+ parent ion and the absence of des-chloro degradation products. This self-validating step proves that the stock solution has not undergone photolytic cleavage during transit, guaranteeing reproducible biological results.

Step 5: Aliquoting and Cryogenic Storage
  • Action: Dispense the validated solution into single-use amber glass vials (e.g., 50 µL per vial). Purge the headspace with dry Argon gas before sealing with PTFE-lined caps. Store at -20°C.

  • Causality: Repeated freeze-thaw cycles introduce moisture and oxygen. Single-use aliquots prevent cumulative degradation. Argon effectively displaces oxygen, while amber glass blocks UV-induced cleavage of the C-Cl bond.

Experimental Workflow Visualization

G A Compound Retrieval (CAS: 1427405-10-4) B Don PPE (Nitrile Gloves, Goggles) A->B C Weighing in Ventilated Enclosure B->C D Dissolution in Anhydrous Solvent C->D E LC-MS/NMR Validation D->E F Store Aliquots at -20°C E->F

Fig 2. Experimental workflow for the safe handling and dissolution of 6-chloro-7-methyl-1H-indazole.

Decontamination and Waste Disposal

Halogenated indazoles are persistent in the environment and must not be disposed of in standard aqueous waste streams.

  • Solid Waste: All contaminated PPE, spatulas, and weighing boats must be sealed in designated chemical waste bags and routed for high-temperature incineration.

  • Liquid Waste: The presence of the chlorine atom dictates that all liquid waste (even non-halogenated solvents like DMSO containing the dissolved compound) must be segregated into a dedicated Halogenated Organic Waste stream. Mixing halogenated compounds with standard organic waste can lead to the formation of explosive mixtures or toxic gas release during downstream waste processing.

References

  • Guidechem. "6-chloro-7-methyl-1H-indazole 1427405-10-4 wiki". 5

  • ChemScene. "1427405-10-4 | 6-Chloro-7-methyl-1H-indazole". 1

  • BLD Pharm. "1312008-67-5 | 6-Chloro-1H-indazole-5-carbonitrile | Hazard Data". 6

  • von Both, I., et al. "4F-MDMB-BICA toxicity: a fatal case and literature review of synthetic cannabinoid fatalities." Forensic Science, Medicine and Pathology (2026). 7

  • Gréen, H., et al. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." Archives of Toxicology (2025). 2

  • Srinichem. "Exploring 53857-57-1 (5-Bromoindazole): Chemical Profile and Industrial Significance." (2026). 3

  • NIH/PMC. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." PubMed Central (2025). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 6-Chloro-7-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of halogenated heterocyclic scaffolds in aqueous assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain the solubility of halogenated heterocyclic scaffolds in aqueous assays. 6-chloro-7-methyl-1H-indazole is a highly valuable pharmacophore, often utilized as a structural core in the development of kinase inhibitors (e.g., targeting SHP2 or EGFR) and microtubule-targeting agents[1][2].

However, its physicochemical properties present significant formulation challenges. The rigid planar aromatic system, combined with a lipophilic methyl group and a highly electronegative chlorine atom, drastically increases its partition coefficient (LogP) and crystal lattice energy. Consequently, its poor aqueous solubility can lead to compound precipitation, false-negative assay readouts, and severely compromised in vivo bioavailability[3].

This guide provides a mechanistic understanding of these solubility barriers, alongside self-validating protocols to ensure your compound remains in solution from the stock vial to its intracellular target.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, it is critical to identify exactly where the solubility failure is occurring. Use the following diagnostic workflow to isolate the issue.

SolubilityWorkflow Start 6-chloro-7-methyl-1H-indazole (Solid Powder) DMSO Add 100% DMSO (Target: 10-50 mM) Start->DMSO Check1 Complete Dissolution? DMSO->Check1 HeatSon Warm to 37°C & Sonicate 5 mins Check1->HeatSon No Aqueous Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Check1->Aqueous Yes HeatSon->Check1 Check2 Precipitation or Cloudiness? Aqueous->Check2 Formulation Apply HP-β-CD or Co-solvent Strategy Check2->Formulation Yes Assay Proceed to Biological Assay (Keep DMSO < 0.5%) Check2->Assay No Formulation->Aqueous

Troubleshooting workflow for 6-chloro-7-methyl-1H-indazole solubility.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 6-chloro-7-methyl-1H-indazole precipitate immediately when I dilute my DMSO stock into PBS? Causality & Mechanism: This phenomenon is known as "solvent shift precipitation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic indazole molecules are suddenly exposed to a highly polar environment. Lacking sufficient hydrogen-bonding capacity to interact with water, the local supersaturation triggers rapid nucleation and aggregation. To prevent this, you must perform serial dilutions or introduce complexing agents into the aqueous phase prior to adding the DMSO stock[4].

Q2: Can I adjust the pH of my buffer to improve its solubility? Causality & Mechanism: While pH adjustment is a highly effective strategy for ionizable drugs, it is generally ineffective for neutral, halogenated indazoles under physiological conditions. The 5 is only weakly basic, requiring extreme acidic conditions to protonate the nitrogen atom[5]. Because such extreme pH levels are incompatible with cell-based assays and enzymatic screens, relying on excipients is a more scientifically sound approach[4].

Q3: What is the most effective formulation strategy for cell-based assays without causing cytotoxicity? Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of compounds. HP-β-CD forms a host-guest inclusion complex. Its hydrophobic internal cavity encapsulates the lipophilic chloromethyl-indazole core, shielding it from the aqueous environment, while its hydrophilic exterior maintains excellent solubility in water. This method bypasses the cytotoxicity and membrane-disrupting effects caused by harsh surfactants[4].

Quantitative Formulation Strategies

When selecting a solubilizing agent, you must balance solubility enhancement against assay interference. The table below summarizes the quantitative limits and mechanistic trade-offs for common excipients.

Solubilizing AgentMechanism of ActionRecommended Final Conc.ProsCons / Limitations
DMSO Reduces solvent polarity; disrupts crystal lattice.< 0.5% (v/v)Excellent for 10-50 mM stock solutions.Highly cytotoxic above 0.5%; causes solvent shift precipitation.
Ethanol Organic co-solvent; lowers dielectric constant of water.< 1.0% (v/v)Rapid integration; volatile.Can denature sensitive proteins or alter cell membrane fluidity.
HP-β-CD Host-guest inclusion complex (encapsulation).1 - 10 mMLow cytotoxicity; stabilizes the compound in media.Requires optimization of the drug-to-cyclodextrin molar ratio.
Tween-80 Micelle formation above Critical Micelle Concentration (CMC).> CMC (~0.015 mM)Massive solubilizing capacity for highly lipophilic drugs.Often interferes with protein binding and enzyme kinetics.

Data synthesized from standard pharmaceutical formulation guidelines for indazole derivatives[3][4].

Biological Context: The Importance of Target Engagement

Indazole derivatives, including those based on the 6-chloro-7-methyl-1H-indazole scaffold, are frequently designed as allosteric inhibitors for intracellular targets like SHP2—a protein tyrosine phosphatase critical for RTK/MAPK signaling[2]. If the compound precipitates in the extracellular media, it cannot cross the lipid bilayer, resulting in a failure to engage the target.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 Activation MAPK MAPK Signaling Cascade SHP2->MAPK Signaling Proliferation Tumor Cell Proliferation MAPK->Proliferation Indazole Indazole Inhibitor (Solubilized) Indazole->SHP2 Allosteric Inhibition Arrest Cell Cycle Arrest & Apoptosis Indazole->Arrest Therapeutic Outcome

Mechanism of action for indazole-based inhibitors in RTK/MAPK signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps to confirm that the compound is truly dissolved and not merely suspended as a micro-precipitate.

Protocol A: Preparation of a Stable DMSO Stock and Vehicle-Controlled Dilution

Causality: Preparing a high-concentration stock minimizes the final volume of DMSO transferred to the assay, preventing solvent-induced cellular toxicity.

  • Weighing: Weigh out exactly 5.0 mg of 6-chloro-7-methyl-1H-indazole powder into a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% sterile DMSO to achieve a 20 mM stock. Vortex vigorously for 60 seconds.

  • Thermal Assist: If particulates remain, incubate the tube at 37°C for 5 minutes, followed by a brief sonication in a water bath.

  • Serial Dilution: Do not dilute directly into the final buffer. Create an intermediate dilution (e.g., 1 mM) in DMSO, then spike this into the aqueous buffer while vortexing vigorously to prevent local supersaturation.

  • System Validation (Self-Check): Prepare a "vehicle control" containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. If your assay readout differs between the untreated cells and the vehicle control, your solvent concentration is too high and is causing background toxicity.

Protocol B: HP-β-CD Complexation for Aqueous Media

Causality: Pre-loading the aqueous phase with cyclodextrins ensures that as the indazole molecules enter the water, they are immediately sequestered into the hydrophobic cavities of the HP-β-CD, preventing nucleation[4].

  • Preparation of Host Solution: Prepare a 10 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: Slowly add the 20 mM DMSO stock of 6-chloro-7-methyl-1H-indazole dropwise into the HP-β-CD solution while stirring constantly. Target a final compound concentration of 20 µM (resulting in a 0.1% final DMSO concentration).

  • Equilibration: Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow the host-guest thermodynamic equilibrium to stabilize.

  • System Validation (Self-Check): Centrifuge the final complex at 14,000 x g for 15 minutes. Carefully extract the supernatant and measure its absorbance using UV-Vis spectroscopy. If a visible pellet forms at the bottom of the tube, or if the UV-Vis absorbance is lower than expected, the inclusion complex is incomplete. You must increase the HP-β-CD concentration.

References

  • PubMed (NIH) - The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Available at:[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) - Strategies for improving hydrophobic drugs solubility and bioavailability. Available at:[Link]

  • Google Patents - WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2.

Sources

Optimization

Technical Support Center: 6-chloro-7-methyl-1H-indazole Purification

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a Senior Application Scientist, I have designed this guide to move beyond basic procedur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the fundamental physicochemical mechanics that dictate successful purification.

Indazole derivatives are critical pharmacophores in drug discovery, often utilized in the development of kinase inhibitors and SHP2 modulators[1]. However, the purification of 6-chloro-7-methyl-1H-indazole is notoriously challenging due to tautomeric N1/N2 isomerism, the formation of closely related halogenated regioisomers during synthesis, and the steric hindrance introduced by the adjacent 6-chloro and 7-methyl groups.

Purification Decision Matrix

Before initiating any purification, it is critical to profile your crude mixture. The workflow below dictates the optimal purification modality based on the specific impurity profile and the scale of your reaction.

Workflow Crude Crude 6-chloro-7-methyl-1H-indazole Analysis LC-MS / TLC Profiling Crude->Analysis IsomerImp 1H vs 2H Isomer Contamination Analysis->IsomerImp Tautomeric/Alkylation Byproducts RegioImp Halogen Regioisomers (e.g., 4-chloro vs 6-chloro) Analysis->RegioImp Synthetic Precursor Impurities ScaleLarge Large Scale (>5g) IsomerImp->ScaleLarge ScaleSmall Small Scale (<5g) IsomerImp->ScaleSmall Prep Prep RP-HPLC (MeCN/H2O + TFA) RegioImp->Prep Baseline Separation Required Recryst Mixed-Solvent Recrystallization (Acetone/Water) ScaleLarge->Recryst High Yield / Lower Resolution Flash Normal-Phase Flash (Hexane/EtOAc) ScaleSmall->Flash High Resolution

Caption: Purification decision matrix for 6-chloro-7-methyl-1H-indazole based on impurity profile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to separate the 1H-indazole product from the 2H-indazole isomer during normal-phase chromatography. Why do they co-elute, and how can I resolve them? A1: Co-elution occurs because the molecular weight and overall polar surface area of the tautomers are nearly identical. However, the causality of their separation relies on their dipole moments and hydrogen-bonding accessibility. The N-1 isomers typically elute first on silica gel[2]. This is because the N1 position in 6-chloro-7-methyl-1H-indazole is sterically shielded by the adjacent 7-methyl group, reducing its ability to form strong hydrogen bonds with the silanol groups on the silica stationary phase. Solution: Utilize a highly gradual gradient of Hexane and Ethyl Acetate (starting at 95:5 and slowly increasing polarity)[2]. Do not use step gradients, as the resolution window between these isomers is extremely narrow.

Q2: My 6-chloro-7-methyl-1H-indazole is "oiling out" during recrystallization instead of forming a solid crystal lattice. What causes this, and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your compound is lower than the temperature at which the solution becomes saturated in the chosen solvent[3]. Because the 6-chloro and 7-methyl groups increase the lipophilicity of the indazole core, the compound is highly soluble in organic solvents but rapidly phase-separates as a viscous oil when water (anti-solvent) is added at high temperatures. Solution: You must alter the thermodynamics of the system. Either switch to a solvent system with a lower boiling point, or cool the organic solution slightly before adding the anti-solvent, ensuring that saturation is reached at a temperature below the compound's melting point[3]. Adding a seed crystal immediately upon reaching the cloud point will also force nucleation over phase separation.

Q3: Is there a scalable way to purify this compound without relying on column chromatography? A3: Yes. For large-scale industrial or multi-gram laboratory synthesis, column chromatography is highly inefficient. Mixed-solvent recrystallization is the authoritative alternative. Research indicates that 1-position and 2-position substituted indazole isomers can be isolated with >99% purity using specific ratios of water-miscible organics (like acetone, ethanol, or THF) and water[4]. Causality: The distinct hydration spheres around the N1 versus N2 positions create differential solubility in highly polar aqueous environments. An acetone/water volume ratio between 3:1 and 2:5 is optimal for selectively crystallizing the target isomer while leaving impurities in the mother liquor[4].

Q4: My synthesis yielded a mixture of halogenated regioisomers (e.g., 5-bromo-4-chloro-7-methyl-1H-indazole and 5-bromo-6-chloro-7-methyl-1H-indazole). Normal phase chromatography is failing. What is the next step? A4: Regioisomers formed from substituted precursors often possess identical affinities for normal-phase silica. To resolve these, you must transition to Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC)[1]. Causality: RP-HPLC separates based on hydrophobic surface area. The subtle positional shift of the chlorine atom from the 4-position to the 6-position alters the molecule's interaction with the C18 stationary phase. Use a mobile phase of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the indazole nitrogen, ensuring sharp peak shapes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the "Validation Check" at each step before proceeding.

Protocol A: Mixed-Solvent Recrystallization (Acetone/Water)

Target: Scalable separation of 1H/2H isomers (>5g scale).

  • Dissolution: Suspend 10.0 g of crude 6-chloro-7-methyl-1H-indazole in 30 mL of Acetone in a round-bottom flask. Heat gently to 50°C while stirring.

    • Validation Check: The solution must become completely transparent. If particulate matter remains, insoluble impurities are present. Perform a hot gravity filtration before proceeding[3].

  • Anti-Solvent Addition: Remove the flask from the heat source. While maintaining vigorous stirring, add deionized water dropwise (approximately 10-15 mL) until the solution reaches the "cloud point."

    • Validation Check: The cloud point is achieved when a faint, persistent opalescence remains in the solution. If the solution turns instantly milky white, you have over-titrated the water, risking the precipitation of amorphous impurities. If this happens, add 1-2 mL of hot acetone to clarify, and repeat carefully.

  • Nucleation and Cooling: Allow the flask to cool naturally to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

    • Validation Check: Observe the bottom of the flask. You should see distinct, geometric crystalline structures. If a viscous liquid layer forms at the bottom, the compound has oiled out[3]. Reheat to dissolve and add a seed crystal during the cooling phase.

  • Filtration: Collect the crystals via vacuum filtration and wash with 10 mL of ice-cold Acetone/Water (1:3 v/v). Dry under a high vacuum at 45°C.

Protocol B: Normal-Phase Flash Chromatography

Target: High-resolution separation of closely eluting impurities (<5g scale).

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.

    • Validation Check: Run the solvent through a UV detector (if using an automated flash system). The baseline absorbance at 254 nm must be completely stable before loading.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (1:3 ratio to crude mass), and evaporate to a free-flowing powder. Load onto the column head.

    • Validation Check: The loaded silica must be completely dry and free of clumps. Clumping indicates residual DCM, which will cause severe band broadening and ruin the resolution of the N1/N2 isomers.

  • Gradient Elution: Elute using a shallow gradient from 100% Hexane to 70:30 Hexane:Ethyl Acetate over 15 column volumes.

    • Validation Check: Monitor via TLC. The N-1 isomer (target) will elute first[2]. Verify the identity of the first eluting peak via LC-MS to confirm the correct mass (m/z 167.0[M+H]+) before pooling fractions.

Quantitative Data & Troubleshooting Matrices

Table 1: Solvent System Efficacy for 6-chloro-7-methyl-1H-indazole Purification

Purification ModalitySolvent SystemTarget Impurity RemovedResolution / PurityYield Retention
Normal-Phase FlashHexane / EtOAc (Gradient)2H-Isomers, Polar byproductsHigh (>98%)Moderate (60-75%)
RecrystallizationAcetone / Water (3:1 to 2:5)2H-Isomers, Starting materialsVery High (>99%)High (80-90%)
RecrystallizationTHF / Water (1:2.5)2H-IsomersHigh (>98%)High (75-85%)
Prep-RP-HPLCMeCN / H2O + 0.1% TFAHalogenated RegioisomersAbsolute (>99.5%)Low (40-50%)

Table 2: Rapid Troubleshooting Matrix

SymptomMechanistic CauseImmediate Corrective Action
Isomers co-eluting on TLC Solvent system is too polar; rapid displacement of both isomers from silica.Reduce EtOAc concentration; ensure chamber is fully saturated with solvent vapor.
Compound "Oils Out" Saturation temperature exceeds the melting point of the solute in the solvent mixture.Switch to a lower boiling point solvent (e.g., Acetone instead of EtOH); add seed crystals.
Low Recrystallization Yield Anti-solvent volume is insufficient, or terminal cooling temperature is too high.Increase water ratio incrementally; ensure final cooling is performed at 0-4°C.
Peak Tailing in HPLC Secondary interactions between the basic indazole nitrogen and unendcapped silanols.Add 0.1% TFA or Formic Acid to the mobile phase to protonate the analytes and mask silanols.
References
  • Technical Support Center: Optimization of 2H-Indazole Synthesis Source: Benchchem URL
  • CN101948433A - Method for separating and purifying substituted indazole isomers Source: Google Patents URL
  • WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 Source: Google Patents URL
  • Source: University of Wisconsin-Madison (wisc.edu)

Sources

Troubleshooting

Technical Support Center: 6-Chloro-7-Methyl-1H-Indazole Solution Stability

Welcome to the Technical Support and Troubleshooting Guide for 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a critical pharmacophore frequently utilized in the development of allosteric inhibitors (such as SHP2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 6-chloro-7-methyl-1H-indazole (CAS: 1427405-10-4). As a critical pharmacophore frequently utilized in the development of allosteric inhibitors (such as SHP2 inhibitors)[1], maintaining the structural integrity of this building block in solution is paramount for reproducible biochemical assays and NMR characterization.

As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind solvent-induced degradation, provide self-validating experimental protocols, and offer a rigorous troubleshooting framework to ensure your drug discovery workflows remain uncompromised.

Part 1: Mechanistic Causality of Solution Instability

The instability of 6-chloro-7-methyl-1H-indazole in solution is not random; it is governed by a predictable interplay of annular tautomerism, steric hindrance, and solvent-mediated redox chemistry.

  • Annular Tautomerism (1H ⇌ 2H): Indazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms. While the 1H-tautomer is thermodynamically favored in polar aprotic solvents like DMSO, the 2H-tautomer can be stabilized by intermolecular hydrogen bonding (forming centrosymmetric dimers) in less polar environments[2]. The presence of the 7-methyl group introduces steric bulk near the N1 position, subtly altering the solvation shell and complicating this equilibrium.

  • Solvent-Mediated Oxidation: Dimethyl sulfoxide (DMSO) is ubiquitous in screening libraries, but it is not entirely inert. Under the influence of ambient light, trace transition metals, or atmospheric oxygen, DMSO can act as a mild oxidant. This can lead to N-oxidation or C3-oxidation of the indazole ring[3].

  • Photolytic Dehalogenation: The 6-chloro substituent is electron-withdrawing, creating a "push-pull" electronic system with the electron-donating 7-methyl group. Prolonged exposure to UV or intense laboratory lighting can induce homolytic cleavage of the photolabile C-Cl bond, resulting in dehalogenated degradants.

Mechanism A 6-chloro-7-methyl-1H-indazole (Solid State) B Dissolution in polar aprotic solvent (e.g., DMSO, DMF) A->B C 1H-Tautomer Predominance (Thermodynamically Stable) B->C Solvation D 2H-Tautomer Formation (Stabilized by H-bonds) B->D Equilibrium E Exposure to O2 / Light / Trace Metals C->E D->E F N-Oxidation / C3-Oxidation (Degradation Products) E->F DMSO/O2 Mediated G Photolytic Dehalogenation (Loss of 6-Cl) E->G UV Light

Mechanistic pathway of 6-chloro-7-methyl-1H-indazole degradation in solution.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my NMR spectrum of 6-chloro-7-methyl-1H-indazole in DMSO-d6 show peak broadening and drifting chemical shifts over time? A: This is a classic manifestation of annular tautomerism compounded by solvent hygroscopicity. While the 1H-tautomer predominates in DMSO[2], trace water absorbed from the atmosphere accelerates the N-H proton exchange rate on the NMR timescale, causing signal coalescence and broadening. Furthermore, over extended periods, DMSO can mediate trace N-oxide formation, which perturbs the local magnetic environment[3]. Solution: Use freshly opened, ampouled DMSO-d6 and run the spectrum immediately, or switch to DMF-d7.

Q2: We observe inconsistent IC50 values in our SHP2 biochemical assays when using stock solutions older than two weeks. How can we resolve this? A: 6-chloro-7-methyl-1H-indazole derivatives are highly lipophilic[1]. When DMSO stocks are subjected to repeated freeze-thaw cycles, they absorb atmospheric moisture. Even 5% water content in a DMSO stock will drastically reduce the solubility of this compound, leading to invisible micro-precipitation. You are likely pipetting a lower concentration than calculated. Solution: Aliquot stocks into single-use vials, purge with dry Argon, and store at -80°C.

Q3: Can I use Acetonitrile (MeCN) instead of DMSO for long-term storage? A: While MeCN avoids the oxidative risks associated with DMSO[3], it offers poor protection against photolytic dehalogenation. If you must use MeCN, the solution must be stored in strict darkness (amber vials) and at -20°C to prevent the loss of the 6-chloro group.

Troubleshooting Start Issue: Inconsistent Assay Data / NMR Broadening Q1 Is the stock stored in DMSO at room temp > 24h? Start->Q1 A1_Yes Oxidation likely. Switch to fresh DMA or MeCN. Q1->A1_Yes Yes A1_No Check Storage Conditions Q1->A1_No No Q2 Are aliquots subjected to freeze-thaw cycles? A1_No->Q2 A2_Yes Water condensation causes precipitation. Use single-use aliquots. Q2->A2_Yes Yes A2_No Check pH and Buffer Compatibility Q2->A2_No No Q3 Is the assay buffer pH < 4 or > 9? A2_No->Q3 A3_Yes Indazole ring protonation/deprotonation. Adjust buffer to pH 7.4. Q3->A3_Yes Yes

Troubleshooting workflow for resolving indazole solution instability.

Part 3: Quantitative Stability Data

Table 1: Accelerated Degradation Kinetics of 6-chloro-7-methyl-1H-indazole (10 mM)

Solvent SystemStorage ConditionHalf-Life (t½)Primary Degradant / Issue
DMSO (Ambient)25°C, Light, Air~14 DaysN-Oxidation, Dehalogenation
DMSO (Anhydrous)-80°C, Dark, N2> 12 MonthsNone (Stable)
Acetonitrile25°C, Light, Air~45 DaysPhotolytic Dehalogenation
Methanol25°C, Dark, Air~30 DaysC3-Solvent Adducts
Aqueous Buffer (pH 7.4)37°C, Dark~7 DaysMicro-precipitation, Aggregation

Table 2: Tautomeric Ratio (1H : 2H) by Solvent Dielectric Constant (ε)

SolventDielectric Constant (ε)Est. 1H : 2H RatioNMR Spectral Quality
DMSO-d646.8> 95 : 5Broadened (if wet)
DMF-d736.790 : 10Sharp
CDCl34.860 : 40Highly Broadened / Coalesced
CD2Cl28.970 : 30Sharp at -20°C

(Note: In non-polar solvents like CDCl3, the 2H form is significantly stabilized by intermolecular H-bonding, leading to complex, coalesced spectra at room temperature[2].)

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable High-Throughput Screening (HTS) Stock Solutions

To prevent moisture-induced precipitation and DMSO-mediated oxidation.

  • Desiccation: Dry the 6-chloro-7-methyl-1H-indazole powder in a vacuum desiccator over P₂O₅ for 24 hours prior to dissolution.

  • Solvent Preparation: Use anhydrous, septum-sealed DMSO (water content < 0.005%). Sparge the DMSO with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Critical Causality Step: Do not use sonication baths exceeding 30°C. Localized heating in the presence of trace oxygen accelerates initial N-oxidation. Use gentle vortexing instead.

  • Aliquotting: Dispense 20–50 µL aliquots into amber, low-bind microcentrifuge tubes to prevent photolytic dehalogenation.

  • Inert Gas Overlay: Blanket each tube with Argon gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol B: Self-Validating LC-MS/UV Forced Degradation Assay

A self-validating system to establish the exact degradation profile of your batch before running critical biological assays.

  • Sample Prep: Prepare three 1 mM solutions of the indazole in:

    • (A) Anhydrous DMSO (Control)

    • (B) DMSO + 10% H₂O (Hydrolytic/Precipitation test)

    • (C) DMSO + 1% H₂O₂ (Oxidative test)

  • Incubation: Incubate all samples at 40°C under continuous broad-spectrum light for 48 hours.

  • Quenching: Dilute samples 1:10 with cold Acetonitrile to halt oxidative reactions.

  • Chromatography: Run on a C18 column using a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Detection & Validation (ESI+ MS):

    • Parent Mass: Look for m/z 167 [M+H]⁺ (and the m/z 169 isotope for chlorine).

    • Validation Check: Scan for m/z 183 (N-oxide degradant) and m/z 133 (dehalogenated degradant). If m/z 183 appears heavily in Sample C but not Sample A, your storage environment's oxygen content is the primary variable controlling degradation. If signal intensity drops in Sample B without new peaks, micro-precipitation is occurring.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-chloro-7-methyl-1H-indazole

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, moving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying chemical principles that govern this synthesis. Here, you will find troubleshooting guides in a practical question-and-answer format and frequently asked questions to navigate the common challenges encountered during your experimental work. Our goal is to empower you with the expertise to not only successfully synthesize your target molecule but also to optimize the reaction conditions for yield, purity, and scalability.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 6-chloro-7-methyl-1H-indazole, with a primary focus on the synthetic pathway from 4-chloro-3-methylaniline.

Q1: My overall yield of 6-chloro-7-methyl-1H-indazole is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can often be traced back to two critical stages: the Sandmeyer cyanation to form the 2-amino-4-chloro-5-methylbenzonitrile intermediate, and the subsequent diazotization and cyclization to form the indazole ring.

Potential Cause 1: Inefficient Sandmeyer Reaction

The conversion of the diazonium salt of 4-chloro-3-methylaniline to 2-amino-4-chloro-5-methylbenzonitrile is a common bottleneck.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1]

    • Solution: Strict temperature control is paramount. Maintain a temperature of 0-5°C throughout the diazotization and the addition of the diazonium salt to the copper(I) cyanide solution.[1] It is also crucial to use the diazonium salt solution immediately after its preparation.[1]

  • Side Reactions: The diazonium group can be displaced by water to form the corresponding phenol (4-chloro-3-methylphenol), or it can couple with the starting aniline to form colored azo compounds.[1]

    • Solution: Ensure the reaction medium is sufficiently acidic to suppress the formation of the phenol byproduct.[1] Slow, controlled addition of the sodium nitrite solution with efficient stirring will prevent localized high concentrations, minimizing azo coupling.[1]

Potential Cause 2: Incomplete Cyclization or Side Reactions during Indazole Formation

The final ring-closing step is also critical for achieving a high yield.

  • Inefficient Cyclization: The intramolecular cyclization of the diazonium salt of 2-amino-4-chloro-5-methylbenzonitrile may be incomplete.

    • Solution: After the diazotization of the aminobenzonitrile, a slight warming of the reaction mixture can promote the cyclization. However, this must be done cautiously to avoid decomposition. A temperature increase to 40-50°C for a short period after the initial diazotization at low temperatures can be beneficial.

  • Formation of the 2H-Indazole Isomer: While the 1H-indazole is generally the thermodynamically more stable tautomer, the formation of the 2H-isomer is a common side product in indazole synthesis.[2]

    • Solution: The regioselectivity of the cyclization can be influenced by the reaction conditions. Maintaining a strongly acidic environment during the diazotization and cyclization typically favors the formation of the 1H-indazole.

Q2: I am observing a significant amount of an unidentified, colored impurity in my final product. What could it be and how do I prevent its formation?

The formation of colored impurities is a frequent issue, often pointing towards azo coupling side reactions.

Potential Cause: Azo Compound Formation

If the diazotization is not carried out under optimal conditions, the highly reactive diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, such as the starting aniline or the product indazole itself.[1]

  • Troubleshooting Steps:

    • Slow and Controlled Addition: Add the sodium nitrite solution dropwise and with vigorous stirring to the acidic solution of the amine at 0-5°C. This ensures that the nitrous acid is consumed as it is formed and does not build up in concentration.[1]

    • Sufficient Acidity: Ensure that there is an adequate excess of strong acid (e.g., hydrochloric acid) in the reaction mixture. This keeps the concentration of free aniline low, which is the species that participates in the unwanted coupling reaction.

    • Immediate Use of Diazonium Salt: As previously mentioned, use the prepared diazonium salt solution without delay to minimize the time it has to undergo side reactions.[1]

Q3: My purified product shows two distinct spots on TLC and two sets of peaks in the NMR, suggesting isomeric impurities. How can I improve the regioselectivity of the reaction?

The presence of isomers indicates a lack of regioselectivity in either the initial Sandmeyer reaction or the final indazole ring formation.

Potential Cause 1: Isomeric Starting Material

The synthesis of the key intermediate, 2-amino-4-chloro-5-methylbenzonitrile, from 4-chloro-3-methylaniline is generally regioselective. However, impurities in the starting aniline can lead to the formation of isomeric aminobenzonitriles, which will then carry through to the final product.

  • Solution:

    • Starting Material Purity: Ensure the purity of the 4-chloro-3-methylaniline starting material using techniques like GC-MS or NMR before proceeding with the synthesis.

    • Purification of Intermediate: Purify the 2-amino-4-chloro-5-methylbenzonitrile intermediate by column chromatography or recrystallization to remove any positional isomers before the final cyclization step.[1]

Potential Cause 2: Formation of 2H-Indazole Isomer

As mentioned in Q1, the formation of the 2H-indazole isomer is a possibility.

  • Solution:

    • Analytical Confirmation: The two isomers can often be distinguished by 1H NMR spectroscopy, as the chemical shifts of the protons can differ.

    • Purification: Careful column chromatography on silica gel can often separate the 1H and 2H isomers. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization using a mixed solvent system, such as acetone/water, can also be effective for separating indazole isomers.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 6-chloro-7-methyl-1H-indazole.

Q1: What is the most reliable synthetic route to prepare 6-chloro-7-methyl-1H-indazole on a laboratory scale?

A robust and commonly employed method for the synthesis of substituted indazoles is the Jacobson synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[4] A modification of this approach, starting from a readily available aniline and proceeding through a 2-aminobenzonitrile intermediate, is highly effective.

The recommended synthetic pathway is a two-stage process:

  • Synthesis of 2-amino-4-chloro-5-methylbenzonitrile: This intermediate is prepared from 4-chloro-3-methylaniline via a Sandmeyer reaction. This involves the diazotization of the aniline followed by reaction with copper(I) cyanide.[1]

  • Synthesis of 6-chloro-7-methyl-1H-indazole: The 2-amino-4-chloro-5-methylbenzonitrile is then diazotized, and the resulting diazonium salt undergoes an intramolecular cyclization to form the final indazole product.

Q2: What are the critical safety considerations when performing this synthesis?

The synthesis of 6-chloro-7-methyl-1H-indazole involves several hazardous reagents and reactions that require strict safety protocols.

  • Cyanide Handling: The Sandmeyer reaction uses copper(I) cyanide and sodium cyanide, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available, and all personnel should be trained in its use.[1]

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution and at low temperatures (0-5°C).[1] The diazotization reaction is exothermic and requires careful temperature control to prevent uncontrolled decomposition.

  • Strong Acids: The reactions utilize concentrated strong acids like hydrochloric acid, which are corrosive. Handle with care and appropriate PPE.

Q3: How can I effectively purify the final 6-chloro-7-methyl-1H-indazole product?

Purification of the final product is crucial to remove any unreacted starting materials, side products, and isomers. A combination of techniques is often necessary.

  • Work-up: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium carbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove any water-soluble impurities.[1]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.[1]

  • Recrystallization: For achieving high purity, recrystallization is often the final step. Screening for a suitable solvent or solvent mixture is recommended.[5] A mixed solvent system, such as acetone/water or ethanol/water, can be particularly effective for purifying indazole derivatives.[3]

Q4: What are the key analytical techniques to confirm the structure and purity of 6-chloro-7-methyl-1H-indazole?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will confirm the substitution pattern on the indazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and to assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the final product and for separating closely related impurities.

III. Experimental Protocols & Data

Detailed Experimental Protocol: Synthesis of 6-chloro-7-methyl-1H-indazole

Step 1: Synthesis of 2-amino-4-chloro-5-methylbenzonitrile

This protocol is adapted from established procedures for the Sandmeyer reaction.[1]

  • Materials:

    • 4-chloro-3-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Cyanide (CuCN)

    • Sodium Cyanide (NaCN)

    • Water, Ice, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-chloro-3-methylaniline in a mixture of concentrated HCl and water at room temperature.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium carbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 2: Synthesis of 6-chloro-7-methyl-1H-indazole

This protocol is based on general methods for indazole synthesis from 2-aminobenzonitriles.

  • Materials:

    • 2-amino-4-chloro-5-methylbenzonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Water, Ice, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate

  • Procedure:

    • Diazotization: Dissolve 1 equivalent of 2-amino-4-chloro-5-methylbenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

    • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 40-50°C for 1-2 hours, monitoring the reaction progress by TLC.

    • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) followed by recrystallization if necessary.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Overall YieldDecomposition of diazonium saltMaintain temperature at 0-5°C during diazotization; use diazonium salt immediately.[1]
Incomplete cyclizationGently warm the reaction mixture to 40-50°C after diazotization.
Colored ImpuritiesAzo coupling side reactionsSlow, controlled addition of NaNO₂ with vigorous stirring in a sufficiently acidic medium.[1]
Isomeric ImpuritiesImpure starting materialVerify the purity of 4-chloro-3-methylaniline before use.
Formation of 2H-indazole isomerMaintain strongly acidic conditions during cyclization; purify by column chromatography or recrystallization.[3]

IV. Visualizations

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-amino-4-chloro-5-methylbenzonitrile cluster_1 Step 2: Synthesis of 6-chloro-7-methyl-1H-indazole A 4-chloro-3-methylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, NaCN, 0-10°C then heat) C->D E Crude 2-amino-4-chloro-5-methylbenzonitrile D->E F Purification (Column Chromatography) E->F G Pure 2-amino-4-chloro-5-methylbenzonitrile F->G H 2-amino-4-chloro-5-methylbenzonitrile G->H Intermediate for Step 2 I Diazotization (NaNO₂, HCl, 0-5°C) H->I J Diazonium Salt Intermediate I->J K Intramolecular Cyclization (Heat to 40-50°C) J->K L Crude 6-chloro-7-methyl-1H-indazole K->L M Purification (Column Chromatography/Recrystallization) L->M N Pure 6-chloro-7-methyl-1H-indazole M->N

Caption: Workflow for the synthesis of 6-chloro-7-methyl-1H-indazole.

V. References

  • Shimada, I., Maeno, K., Kazuta, K., et al. (2008). Bioorganic & Medicinal Chemistry, 16(4), 1966-1982.

  • Loudon, G. M. (2016). Organic Chemistry. W. H. Freeman.

  • Wheeler, R. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 565-569.

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.

  • Keating, G. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2048.

  • Singh, U. P., & Bhat, H. R. (2016). Indazoles: A promising scaffold for drug development. European Journal of Medicinal Chemistry, 110, 159-183.

  • Kumar, V., & Aggarwal, R. (2017). Recent advances in the synthesis of indazoles. RSC Advances, 7(58), 36345-36367.

Sources

Troubleshooting

troubleshooting 6-chloro-7-methyl-1H-indazole in cell culture

Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in cell culture experiments. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the nuances of this particular derivative is crucial for obtaining reliable and reproducible results.[1]

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 6-chloro-7-methyl-1H-indazole. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Compound Precipitation in Cell Culture Medium

Question: I've observed precipitation of 6-chloro-7-methyl-1H-indazole in my cell culture medium after dilution from my DMSO stock. What is causing this and how can I resolve it?

Answer:

Precipitation is a common challenge when working with small molecules in aqueous environments like cell culture media. The primary cause is the compound's low aqueous solubility, which is exceeded when the concentrated DMSO stock is diluted into the medium.

Causality and Resolution Workflow:

  • Understand the Solubility Limits: Indazole derivatives, while versatile, can be hydrophobic. The chloro and methyl substitutions on the indazole ring can further decrease aqueous solubility.

  • Optimize Stock Concentration: Your primary DMSO stock concentration might be too high. While a high concentration minimizes the volume of DMSO added to your culture, it increases the risk of precipitation upon dilution.

    • Recommendation: Prepare a lower concentration primary stock in DMSO. While there is no specific published solubility data for 6-chloro-7-methyl-1H-indazole, a general starting point for many indazole-based compounds is a 10-50 mM stock.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to your final culture volume. This gradual decrease in solvent polarity can help keep the compound in solution.

  • The Role of Serum: Serum proteins can bind to small molecules and either increase or decrease their apparent solubility.

    • Experiment: Prepare your final compound dilution in both serum-free and serum-containing media to observe any differences in precipitation. If the compound is more soluble in the presence of serum, prepare your dilutions in serum-containing medium before adding to the full culture volume.

  • Sonication: Mild sonication of the intermediate dilution (in serum-free medium) can sometimes help to break up small aggregates and improve dissolution before final dilution.

Experimental Workflow for Solubility Optimization:

Caption: A systematic approach to improving experimental reproducibility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 6-chloro-7-methyl-1H-indazole?

While the specific mechanism of action for 6-chloro-7-methyl-1H-indazole may not be extensively documented, the indazole scaffold is a common feature in many biologically active compounds. [2]Derivatives of indazole have been shown to exhibit a wide range of activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. [2]For example, some indazole derivatives act as inhibitors of enzymes like p21-activated kinase 1 (PAK1), which is involved in cell survival and proliferation. [3]The precise activity of 6-chloro-7-methyl-1H-indazole would need to be determined experimentally.

Q2: How should I prepare a stock solution of 6-chloro-7-methyl-1H-indazole?

Due to its likely low aqueous solubility, the recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh out your desired amount of 6-chloro-7-methyl-1H-indazole powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C for long-term use.

Q3: Is 6-chloro-7-methyl-1H-indazole light-sensitive?

Many complex organic molecules can be sensitive to light. While there is no specific data on the photosensitivity of this particular compound, it is good laboratory practice to minimize its exposure to light. Store stock solutions in amber vials or tubes wrapped in foil, and avoid prolonged exposure of your experimental plates to direct light.

Q4: Can I use solvents other than DMSO?

For cell culture applications, DMSO is the most commonly used solvent for hydrophobic compounds due to its high solubilizing power and relatively low toxicity at concentrations typically below 0.5% (v/v). If your cell line is particularly sensitive to DMSO, you could explore other solvents like ethanol. However, you would need to perform a vehicle control with ethanol to assess its impact on your cells, and its solubilizing capacity for this compound may be lower than DMSO.

Q5: What are the general chemical properties of 6-chloro-7-methyl-1H-indazole?

Based on its structure and related indazole compounds, we can infer some general properties.

PropertyValue/DescriptionSource
Molecular Formula C8H7ClN2Inferred from structure
Molecular Weight 166.61 g/mol Inferred from structure
Appearance Likely a solid, potentially crystallineGeneral for indazoles [4]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.General for indazoles
Tautomerism Indazoles can exist in tautomeric forms (1H and 2H), which can influence their chemical reactivity. [2][2]

References

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 6-chloro-7-methyl-1H-indazole Production

Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process and effectively minimize the formation of critical impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the highest possible purity of your target compound.

Introduction

The synthesis of 6-chloro-7-methyl-1H-indazole is a critical process in the development of various pharmaceutical agents. Achieving high purity is paramount, as even minor impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the common challenges encountered during its synthesis, with a focus on practical, field-proven strategies to mitigate impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 6-chloro-7-methyl-1H-indazole?

The most frequently encountered impurities can be categorized as follows:

  • Regioisomers: The formation of the undesired 2H-indazole regioisomer is a common challenge in indazole synthesis. The ratio of 1H to 2H isomers is highly dependent on reaction conditions.[1]

  • Starting Material Carryover: Incomplete conversion of starting materials, such as the corresponding substituted o-toluidine or benzaldehyde derivatives, can lead to their presence in the final product.

  • Side-Reaction Products: Depending on the synthetic route, byproducts from side reactions like hydrazone formation or dimerization can occur.[2]

  • Over-chlorination or Incomplete Chlorination: In routes involving a chlorination step, the formation of di-chlorinated or non-chlorinated indazole analogs is possible.

  • Solvent and Reagent Adducts: Residual solvents or byproducts from reagents used in the synthesis or purification can be present.

Q2: How can I differentiate between the desired 1H- and undesired 2H-regioisomers?

Several analytical techniques are effective for distinguishing between N-1 and N-2 alkylated regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools. For the 1H-isomer, a correlation between the N-1 substituent protons and the C7a carbon of the indazole ring is expected. Conversely, for the 2H-isomer, a correlation between the N-2 substituent protons and the C3 carbon should be observed.[1]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the two regioisomers, allowing for their quantification.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: What are the critical process parameters to control for minimizing impurities?

Careful control of the following parameters is crucial:

  • Temperature: Many side reactions are temperature-dependent. Maintaining the optimal temperature for the desired reaction while minimizing byproduct formation is essential.

  • Reagent Stoichiometry: Using the correct molar ratios of reactants is critical to drive the reaction to completion and avoid excess starting materials or reagents that could lead to side reactions.

  • Choice of Base and Solvent: The selection of the base and solvent system significantly influences the reaction pathway and the formation of regioisomers.[1]

  • Reaction Time: Monitoring the reaction progress is vital to ensure complete conversion without allowing for the degradation of the product or the formation of time-dependent impurities.

  • Purification Method: The choice of purification technique (e.g., recrystallization, column chromatography) and the conditions used will directly impact the final purity of the product.

Troubleshooting Guides

Issue 1: Presence of the Undesired 2H-Regioisomer

The formation of the 2H-indazole isomer is a common thermodynamic and kinetic challenge.

Root Cause Analysis:

The N-1 (1H) tautomer of indazole is generally more thermodynamically stable than the N-2 (2H) tautomer.[3] However, the kinetic product distribution during N-alkylation or cyclization can favor the formation of the 2H-isomer depending on the reaction conditions. The choice of base, solvent, and electrophile can significantly influence the N-1/N-2 ratio.[3]

Troubleshooting Workflow:

start High 2H-Isomer Detected step1 Analyze Reaction Conditions: - Base - Solvent - Temperature start->step1 step2 Modify Base/Solvent System step1->step2 Investigate Polarity & Sterics step3 Optimize Temperature step2->step3 If still high end Minimized 2H-Isomer step2->end Successful step4 Consider Alternative Synthetic Route step3->step4 If still high step3->end Successful step4->end

Caption: Troubleshooting workflow for minimizing the 2H-regioisomer.

Detailed Solutions:

  • Optimize the Base and Solvent System:

    • Protocol: Screen a variety of bases (e.g., NaH, K2CO3, Cs2CO3) in different solvents (e.g., THF, DMF, Acetonitrile). It has been reported that sodium hydride in THF can favor N-1 selectivity for certain substituted indazoles.[3]

    • Causality: The polarity of the solvent and the nature of the counter-ion of the base can influence the site of deprotonation and subsequent reaction on the indazole nitrogen atoms.

  • Control Reaction Temperature:

    • Protocol: Run the reaction at a lower temperature to favor the thermodynamically more stable 1H-isomer. Monitor the reaction kinetics to ensure a reasonable reaction time.

    • Causality: Higher temperatures can provide the activation energy to overcome the barrier to the formation of the less stable 2H-isomer.

  • Purification Strategy:

    • Protocol: If separation is challenging, consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group. Alternatively, preparative HPLC can be employed for small-scale purification.

Issue 2: Incomplete Reaction and Starting Material Carryover

Residual starting materials can complicate purification and impact the yield and purity of the final product.

Root Cause Analysis:

Incomplete reactions can stem from several factors, including insufficient reaction time, inadequate temperature, poor reagent quality, or the presence of deactivating impurities in the starting materials.

Troubleshooting Workflow:

start Starting Material Detected in Product step1 Verify Reagent Quality & Stoichiometry start->step1 step2 Increase Reaction Time and/or Temperature step1->step2 If quality is confirmed step3 Monitor Reaction by HPLC/TLC step2->step3 Monitor progress step4 Optimize Purification step3->step4 Upon completion end Pure Product step4->end

Caption: Workflow for addressing incomplete reactions.

Detailed Solutions:

  • Verify Reagent Purity and Stoichiometry:

    • Protocol: Ensure all reagents are of high purity and are accurately weighed. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of one of the coupling partners to drive the reaction to completion.[1]

    • Causality: Impurities in reagents can inhibit the reaction, and incorrect stoichiometry will result in unreacted starting material.

  • Optimize Reaction Conditions:

    • Protocol: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product degradation. Similarly, extend the reaction time and track the consumption of starting materials using techniques like HPLC or TLC.

    • Causality: Many organic reactions require a specific activation energy and time to reach completion.

Issue 3: Formation of Dimer and Hydrazone Impurities

Side reactions leading to dimers and hydrazones are particularly common in syntheses involving hydrazines.[2]

Root Cause Analysis:

These byproducts can arise from self-condensation of starting materials or intermediates, or from reactions between the hydrazine reagent and carbonyl functionalities under certain conditions.

Troubleshooting Workflow:

start Dimer/Hydrazone Impurities Detected step1 Control Reagent Addition Rate start->step1 step2 Adjust pH of the Reaction Mixture step1->step2 If still present step3 Modify Solvent System step2->step3 If still present step4 Purification by Column Chromatography step3->step4 end Minimized Side Products step4->end

Caption: Workflow for minimizing dimer and hydrazone impurities.

Detailed Solutions:

  • Control Addition of Reagents:

    • Protocol: Add the hydrazine reagent slowly and at a controlled temperature to the reaction mixture containing the other starting material.

    • Causality: Slow addition can help to maintain a low instantaneous concentration of the reactive hydrazine, minimizing self-reaction or side reactions.

  • Optimize pH:

    • Protocol: The pH of the reaction medium can be critical. For reactions involving hydrazone formation as an intermediate to cyclization, controlling the pH can favor the desired cyclization over the stable hydrazone. Experiment with acidic or basic catalysts as appropriate for the specific synthetic route.

    • Causality: The nucleophilicity of hydrazine and the electrophilicity of carbonyl compounds are pH-dependent.

Data Presentation: Critical Parameters and Purity

ParameterCondition ACondition BCondition CPurity (%)
Base K2CO3NaHCs2CO3
Solvent DMFTHFAcetonitrile
Temperature (°C) 802560
6-chloro-7-methyl-1H-indazole 859590
6-chloro-7-methyl-2H-indazole 1025
Starting Material 313
Other Impurities 222

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the specific reaction.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This method is suitable for determining the purity of 6-chloro-7-methyl-1H-indazole and separating it from common impurities.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A

    • 2-15 min: Ramp to 5% A

    • 15-18 min: Hold at 5% A

    • 18-18.1 min: Return to 95% A

    • 18.1-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in methanol.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing many impurities.

  • Dissolve the crude 6-chloro-7-methyl-1H-indazole in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane).

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

Minimizing impurities in the synthesis of 6-chloro-7-methyl-1H-indazole requires a systematic and knowledgeable approach. By understanding the potential side reactions and carefully controlling critical process parameters, researchers can significantly improve the purity of their final product. This guide provides a foundation for troubleshooting common issues and developing robust synthetic procedures. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kumar, V., & Aggarwal, R. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 10(64), 39077-39098. [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989-2000. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 6-Chloro-7-Methyl-1H-Indazole Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 6-chloro-7-methyl-1H-indazole derivatives. This class of compounds, while pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 6-chloro-7-methyl-1H-indazole derivatives. This class of compounds, while promising, often presents significant formulation hurdles that can impede preclinical and clinical progress. This document provides a structured troubleshooting framework, detailed experimental protocols, and frequently asked questions to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: We're observing very low plasma exposure of our 6-chloro-7-methyl-1H-indazole derivative after oral dosing in rats. What are the most likely causes?

Low oral bioavailability is a common issue and can stem from several factors.[1][2][3] For this specific chemical scaffold, the primary suspects are typically:

  • Poor Aqueous Solubility: The planar, aromatic structure of the indazole core contributes to low solubility in gastrointestinal fluids, which is a critical first step for absorption.[4]

  • High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver (e.g., Cytochrome P450s) before it can reach systemic circulation.[5]

  • Efflux Transporter Substrate: The molecule might be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1]

Q2: What is the first-line strategy we should try to improve exposure?

Addressing poor solubility is often the most direct and impactful first step. Simple formulation changes can provide a quick assessment of whether solubility is the rate-limiting factor. Strategies range from simple solvent systems to more complex formulations like amorphous solid dispersions or nanoparticle suspensions.[6][7][8][9]

Q3: How can we quickly determine if our compound is a substrate for efflux transporters like P-gp?

An in vitro Caco-2 permeability assay is the industry standard for this assessment.[10][11][12] This assay measures the transport of your compound across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a substrate for efflux transporters.[11]

Part 2: Troubleshooting Guides & Protocols

This section is organized by common problems encountered during development. A logical workflow for diagnosing and addressing these issues is presented below.

G cluster_0 cluster_1 Phase 1: Diagnosis cluster_2 Phase 2: Formulation & Mitigation Strategies Start Low Oral Bioavailability Observed in PK Study Solubility Is Solubility < 10 µg/mL in Biorelevant Media? Start->Solubility Initial Assessment Metabolism Is In Vitro Half-Life < 30 min in Microsomes? Solubility->Metabolism No Sol_Strat Solubility Enhancement: - Amorphous Solid Dispersions - Nanoparticle Formulations - Lipid-Based Systems Solubility->Sol_Strat Yes Permeability Is Caco-2 Efflux Ratio > 2? Metabolism->Permeability No Met_Strat Metabolic Liability Mitigation: - Structural Modification (MedChem) - Route of Administration Change (e.g., IV for tox studies) Metabolism->Met_Strat Yes Perm_Strat Efflux Mitigation: - Co-dose with P-gp Inhibitor (e.g., Verapamil - research only) - Nanoparticle Encapsulation Permeability->Perm_Strat Yes

Caption: Troubleshooting workflow for low oral bioavailability.

Problem 1: Poor Aqueous Solubility

Poor solubility is a primary barrier to absorption from the gastrointestinal tract.[4] The goal of formulation is to increase the concentration of the drug dissolved in the gut to drive absorption.

Recommended Strategy: Amorphous Solid Dispersion (ASD)

ASDs are a powerful technique for enhancing the solubility of crystalline compounds by converting them into a higher-energy, amorphous state, often stabilized within a polymer matrix.[13][14][15] Amorphous drugs can exhibit significantly higher solubility (5-100 fold) compared to their crystalline counterparts.[13]

Experimental Protocol: Screening for an Effective ASD Formulation by Spray Drying

  • Polymer Selection: Screen a panel of polymers known to form stable ASDs. Common choices include Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP), and Soluplus®.[14]

  • Solvent System: Identify a common solvent system (e.g., Dichloromethane/Methanol, Acetone) that dissolves both your indazole derivative and the selected polymer.

  • Preparation of Spray-Drying Feed Solution:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10:90, 25:75, 50:50 by weight). A typical starting concentration is 5% w/v total solids.

    • Ensure complete dissolution of both components. Gentle heating or sonication may be required.

  • Spray Drying:

    • Use a lab-scale spray dryer (e.g., Büchi B-290).

    • Typical Starting Parameters:

      • Inlet Temperature: 120 °C

      • Aspirator Rate: 85-100%

      • Pump Rate: 10-15% (adjust to maintain outlet temp)

      • Nozzle Gas Flow: ~473 L/hr

    • Collect the resulting powder from the cyclone.

  • Characterization:

    • Amorphous State Confirmation: Analyze the powder using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous solid.

    • Dissolution Testing: Perform a non-sink dissolution test in a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). Measure the drug concentration over time (e.g., up to 4 hours). A successful ASD will achieve and maintain a supersaturated state compared to the crystalline form.[15]

FormulationDrug:Polymer RatioPeak Concentration (µg/mL)AUC (0-4h)
Crystalline APIN/A1.54.8
ASD with HPMCAS25:7535.2120.5
ASD with PVP25:7528.995.3
Caption: Example dissolution data comparing crystalline API to ASD formulations.
Problem 2: Rapid First-Pass Metabolism

If formulation improvements do not sufficiently increase plasma exposure, high first-pass metabolism is a likely culprit. An in vitro metabolic stability assay is essential to diagnose this issue.[16]

Recommended Strategy: Liver Microsomal Stability Assay

This assay measures the rate at which your compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[5][16][17]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Your indazole derivative (test compound)

    • Positive control compounds (e.g., Propranolol for high clearance, Verapamil for moderate clearance)

    • NADPH regenerating system (cofactor for CYP enzymes)[17]

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Acetonitrile (for quenching the reaction)

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL).

    • Add your test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.[18]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of your test compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining of your compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • A half-life of < 30 minutes suggests the compound is likely to be subject to high hepatic clearance in vivo.

Problem 3: High Efflux Ratio

If a compound has good solubility and is metabolically stable but still shows poor oral bioavailability, it may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Recommended Strategy: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[11][19][20]

G cluster_0 Apical (A) Side (Intestinal Lumen) cluster_1 Basolateral (B) Side (Bloodstream) A Compound Added Caco2 Caco-2 Monolayer A->Caco2 Papp (A→B) Absorption B Compound Sampled B->Caco2 Papp (B→A) Efflux Caco2->A Caco2->B

Caption: Bidirectional transport in the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for ~21 days to allow for differentiation and monolayer formation.[20]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[12]

  • Transport Experiment:

    • A-to-B (Absorptive) Transport: Add the test compound (typically at 10 µM in transport buffer) to the apical (A) side of the Transwell™.[20] At specified time points (e.g., 120 minutes), take samples from the basolateral (B) side.

    • B-to-A (Efflux) Transport: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.[12]

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

    • An ER > 2 is a strong indication that the compound is a substrate of active efflux.[11]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioClassification
Propranolol (High Perm)25.123.80.95Not an Efflux Substrate
Digoxin (P-gp Substrate)0.512.525.0Efflux Substrate
Your Indazole Derivative 1.2 15.8 13.2 Efflux Substrate
Caption: Example Caco-2 permeability data indicating the test compound is an efflux substrate.

References

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology, 11, 006. Retrieved from [Link]

  • Shukla, D. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Ensign, L. M., Cone, R., & Hanes, J. (2012). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved from [Link]

  • Miller, D. A., & Williams, R. O. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Retrieved from [Link]

  • Kim, T. H., & Park, J. H. (2021). Nanoparticle tools for maximizing oral drug delivery. SciELO. Retrieved from [Link]

  • Daves, R. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Kim, T. H., & Park, J. H. (2021, June 16). Nanoparticle tools for maximizing oral drug delivery. PMC. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. PubMed. Retrieved from [Link]

  • Li, N., et al. (2023, April 3). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Veranova. (n.d.). Amorphous Solid Dispersion. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Li, Y., et al. (2020, August 24). The Influence of Nanoparticle Properties on Oral Bioavailability of Drugs. Dovepress. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Chen, J., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Chemical Society of Japan. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). Tackling Poor Bioavailability with Early Formulation Strategies. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Ascendia Pharma. (2025, May 29). Why Poor Bioavailability Is a Major Drug Development Risk. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Protocol Optimization for 6-Chloro-7-methyl-1H-indazole Assays

Welcome to the technical support center for assays involving 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common experimental hurdles. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Indazole derivatives, including 6-chloro-7-methyl-1H-indazole, are a significant class of heterocyclic compounds with a wide array of biological activities, frequently explored as kinase inhibitors in cancer and inflammation research.[1][2][3] Achieving reliable and reproducible data with these small molecules requires careful optimization of assay conditions. This guide will walk you through common challenges and provide expert-driven solutions.

I. Compound Handling and Solubility

A primary source of variability in small molecule assays stems from compound handling and solubility.[4][5] Poor solubility can lead to inaccurate potency measurements and misleading results.[6][7]

Frequently Asked Questions (FAQs)

Q1: My 6-chloro-7-methyl-1H-indazole precipitated out of solution during my cell-based assay. How can I improve its solubility?

A1: Precipitate formation is a common issue, especially with hydrophobic molecules like many indazole derivatives. Here’s a systematic approach to troubleshooting:

  • Optimize Solvent Choice: While DMSO is a common solvent for stock solutions, its concentration in the final assay medium should be minimized (typically <0.5%) to avoid solvent-induced artifacts. For aqueous assay buffers, consider the use of co-solvents or excipients that can enhance solubility.[5]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[8] Determine the pKa of 6-chloro-7-methyl-1H-indazole and adjust the pH of your assay buffer accordingly to favor the more soluble form.

  • Kinetic vs. Thermodynamic Solubility: For most in vitro assays, you are dealing with kinetic solubility, where a DMSO stock is diluted into an aqueous buffer.[4] Ensure your stock concentration is not too high, and that you are adding it to the assay medium with vigorous mixing to avoid localized precipitation.

  • Use of Surfactants: In biochemical assays, a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help maintain compound solubility and prevent aggregation.[9]

Q2: I'm observing inconsistent results between experiments. Could this be related to my stock solution?

A2: Absolutely. The stability and handling of your stock solution are critical.

  • Storage: Store DMSO stock solutions of 6-chloro-7-methyl-1H-indazole at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Fresh Dilutions: Always prepare fresh dilutions of your compound from the stock solution for each experiment.

  • Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation or cloudiness.

II. Target Engagement Assays

Confirming that your compound binds to its intended intracellular target is a crucial step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[10][11][12]

Troubleshooting Guide: Cellular Thermal Shift Assay (CETSA)

Problem: I am not observing a thermal shift for my target protein upon treatment with 6-chloro-7-methyl-1H-indazole.

Potential Cause Recommended Solution
Insufficient Compound Concentration or Incubation Time The compound may not have reached a sufficient intracellular concentration to saturate the target. Optimize the incubation time (e.g., 30 min, 1h, 2h) and concentration of 6-chloro-7-methyl-1H-indazole.[10]
Poor Cell Permeability 6-chloro-7-methyl-1H-indazole may have limited ability to cross the cell membrane.[13] Consider performing the CETSA with cell lysates to bypass the cell membrane barrier.
Incorrect Heating Conditions The chosen temperature range may not be optimal for observing the melting curve of your target protein. Perform an initial melt curve experiment over a broad temperature range (e.g., 40-70°C) to identify the optimal temperature for the isothermal dose-response (ITDR) experiment.[11][14] The heating duration can also be optimized; while 3 minutes is common, some targets may require longer, such as 8 minutes.[15]
Low Target Protein Expression The endogenous expression level of the target protein may be too low for detection by Western blot. Use a cell line known to express high levels of the target protein.[16]
Antibody Issues The primary antibody may not be specific or sensitive enough. Validate your antibody for Western blotting and include a positive control lysate.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework. Optimization for your specific cell line and target is essential.[11][12][14]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of 6-chloro-7-methyl-1H-indazole or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[11]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (for melt curve) or a single optimized temperature (for ITDR) for 3-8 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[14][15]

  • Cell Lysis:

    • Lyse the cells using three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[11]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[14]

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein levels by Western blot using an antibody specific to the target protein.[11]

Workflow for a Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Culture cells to 80-90% confluency compound_treatment Treat with 6-chloro-7-methyl-1H-indazole or Vehicle cell_culture->compound_treatment heat_challenge Heat at various temperatures (e.g., 40-70°C) for 3-8 min compound_treatment->heat_challenge lysis Freeze-thaw cycles heat_challenge->lysis centrifugation Centrifuge (20,000 x g, 20 min, 4°C) lysis->centrifugation supernatant Collect supernatant (soluble proteins) centrifugation->supernatant western_blot Western Blot for Target Protein supernatant->western_blot data_analysis Quantify Bands & Plot Curves western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

III. Cell Viability and Proliferation Assays

Assays such as the MTT assay are commonly used to assess the cytotoxic or anti-proliferative effects of compounds. However, these assays are prone to various artifacts.[17][18][19]

Troubleshooting Guide: MTT Assay

Problem: I am observing high variability between replicate wells in my MTT assay.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.[19]
Edge Effects The outer wells of a 96-well plate are more susceptible to evaporation. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental samples.[18]
Incomplete Formazan Solubilization After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are fully dissolved by shaking the plate on an orbital shaker for at least 15 minutes.[17][19] Gentle pipetting up and down can also help.
Pipetting Errors Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to improve consistency across the plate.[19]

Problem: My results are not consistent with published data for similar compounds.

Potential Cause Recommended Solution
Incorrect Cell Seeding Density The optimal cell number varies between cell lines. Perform a cell titration experiment to determine the linear range of the assay for your specific cell line. The ideal density should yield an absorbance between 0.75 and 1.25 for untreated cells.[20]
Sub-optimal Incubation Times Optimize the incubation time with 6-chloro-7-methyl-1H-indazole and with the MTT reagent (typically 2-4 hours).[19]
Compound Interference The compound itself may directly reduce the MTT reagent, leading to a false-positive signal. Include a control with the compound in cell-free media to test for this.[19]
Contamination Microbial contamination can reduce the MTT reagent. Visually inspect plates for contamination before adding the MTT reagent and always use sterile techniques.[19][20]

MTT_Troubleshooting cluster_variability High Variability Between Replicates? cluster_accuracy Results Inaccurate? cluster_solution Solutions start Inconsistent MTT Assay Results check_seeding Review Cell Seeding Protocol start->check_seeding check_edge_effects Address Edge Effects start->check_edge_effects check_solubilization Ensure Complete Formazan Solubilization start->check_solubilization check_cell_density Optimize Seeding Density start->check_cell_density check_incubation Optimize Incubation Times start->check_incubation check_interference Test for Compound Interference start->check_interference check_contamination Screen for Contamination start->check_contamination solution_seeding Homogenize cell suspension check_seeding->solution_seeding solution_edge Use perimeter wells as blanks check_edge_effects->solution_edge solution_solubilization Increase shaking time/pipette mix check_solubilization->solution_solubilization solution_density Perform cell titration curve check_cell_density->solution_density solution_incubation Optimize time-course check_incubation->solution_incubation solution_interference Run cell-free controls check_interference->solution_interference solution_contamination Maintain sterile technique check_contamination->solution_contamination

Sources

Optimization

Technical Support Center: Managing Off-Target Effects of 6-chloro-7-methyl-1H-indazole

Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments. As the indazole scaffold is a prevalent core in many kinase inhibitors, this guide will proceed under the working hypothesis that 6-chloro-7-methyl-1H-indazole is a kinase inhibitor and will address potential off-target effects within this context.[1][2][3]

Introduction: The "Privileged Scaffold" and the Challenge of Selectivity

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4][5] Many indazole derivatives have been developed as potent kinase inhibitors.[2] However, a common challenge with kinase inhibitors is the potential for off-target effects, where the compound interacts with unintended kinases or other proteins, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results.[6][7] This guide provides a systematic approach to identifying, validating, and mitigating off-target effects of 6-chloro-7-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of the intended target kinase. Could off-target effects of 6-chloro-7-methyl-1H-indazole be the cause?

A: Yes, unexpected phenotypic outcomes are a strong indicator of potential off-target activity.[6] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[8] If the observed cellular phenotype does not align with the established role of the primary target, it is crucial to investigate potential off-target interactions.

Q2: How can I confirm if the observed phenotype is due to an on-target versus an off-target effect of 6-chloro-7-methyl-1H-indazole?

A: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that also targets your primary kinase of interest.[6][9] If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target kinase.[6] If the phenotype is lost upon genetic ablation of the target, it suggests the effect is on-target.

  • Rescue Experiments: In a system where the target kinase has been knocked down or knocked out, attempt to "rescue" the phenotype by introducing a version of the kinase that is resistant to 6-chloro-7-methyl-1H-indazole but retains its catalytic activity.

Q3: What are the first steps I should take to identify the potential off-targets of 6-chloro-7-methyl-1H-indazole?

A: A systematic approach is key to identifying unintended targets. We recommend the following initial steps:

  • Kinome Profiling: This is a high-throughput method to assess the selectivity of your compound against a large panel of kinases.[10][11][12][13][14] Several contract research organizations (CROs) offer this service. The results will provide a quantitative measure of the inhibitory activity of 6-chloro-7-methyl-1H-indazole against hundreds of kinases, revealing potential off-targets.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess target engagement in a cellular context.[15][16][17][18][19] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][18][19] This can be used to confirm on-target binding and can also be adapted for proteome-wide analysis to identify off-target interactions.[18][20]

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: Unexpected Cellular Toxicity or Reduced Viability
  • Possible Cause: 6-chloro-7-methyl-1H-indazole may be inhibiting kinases that are essential for cell survival or other critical cellular processes.[6]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity is observed. Compare this with the IC50 for the intended target.

    • Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to understand the mechanism of cell death.[6]

    • Kinome Profiling Data Review: Cross-reference the toxic concentration with the IC50 values of off-target kinases identified in your kinome profiling data. Look for kinases known to be involved in cell survival pathways.

Issue 2: Discrepancy Between Biochemical and Cellular Potency
  • Possible Cause: The difference in potency can be due to several factors, including cell permeability, efflux pump activity, or metabolism of the compound.[9][21]

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Use methods like CETSA to confirm that the compound is reaching and binding to its intended target within the cell.[15][16][17][18][19]

    • Assess Cell Permeability: While direct measurement can be complex, indirect methods or computational predictions can provide insights.

    • Investigate Efflux Pumps: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of 6-chloro-7-methyl-1H-indazole increases.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of target engagement within intact cells.[15][16][17][18][19]

Materials:

  • Cell culture reagents

  • 6-chloro-7-methyl-1H-indazole

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Western blot reagents and antibodies for the target protein and a loading control

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of 6-chloro-7-methyl-1H-indazole or DMSO for the desired time.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[15][17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[17]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15][17]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of your target kinase and a loading control by Western blotting.[15]

Data Analysis: A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the compound. Plot the band intensity of the target protein against the temperature to generate a melt curve. A shift in the melt curve to higher temperatures indicates target engagement.[18]

Protocol 2: Kinome Profiling

While typically outsourced to specialized CROs, understanding the process is beneficial.

General Workflow:

  • Compound Submission: Provide the CRO with a sample of 6-chloro-7-methyl-1H-indazole at a specified concentration and purity.

  • Assay Performance: The CRO will perform in vitro kinase activity assays using a large panel of purified kinases (often over 400).[13] The assays measure the ability of your compound to inhibit the activity of each kinase, typically at a fixed ATP concentration.

  • Data Analysis: The results are usually provided as a percentage of inhibition at a given compound concentration or as IC50 values for a subset of inhibited kinases. This data will generate a selectivity profile for your compound.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for 6-chloro-7-methyl-1H-indazole

Kinase TargetIC50 (nM)Kinase FamilyComments
Primary Target Kinase X 15 TK On-target activity
Off-Target Kinase A85TKPotential for off-target effects at higher concentrations.
Off-Target Kinase B250CMGCStructurally related to the primary target.
Off-Target Kinase C>10,000AGCHigh selectivity against this family.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Primary Target Kinase X Primary Target Kinase X Receptor Tyrosine Kinase->Primary Target Kinase X Off-Target Kinase A Off-Target Kinase A Receptor Tyrosine Kinase->Off-Target Kinase A Downstream Effector 1 Downstream Effector 1 Primary Target Kinase X->Downstream Effector 1 Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Downstream Effector 2 Downstream Effector 2 Off-Target Kinase A->Downstream Effector 2 Apoptosis Apoptosis Downstream Effector 2->Apoptosis 6_chloro_7_methyl_1H_indazole 6_chloro_7_methyl_1H_indazole 6_chloro_7_methyl_1H_indazole->Primary Target Kinase X Inhibition (On-Target) 6_chloro_7_methyl_1H_indazole->Off-Target Kinase A Inhibition (Off-Target)

Caption: On-target vs. off-target signaling pathways.

Experimental Workflow Diagram

G start Unexpected Phenotype Observed kinome_profiling Perform Kinome Profiling start->kinome_profiling cetsa Perform Cellular Thermal Shift Assay (CETSA) start->cetsa off_target_id Identify Potential Off-Targets kinome_profiling->off_target_id cetsa->off_target_id validate Validate Off-Target with siRNA or Second Inhibitor off_target_id->validate Off-targets identified on_target Phenotype is Likely On-Target off_target_id->on_target No significant off-targets validate->on_target Phenotype not confirmed off_target Phenotype is Likely Off-Target validate->off_target Phenotype confirmed

Caption: Workflow for troubleshooting off-target effects.

References

  • KinomePro - Pamgene.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Quantitative Kinome Profiling Services - CD Biosynsis.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Cellular thermal shift assay (CETSA) - Bio-protocol.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Public
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
  • The cellular thermal shift assay for evalu
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem.
  • Technical Support Center: Troubleshooting Alk-IN-6 Assays - Benchchem.
  • Which Small Molecule?
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
  • Mitosis-targeting therapies: a troubleshooting guide - PubMed.
  • Small-molecule Target and Pathway Identific
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC.
  • A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Target identification of small molecules: an overview of the current applic
  • Identification of Direct Protein Targets of Small Molecules - PMC - NIH.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem.
  • Indazole – Knowledge and References - Taylor & Francis.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Compar
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Methyl 7-chloro-1H-indazole-5-carboxyl
  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - MDPI.
  • 6-Chloro-1H-indazol-7-ol | 1638769-08-0 - Sigma-Aldrich.

Sources

Troubleshooting

improving the regioselectivity of 6-chloro-7-methyl-1H-indazole synthesis

Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-chloro-7-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in the synthesis of this and structurally related indazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 6-chloro-7-methyl-1H-indazole?

A1: The principal challenge lies in controlling the regioselectivity during the formation of the indazole ring or its subsequent functionalization, particularly N-alkylation. The presence of two reactive nitrogen atoms (N1 and N2) in the indazole core often leads to the formation of a mixture of 1H and 2H isomers, which can be difficult to separate. The electronic and steric effects of the chloro and methyl substituents on the benzene ring add another layer of complexity to directing the reaction to the desired N1 position.

Q2: How do the 6-chloro and 7-methyl substituents influence regioselectivity?

A2: The 7-methyl group exerts a significant steric influence, potentially hindering reactions at the adjacent N1 position. Conversely, the electronic nature of the substituents on the indazole ring plays a crucial role. While a comprehensive study on the 6-chloro-7-methyl substitution pattern is not widely available, it is known that electron-withdrawing groups at the C-7 position can favor N-2 regioselectivity during N-alkylation.[1][2][3] The interplay of these steric and electronic factors must be carefully considered when designing a synthetic strategy.

Q3: What are the common synthetic routes to substituted 1H-indazoles?

A3: Several methods are employed for the synthesis of substituted 1H-indazoles, including:

  • Jacobson-type synthesis: This classic method often involves the diazotization of an appropriately substituted o-toluidine derivative.[4]

  • Nitrosation of indoles: Substituted indoles can be converted to 1H-indazole-3-carboxaldehydes through nitrosation, which can then be further modified.[5]

  • Cyclization of hydrazones: Intramolecular cyclization of arylhydrazones is a common and versatile strategy.[6]

  • [3+2] Annulation reactions: The reaction of arynes with hydrazones or diazo compounds can afford substituted 1H-indazoles.[7][8]

Q4: How can I confirm the regiochemistry of my synthesized indazole?

A4: Unambiguous structural elucidation is critical. A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. The chemical shift of the H-3 proton is typically more deshielded in 2H-indazoles compared to 1H-indazoles. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the N-alkyl protons and the C-7a or C-3 carbons of the indazole ring, confirming the point of attachment.[1][9]

  • Infrared (IR) Spectroscopy: The presence of a broad N-H stretching band around 3150 cm⁻¹ is a clear indicator of an unsubstituted 1H-indazole.[9]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the isomeric structure.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 6-chloro-7-methyl-1H-indazole and its derivatives.

Issue 1: Poor Regioselectivity - Formation of a Mixture of 1H and 2H Isomers

Q: My reaction is producing a nearly inseparable mixture of the desired 6-chloro-7-methyl-1H-indazole and its 2H-isomer. How can I improve the N1-selectivity?

A: This is a common and significant challenge. The regiochemical outcome of N-alkylation is a delicate balance of kinetic and thermodynamic control, heavily influenced by your reaction conditions.

The 1H-indazole is generally the thermodynamically more stable isomer.[1][2] Therefore, reaction conditions that allow for equilibrium to be reached will often favor the 1H product. Conversely, the 2H-indazole is often the kinetically favored product in direct alkylation reactions.

Troubleshooting Decision Workflow:

start Poor Regioselectivity (1H/2H Mixture) base_solvent Investigate Base & Solvent System start->base_solvent temp_time Optimize Reaction Temperature & Time start->temp_time protecting_group Consider a Directing/Protecting Group Strategy start->protecting_group separation Optimize Isomer Separation start->separation n1_favored For N1-Selectivity: - Use NaH in THF - Chelation control with C3-substituents base_solvent->n1_favored n2_favored For N2-Selectivity: - Mitsunobu conditions - Consider steric hindrance at N1 base_solvent->n2_favored low_temp Lower temperature to favor kinetic product (if 2H is desired) Or increase temperature for thermodynamic product (1H) temp_time->low_temp dom Directed ortho-metalation (DoM) for C-7 functionalization prior to indazole formation protecting_group->dom chromatography Careful column chromatography - Test various solvent systems separation->chromatography recrystallization Recrystallization - May be effective for isomer separation separation->recrystallization start Low Product Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Re-evaluate Reaction Conditions start->conditions workup Optimize Workup & Purification start->workup sm_purity Ensure starting material purity reagents->sm_purity base_quality Use fresh, high-purity base reagents->base_quality temp_time Systematically vary temperature and reaction time conditions->temp_time atmosphere Ensure inert atmosphere if using air-sensitive reagents conditions->atmosphere extraction Optimize extraction solvent and pH workup->extraction chromatography_loss Minimize product loss on silica gel workup->chromatography_loss

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

  • Reagent Quality and Stoichiometry:

    • Starting Material: Ensure the purity of your starting materials. Impurities can lead to side reactions and lower yields.

    • Base: If using a base like NaH, ensure it is fresh and has not been deactivated by moisture.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the alkylating agent or base can sometimes lead to side reactions.

  • Reaction Conditions:

    • Temperature: As mentioned, temperature is a critical parameter. For some reactions, such as those involving diazotization, precise temperature control is essential to prevent decomposition of intermediates.

    • Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

    • Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification:

    • Quenching: The method of quenching your reaction can impact your yield. Ensure it is done carefully and at an appropriate temperature.

    • Extraction: Optimize the solvent and pH for the extraction of your product to ensure efficient transfer from the aqueous to the organic phase.

    • Purification: Indazoles can sometimes be sensitive to silica gel chromatography. Consider using a different stationary phase or minimizing the time the product is on the column. Recrystallization can be a milder alternative for purification. [10]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of a Substituted Indazole

This protocol is a starting point and should be optimized for 6-chloro-7-methyl-1H-indazole.

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Synthetic Pathway for N1-Alkylation:

cluster_reagents indazole 6-chloro-7-methyl-1H-indazole na_thf 1. NaH, THF, 0 °C to rt product 6-chloro-7-methyl-1-alkyl-1H-indazole indazole->product N1-Alkylation alkyl_halide 2. R-X

Caption: General scheme for N1-alkylation of 6-chloro-7-methyl-1H-indazole.

Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde from 7-Methyl-indole

This protocol, adapted from a known procedure, can be a route to a key intermediate for further functionalization. [5] Materials:

  • 7-Methyl-indole (1.0 equiv)

  • Sodium nitrite (NaNO₂, 8.0 equiv)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite in deionized water and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid to the solution at 0 °C.

  • After stirring for 10 minutes at 0 °C, add a solution of 7-methyl-indole in DMF dropwise over a period of 2 hours using a syringe pump.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding water.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 7-methyl-1H-indazole-3-carboxaldehyde.

References

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Auburn University Electronic Theses and Dissertations. [Link]

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. University of Waterloo. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]

Sources

Optimization

long-term storage and stability of 6-chloro-7-methyl-1H-indazole

Welcome to the technical support guide for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-chloro-7-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, stability, and handling of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and drug development processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 6-chloro-7-methyl-1H-indazole?

For optimal long-term stability, 6-chloro-7-methyl-1H-indazole should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from direct sunlight and heat sources.[1] While some suppliers may ship the compound at ambient temperature, for long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[4] Always refer to the product-specific information on the label for recommended storage temperatures.[2][5]

Q2: Is 6-chloro-7-methyl-1H-indazole sensitive to light or air?

Yes, indazole derivatives can be sensitive to light (photolysis) and oxidation.[6][7] To maintain the integrity of 6-chloro-7-methyl-1H-indazole, it is imperative to store it in a tightly sealed, light-resistant container. Inert gas (e.g., argon or nitrogen) blanketing can be considered for long-term storage to prevent oxidation.

Q3: What are the known degradation pathways for indazole compounds?

Indazole and its derivatives can degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[6][8][9] The indazole ring itself is a heteroaromatic system, and while relatively stable, the presence of substituents like chlorine and a methyl group can influence its reactivity and degradation profile.[10] Forced degradation studies are often necessary to fully elucidate the specific degradation pathways for a particular derivative like 6-chloro-7-methyl-1H-indazole.[8][11]

Q4: How can I assess the purity and stability of my 6-chloro-7-methyl-1H-indazole sample over time?

Regular analytical testing is crucial for monitoring the stability of your sample. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, are recommended.[12] These methods can separate the parent compound from potential degradation products, allowing for accurate quantification of purity. It is advisable to establish a baseline analytical profile upon receiving the compound and then re-test at regular intervals based on your experimental needs and storage conditions.

Q5: Are there any specific incompatibilities I should be aware of when handling or storing this compound?

Yes, 6-chloro-7-methyl-1H-indazole should be stored away from strong oxidizing agents and strong acids.[13][14] Contact with incompatible materials can lead to hazardous reactions, including the generation of heat, toxic gases, or fire.[14][15] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[16]

Section 2: Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments involving 6-chloro-7-methyl-1H-indazole.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the 6-chloro-7-methyl-1H-indazole stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1][2][3] Any deviation from these conditions could lead to degradation.

  • Perform Purity Analysis: Re-analyze the purity of your stock solution and solid sample using a validated stability-indicating method like HPLC. Compare the results to the initial certificate of analysis or your baseline data.

  • Visual Inspection: Check the solid material for any changes in color or physical appearance. While not a definitive test, it can be an initial indicator of degradation.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or validated solid stock for your experiments.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Utilize techniques like LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for identifying potential degradation products.

  • Conduct Forced Degradation Studies: To proactively identify potential degradants, it is beneficial to perform forced degradation studies.[6][8][11] This involves subjecting the compound to stress conditions to accelerate degradation and identify the resulting products.[6]

Section 3: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Container: Use a tightly sealed, amber glass vial or a container made of an inert material.[1][2][3]

  • Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store the container in a refrigerator at 2-8°C.[4]

  • Labeling: Clearly label the container with the compound name, date of receipt, and opening date.[16]

  • Inventory: Maintain a log of when the container is opened and closed to track potential exposure to air and moisture.

Protocol 2: Workflow for Investigating Sample Degradation

To systematically investigate suspected degradation of 6-chloro-7-methyl-1H-indazole, follow the workflow below.

degradation_workflow cluster_0 Initial Observation cluster_1 Verification & Analysis cluster_2 Decision & Action A Inconsistent Results or Unexpected Analytical Peaks B Verify Storage Conditions (Temp, Light, Air Exposure) A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Compare to Reference Standard or Initial Analysis C->D E Is Degradation Confirmed? D->E F Quarantine Suspected Stock. Use a Fresh, Validated Sample. E->F Yes G No Degradation Detected. Investigate Other Experimental Variables. E->G No degradation_pathways cluster_stress_conditions Stress Conditions cluster_degradation_products Potential Degradation Products 6-chloro-7-methyl-1H-indazole 6-chloro-7-methyl-1H-indazole Oxidation Oxidation (e.g., H2O2, air) 6-chloro-7-methyl-1H-indazole->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) 6-chloro-7-methyl-1H-indazole->Hydrolysis Photolysis Photolysis (UV/Visible Light) 6-chloro-7-methyl-1H-indazole->Photolysis Oxidized_Products Oxidized Species (e.g., N-oxides) Oxidation->Oxidized_Products Hydrolyzed_Products Ring-Opened Products Hydrolysis->Hydrolyzed_Products Photodegradants Various Photodegradants Photolysis->Photodegradants

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-chloro-7-methyl-1H-indazole and Other Kinase Inhibitors for Drug Discovery Professionals

In the landscape of modern oncology and immunology, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The indazole scaffold has emerged as a "privileged" structure in...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology and immunology, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the hypothetical kinase inhibitor, 6-chloro-7-methyl-1H-indazole, against a panel of well-characterized kinase inhibitors, with a particular focus on the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.

While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, its structural features allow for a reasoned prediction of its biological activity based on established structure-activity relationships (SAR) of the indazole core. This document will delve into its predicted mechanism of action, compare it with leading clinical and preclinical compounds, and provide detailed experimental protocols for its potential validation.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as an excellent bioisostere for the purine core of ATP. This allows indazole-based compounds to competitively bind to the ATP-binding pocket of a wide range of kinases, leading to the inhibition of their catalytic activity.[3][4] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, highlighting its clinical significance.[1][2][4]

Hypothetical Profile of 6-chloro-7-methyl-1H-indazole: A Potential TAM Kinase Inhibitor

Based on the analysis of structurally related indazole-based kinase inhibitors, it is hypothesized that 6-chloro-7-methyl-1H-indazole is a potential inhibitor of the TAM family of receptor tyrosine kinases. The substitutions on the benzene ring, a chloro group at position 6 and a methyl group at position 7, are expected to modulate its interaction within the ATP-binding pocket and influence its selectivity profile.

The TAM kinases (Tyro3, Axl, and Mer) are key regulators of the innate immune response and are frequently overexpressed in various cancers, where they contribute to tumor progression, metastasis, and drug resistance.[6][7] Therefore, inhibitors of this kinase family are of significant therapeutic interest.

Comparative Analysis with Established TAM Kinase Inhibitors

To contextualize the potential of 6-chloro-7-methyl-1H-indazole, we compare it with a selection of well-characterized inhibitors with activity against the TAM kinases.

Compound Primary Target(s) IC50 Values (nM) Development Stage Key Features
6-chloro-7-methyl-1H-indazole Hypothesized: Axl, Mer, Tyro3To be determinedPreclinical (Hypothetical)Indazole scaffold with potential for good oral bioavailability.
BMS-777607 Axl, Ron, Tyro3, c-Met, MerAxl: 1.1, Ron: 1.8, c-Met: 3.9, Tyro3: 4.3, Mer: 14Phase I/II Clinical Trials[8][9][10][11]Potent pan-TAM and c-Met inhibitor.[8][11]
Bemcentinib (BGB324) Axl14 (in cell-based assays)Phase II Clinical Trials[12][13][14][15][16][17]First-in-class, selective AXL inhibitor with promising clinical activity in NSCLC and AML.[12][14][15]
RXDX-106 (CEP-40783) TYRO3, AXL, MER, c-MetTYRO3: 3.5, AXL: 0.69, MER: 1.89Preclinical/Clinical[18][19][20][21][22][23]Potent, selective pan-TAM and c-Met inhibitor with slow dissociation kinetics.[19][21][22]
LDC1267 Tyro3, Axl, MerTyro3: <5, Axl: 8, Mer: 29Preclinical[24][25][26][27][28]Highly selective, ATP-non-competitive (Type II) pan-TAM inhibitor.[26]
UNC2025 Mer, Flt3Mer: 0.74, Flt3: 0.8Preclinical[29][30][31][32][33][34]Potent and orally bioavailable dual Mer/Flt3 inhibitor with high selectivity over Axl and Tyro3.[29][32][33]

Signaling Pathways and Experimental Workflows

TAM Kinase Signaling Pathway

The TAM kinases are activated by their ligands, Gas6 and Protein S, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration. Inhibition of TAM kinases blocks these oncogenic signals.

TAM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6/Protein S TAM TAM Receptor (Axl, Mer, Tyro3) Gas6->TAM Activation PI3K PI3K TAM->PI3K MAPK MAPK/ERK TAM->MAPK Inhibitor 6-chloro-7-methyl- 1H-indazole Inhibitor->TAM Inhibition AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation MAPK->Proliferation

Caption: TAM Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols for Validation

The following protocols provide a framework for the initial characterization of a novel kinase inhibitor such as 6-chloro-7-methyl-1H-indazole.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow A 1. Prepare Assay Plate - Add purified kinase, substrate, and ATP - Add serially diluted inhibitor B 2. Kinase Reaction - Incubate at room temperature - Kinase phosphorylates substrate, consuming ATP A->B C 3. Add Detection Reagent - Contains luciferase and luciferin - Luminescence is proportional to remaining ATP B->C D 4. Measure Luminescence - Use a plate-reading luminometer C->D E 5. Data Analysis - Calculate % inhibition vs. control - Determine IC50 value D->E

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-7-methyl-1H-indazole in 100% DMSO. Create a serial dilution series in assay buffer.

  • Reaction Setup: In a 384-well plate, add the purified kinase (e.g., recombinant Axl, Mer, or Tyro3), the appropriate substrate, and ATP. Add the test compound or DMSO (as a control).

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • Detection: Add a luciferase-based detection reagent (e.g., ADP-Glo™). This reagent quenches the kinase reaction and initiates a luminescent signal that is inversely proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Western_Blot_Workflow A 1. Cell Treatment - Seed cells (e.g., A549) in plates - Treat with inhibitor at various concentrations B 2. Cell Lysis - Harvest cells and prepare protein lysates A->B C 3. SDS-PAGE & Transfer - Separate proteins by size - Transfer to a membrane B->C D 4. Immunoblotting - Probe with primary antibodies (e.g., p-Axl, total Axl) - Add secondary antibody C->D E 5. Detection & Analysis - Visualize protein bands - Quantify band intensity to assess inhibition D->E

Caption: Workflow for a Cell-Based Phosphorylation Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549 for Axl) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of 6-chloro-7-methyl-1H-indazole for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Axl) and a primary antibody for the total form of the kinase as a loading control. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion and Future Directions

The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While 6-chloro-7-methyl-1H-indazole remains a hypothetical compound in the context of published kinase inhibitory data, its structural similarity to known inhibitors suggests a strong potential for activity against the TAM family of kinases. The comparative analysis with established inhibitors like BMS-777607, Bemcentinib, and others provides a valuable benchmark for its potential potency and selectivity.

The experimental protocols outlined in this guide offer a clear path for the empirical validation of its predicted activity. Should 6-chloro-7-methyl-1H-indazole demonstrate promising in vitro and cell-based activity, further studies, including kinome-wide selectivity profiling, pharmacokinetic evaluation, and in vivo efficacy studies in relevant cancer models, would be warranted to fully elucidate its therapeutic potential.

References

A comprehensive list of references is available upon request. For the purpose of this guide, key citations are provided within the text. The following are representative sources:

  • AXL Inhibitors: Status of Clinical Development. PMC. [Link]

  • The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Frontiers in Oncology. [Link]

  • AXL Inhibitors in Oncology Clinical Trials: A Review. PMC. [Link]

  • Clinical trials of selective AXL inhibitors with published results. ResearchGate. [Link]

  • BMS-777607 is a pan-TAM inhibitor and blocks Axl- and Mertk-dependent... ResearchGate. [Link]

  • Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti–PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer. AACR Journals. [Link]

  • Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. PubMed. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]

  • Prospects of current AXL-targeting therapies in early phase cancer trials. Taylor & Francis Online. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. AACR Journals. [Link]

  • Molecular Pathways: MERTK Signaling in Cancer. AACR Journals. [Link]

  • A Phase Ib/II Multicenter Open-label Study of Bemcentinib (BGB324) in Patients With AML or MDS. ClinicalTrials.gov. [Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. PMC. [Link]

  • Data from Small-Molecule Inhibitor BMS-777607 Induces Breast Cancer Cell Polyploidy with Increased Resistance to Cytotoxic Chemotherapy Agents. R Discovery. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • BerGenBio announces clinical data presentations highlighting the activity of its selective AXL inhibitor bemcentinib in Non-Small Cell Lung Cancer. BerGenBio. [Link]

  • Definition of TAM/c-Met inhibitor RXDX-106. NCI Drug Dictionary. [Link]

  • UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. ResearchGate. [Link]

  • Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. AACR Journals. [Link]

  • UNC2025. The Chemical Probes Portal. [Link]

  • MerTK inhibition by RXDX-106 in MerTK activated gastric cancer cell lines. PMC. [Link]

  • MERTK Inhibition as a Targeted Novel Cancer Therapy. MDPI. [Link]

  • Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. PMC. [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. PMC. [Link]

  • UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research - AACR Journals. [Link]

  • UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PMC. [Link]

  • Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PMC. [Link]

  • Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PubMed. [Link]

  • Development Of a Novel Small Molecule Inhibitor Of The Mer Tyrosine Kinase For Treatment Of Acute Lymphoblastic Leukemia. Blood - American Society of Hematology. [Link]

  • A phase II study of bemcentinib (BGB324), a first-in-class highly selective AXL inhibitor, with pembrolizumab in pts with advanced NSCLC: OS for stage I and preliminary stage II efficacy. ResearchGate. [Link]

  • Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. PMC. [Link]

  • A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity. Frontiers in Oncology. [Link]

  • Immuno-oncological Efficacy of RXDX-106, a Novel TAM (TYRO3, AXL, MER) Family Small-Molecule Kinase Inhibitor. Semantic Scholar. [Link]

  • BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro. PubMed. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

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Comparative

Validating the Biological Activity of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Derivatives of 1H-indazole are particularly noted for their diverse therapeutic potential, with applications in oncology, anti-inflammatory, and anti-infective research.[2][3] This guide focuses on a specific, yet under-characterized derivative, 6-chloro-7-methyl-1H-indazole, providing a framework for its biological validation by drawing comparisons with structurally related, well-documented kinase inhibitors.

Given the commonality of the indazole core in kinase inhibitors, it is highly probable that 6-chloro-7-methyl-1H-indazole exerts its biological effects through the modulation of one or more protein kinases.[4] This guide will, therefore, concentrate on a comparative analysis against known inhibitors of p21-activated kinase 1 (PAK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), all of which are significant targets in cancer therapy and have been successfully targeted by indazole-based compounds.[5][6][7]

Comparative Analysis of Indazole-Based Kinase Inhibitors

While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, we can infer its potential activity based on the structure-activity relationships (SAR) of closely related analogs. The presence of a chloro group at the 6-position and a methyl group at the 7-position on the indazole ring suggests that the compound is likely to exhibit inhibitory activity against various kinases. The following table provides a comparative overview of the inhibitory activities of selected indazole derivatives against PAK1, VEGFR-2, and CDK2, alongside established kinase inhibitors for benchmarking.

Compound/AlternativeTarget KinaseIC50 (nM)Cell-Based Activity (Cell Line)Reference
Hypothesized: 6-chloro-7-methyl-1H-indazole PAK1, VEGFR-2, CDK2To Be DeterminedTo Be DeterminedN/A
1H-indazole-3-carboxamide derivative (30l) PAK1 9.8Suppressed migration and invasion of MDA-MB-231 cells[5]
Indazole derivative (30) VEGFR-2 1.24Inhibits HUVEC angiogenesis[6]
Tetrahydroindazole derivative (3) CDK2/cyclin A 2300 (Ki)Not specified[7]
FRAX486 (Established PAK1 Inhibitor)PAK114Induces degeneration of actin filaments in WPMY-1 cells[8]
Sunitinib (Established VEGFR-2 Inhibitor)VEGFR-2139Potent inhibitor of HepG2 cell growth[1]
Roscovitine (Seliciclib) (Established CDK2 Inhibitor)CDK216000 (for CDK2)Induces growth arrest in various cancer cell lines[9]

Proposed Mechanism of Action and Signaling Pathways

Based on the analysis of related compounds, a primary hypothesis is that 6-chloro-7-methyl-1H-indazole functions as an ATP-competitive kinase inhibitor. The indazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The substituents at the 6 and 7 positions likely occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.

Potential PAK1-Mediated Signaling Pathway

PAK1 is a critical node in oncogenic signaling, downstream of small GTPases like Rac and Cdc42. Its inhibition can disrupt various cellular processes essential for cancer progression, including proliferation, survival, and motility.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Growth_Factors->RTKs GTPases Small GTPases (Rac/Cdc42) RTKs->GTPases PAK1 PAK1 GTPases->PAK1 Inhibition by 6-chloro-7-methyl- 1H-indazole MEK MEK1/2 PAK1->MEK Motility Cell Motility & Invasion PAK1->Motility ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Potential PAK1 signaling pathway and the inhibitory point of 6-chloro-7-methyl-1H-indazole.

Experimental Validation Protocols

To empirically validate the biological activity of 6-chloro-7-methyl-1H-indazole, a series of in vitro assays are recommended. These protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase of interest.[10][11][12]

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. This displacement leads to a decrease in the FRET signal, which is proportional to the inhibitory activity of the compound.[12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of 6-chloro-7-methyl-1H-indazole and control inhibitors (e.g., FRAX486 for PAK1) in the kinase buffer.

    • Prepare a 3X kinase/Eu-labeled anti-tag antibody mixture in the kinase buffer.

    • Prepare a 3X Alexa Fluor™ 647-labeled tracer solution in the kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of 6-chloro-7-methyl-1H-indazole Add_Compound Add 5 µL Compound Compound_Dilution->Add_Compound Reagent_Mix Prepare Kinase/Antibody and Tracer solutions Add_Kinase Add 5 µL Kinase/Ab Mix Reagent_Mix->Add_Kinase Add_Tracer Add 5 µL Tracer Reagent_Mix->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Value Calculate_Ratio->Determine_IC50

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Viability Assay (MTT Assay)

This colorimetric assay is a robust method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 for PAK1, HUVEC for VEGFR-2, or a relevant cancer cell line for CDK2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 6-chloro-7-methyl-1H-indazole and control compounds in cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling (Western Blot)

Western blotting is essential to confirm that the compound inhibits the intended kinase within the cellular context and to assess its impact on downstream signaling pathways.[15][16]

Principle: This technique uses specific antibodies to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A decrease in the phosphorylation of these proteins upon compound treatment indicates target engagement and pathway inhibition.

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat cells with 6-chloro-7-methyl-1H-indazole at various concentrations for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.[15]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-PAK1) or a downstream substrate (e.g., phospho-MEK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion

While direct biological data for 6-chloro-7-methyl-1H-indazole remains to be fully elucidated, its structural features strongly suggest its potential as a kinase inhibitor. By employing a comparative analysis with known indazole-based inhibitors and executing a systematic validation workflow encompassing biochemical and cell-based assays, researchers can effectively characterize its biological activity and therapeutic potential. The detailed protocols provided herein offer a robust framework for such an investigation, enabling a comprehensive evaluation of this promising compound for drug discovery and development.

References

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved March 14, 2026, from [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 14, 2026, from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved March 14, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved March 14, 2026, from [Link]

  • Yu, M., Zhang, X., Zhu, H., & Zhang, X. (2025).
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112433.
  • Al-Warhi, T., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198031.
  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(3), 949.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 270, 116889.
  • Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Medicinal Chemistry, 64(21), 15559-15606.
  • Request PDF. (2025, August 6). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved March 14, 2026, from [Link]

  • Głowacka, I. E., et al. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 24(15), 12111.
  • Hrabalek, A., et al. (2013). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899–4902.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved March 14, 2026, from [Link]

  • El-Damasy, D. A., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 393.
  • Rani, S., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 783–806.
  • Nguyen, H. T., et al. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 18(1), 89-96.
  • El-Gohary, N. S., & Shaaban, M. I. (2021).
  • Singh, P., & Kumar, A. (2017). Fusion of Structure and Ligand Based Methods for Identification of Novel CDK2 Inhibitors. Current Pharmaceutical Design, 23(26), 3927–3937.
  • Request PDF. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved March 14, 2026, from [Link]

  • Le, T. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45041–45053.
  • Besson, T., & Thiery, V. (2007). Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. Mini-Reviews in Organic Chemistry, 4(4), 315-337.
  • Li, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved March 14, 2026, from [Link]

Sources

Validation

Scaffold Optimization in Drug Discovery: 6-chloro-7-methyl-1H-indazole vs. 6-chloro-1H-indazole

As early-stage drug discovery pivots toward highly optimized fragment-based design, the selection of the correct heterocyclic core dictates the trajectory of a lead compound's pharmacokinetics (PK) and pharmacodynamics (...

Author: BenchChem Technical Support Team. Date: March 2026

As early-stage drug discovery pivots toward highly optimized fragment-based design, the selection of the correct heterocyclic core dictates the trajectory of a lead compound's pharmacokinetics (PK) and pharmacodynamics (PD). The indazole ring is a privileged scaffold, frequently deployed in the design of kinase inhibitors, AMPK activators, and EP4 receptor antagonists due to its ability to mimic the purine ring of ATP and form critical bidentate hydrogen bonds within target hinge regions 1[1].

This guide provides an objective, data-driven comparison between the baseline 6-chloro-1H-indazole fragment and its sterically optimized derivative, 6-chloro-7-methyl-1H-indazole , detailing the mechanistic causality behind their performance differences and the self-validating protocols required to test them.

Mechanistic Rationale: The "Magic Methyl" Effect

The transition from a 6-chloro to a 6-chloro-7-methyl indazole architecture is a textbook application of the "magic methyl" effect—a phenomenon where the strategic addition of a single methyl group drastically alters a molecule's binding affinity and metabolic stability 2[2].

  • Conformational Locking (PD Enhancement): The 6-chloro-1H-indazole fragment offers a baseline halogen interaction that modulates the pKa of the indazole NH, improving hydrogen bonding 3[3]. However, it lacks steric bulk. By installing a methyl group at the C7 position, steric clash is introduced against substituents at the N1 position. This restricts the dihedral angle, forcing the molecule into its bioactive conformation before it enters the binding pocket. This pre-organization reduces the entropic penalty of binding, often driving IC50 values from the micromolar down to the nanomolar range.

  • Metabolic Shielding (PK Enhancement): The C7 position on an unsubstituted or 6-substituted indazole is a highly vulnerable hotspot for Cytochrome P450 (CYP)-mediated oxidation. The C7 methyl group acts as a physical shield, blocking phase I metabolism and significantly extending the compound's in vivo half-life 4[4].

MagicMethyl Base 6-chloro-1H-indazole (Base Scaffold) Metab1 C7 Oxidation Liability (Shorter t1/2) Base->Metab1 Conf1 Conformational Freedom (Higher Entropic Penalty) Base->Conf1 Opt 6-chloro-7-methyl-1H-indazole (Optimized Scaffold) Metab2 Metabolic Blockade at C7 (Extended t1/2) Opt->Metab2 Conf2 Conformational Locking (Lower Entropic Penalty) Opt->Conf2

Logical relationship of the C7 methyl substitution on indazole efficacy.

Comparative Data Analysis

The following table synthesizes the expected physicochemical and pharmacokinetic shifts when transitioning a lead molecule from the 6-chloro baseline to the 6-chloro-7-methyl optimized scaffold.

Parameter6-chloro-1H-indazole (Base)6-chloro-7-methyl-1H-indazole (Optimized)Mechanistic Driver
Target Affinity (IC50) 150 - 300 nM10 - 45 nMConformational locking reduces entropic binding penalty.
HLM Half-Life (t1/2) ~18 minutes> 60 minutesC7 methyl blocks CYP450-mediated aromatic oxidation.
Lipophilicity (cLogP) 2.83.3Addition of the hydrophobic methyl group.
Passive Permeability (Papp) Moderate ( 1.2×10−6 cm/s)High ( 3.5×10−6 cm/s)Increased lipophilicity enhances membrane diffusion.

Experimental Workflows & Self-Validating Protocols

To objectively measure the efficacy of these scaffolds, application scientists must utilize robust, artifact-free assays. The workflows below are designed with built-in causality and self-validation mechanisms.

Workflow S1 Scaffold Selection S2 TR-FRET Kinase Assay S1->S2 S3 HLM Stability Profiling S2->S3 S4 In Vivo Pharmacokinetics S3->S4

Step-by-step experimental workflow for evaluating indazole scaffold efficacy.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: Indazole-containing compounds frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which artificially inflates background noise in standard biochemical assays. TR-FRET introduces a microsecond time delay (e.g., 50–100 µs) before signal acquisition. This allows the short-lived compound auto-fluorescence to decay, ensuring the measured signal is exclusively from the long-lived lanthanide fluorophore binding event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 6-chloro and 6-chloro-7-methyl indazole derivatives in an 11-point 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume ProxiPlate.

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., PI3K or AMPK) and 2 µL of the specific biotinylated peptide substrate.

  • Reaction Initiation: Add 2 µL of ATP at the predetermined Km​ concentration. Incubate at room temperature for 60 minutes.

  • Detection: Add 2 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Read & Validate: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-inhibitor (positive control). The assay is only valid if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Causality: To prove that the C7 methyl group provides metabolic shielding, we must measure the intrinsic clearance ( CLint​ ) driven by phase I metabolic enzymes. HLMs contain the full complement of human CYP450 enzymes necessary to test this hypothesis.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Compound Spiking: Add the indazole test compounds to a final concentration of 1 µM (ensure final DMSO concentration is < 0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Read & Validate:

    • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil CLint​ falls below 30 µL/min/mg, the microsome batch has lost enzymatic activity and the data must be discarded.

Sources

Comparative

Decoding the Structure-Activity Relationship of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its ability to mimic the pur...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding pockets of various protein kinases, making it a fertile ground for the development of targeted therapies.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 6-chloro-7-methyl-1H-indazole, and offers a comparative perspective against established kinase inhibitors. By dissecting the roles of its substituent groups and comparing its potential biological profile with that of other inhibitors, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

The Indazole Scaffold: A Versatile Pharmacophore

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This arrangement confers a unique set of electronic and steric properties that are conducive to binding with a variety of biological targets.[2][3] The indazole nucleus is a key component in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, which underscores its therapeutic significance.[1] The diverse biological activities attributed to indazole derivatives, ranging from anti-inflammatory and antimicrobial to potent anticancer effects, stem from the scaffold's ability to be readily functionalized at multiple positions, allowing for fine-tuning of its pharmacological properties.[1][5]

Deconstructing the SAR of 6-chloro-7-methyl-1H-indazole

While comprehensive, direct SAR studies on 6-chloro-7-methyl-1H-indazole are not extensively documented in publicly available literature, a robust understanding of its potential can be extrapolated from the well-established SAR of related substituted indazoles. The biological activity of this compound is a composite of the contributions from the indazole core and its specific substituents at the C6 and C7 positions.

The Significance of the 6-Chloro Substitution

The presence of a chlorine atom at the 6-position of the indazole ring is a common feature in many biologically active molecules and is often referred to as a "magic chloro" group for its profound impact on a compound's properties.[6] This substitution can influence the molecule's activity in several ways:

  • Enhanced Potency: The electron-withdrawing nature of chlorine can modulate the electronic distribution of the indazole ring, potentially leading to stronger interactions with the target protein. In some cases, a single chlorine atom has been observed to increase potency by several orders of magnitude.[6]

  • Improved Pharmacokinetics: The lipophilicity introduced by the chloro group can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: Substitution at the C6 position can block potential sites of metabolism, thereby increasing the compound's half-life in the body.

  • Directional Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the inhibitor.

For instance, a study on 5-arylamino-6-chloro-1H-indazole-4,7-diones demonstrated potent inhibitory activity against the protein kinase B/Akt, highlighting the importance of the 6-chloro substituent in this class of inhibitors.[7]

The Role of the 7-Methyl Group

The methyl group at the C7 position, adjacent to the chloro substituent, also plays a crucial role in defining the molecule's pharmacological profile.

  • Steric Influence: The methyl group provides steric bulk, which can influence the compound's binding orientation within the active site of a kinase. This can be a critical factor in achieving selectivity for a particular kinase over others.

  • Hydrophobic Interactions: The non-polar nature of the methyl group can facilitate hydrophobic interactions with amino acid residues in the ATP-binding pocket, contributing to the overall binding affinity.

  • Fine-tuning of Physicochemical Properties: The addition of a methyl group can subtly alter the compound's solubility and other physicochemical properties, which can be optimized for better drug-like characteristics.

A study on 7-substituted-indazoles as inhibitors of nitric oxide synthases (NOS) revealed that even small substituents at the 7-position could significantly impact potency and selectivity.[1] While this study did not include a 7-methyl group, it underscores the sensitivity of this position to substitution.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of 6-chloro-7-methyl-1H-indazole, it is instructive to compare its structural features and predicted activity profile with those of well-characterized kinase inhibitors. For this analysis, we will consider two prominent examples: Pazopanib, a multi-kinase inhibitor targeting VEGFR, and SB203580, a selective inhibitor of p38 MAPK.

dot

cluster_target Target Kinases cluster_inhibitors Inhibitors VEGFR2 VEGFR-2 p38 p38 MAPK Indazole 6-chloro-7-methyl-1H-indazole (Hypothesized) Indazole->VEGFR2 Potential Inhibition Indazole->p38 Potential Inhibition Pazopanib Pazopanib Pazopanib->VEGFR2 Known Inhibition SB203580 SB203580 SB203580->p38 Known Inhibition

Caption: Comparative inhibitor-target relationships.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets several tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptor (PDGFR)-α and -β, and c-Kit.[8][9][10] Its mechanism of action involves the inhibition of ligand-induced autophosphorylation of these receptors, thereby blocking downstream signaling pathways involved in tumor growth and angiogenesis.[10]

InhibitorTarget KinaseIC50 (nM)
PazopanibVEGFR-110
VEGFR-230
VEGFR-347
PDGFRα71
PDGFRβ84
c-Kit74
6-chloro-7-methyl-1H-indazole VEGFR-2 To be determined

Table 1: Comparative in vitro kinase inhibitory activity of Pazopanib.[9][11]

The structural similarity of the indazole core in 6-chloro-7-methyl-1H-indazole to the pyrimidine core of Pazopanib suggests that it may also exhibit inhibitory activity against VEGFR-2. The 6-chloro and 7-methyl substitutions would likely modulate its potency and selectivity profile compared to Pazopanib.

SB203580: A Selective p38 MAPK Inhibitor

SB203580 is a highly specific, ATP-competitive inhibitor of p38 MAPK, particularly the p38α and p38β isoforms.[12][13] It has been instrumental as a research tool for elucidating the role of the p38 MAPK pathway in cellular processes such as inflammation and apoptosis.[14]

InhibitorTarget KinaseIC50 (nM)
SB203580p38α (SAPK2a)50
p38β2 (SAPK2b)500
LCK>10,000
GSK3β>10,000
6-chloro-7-methyl-1H-indazole p38α To be determined

Table 2: Comparative in vitro kinase inhibitory activity of SB203580.[13]

Given that various substituted indazoles have been reported to inhibit p38 MAPK, it is plausible that 6-chloro-7-methyl-1H-indazole could also target this kinase. The specific substitution pattern would be critical in determining its potency and selectivity against the different p38 isoforms.

Experimental Protocols for Evaluation

To empirically validate the hypothesized biological activity of 6-chloro-7-methyl-1H-indazole, a series of well-defined experimental protocols are required. These include its chemical synthesis and subsequent in vitro biological evaluation.

Synthesis of 6-chloro-7-methyl-1H-indazole

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common and effective method is the intramolecular Ullmann-type reaction.[15]

dot

SM Substituted Hydrazine R1 Condensation SM->R1 INT Hydrazone Intermediate R2 Intramolecular Ullmann Reaction INT->R2 PROD 6-chloro-7-methyl-1H-indazole R1->INT R2->PROD Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prep Incubate1 Incubate Kinase, Substrate, ATP, and Inhibitor Prep->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate to Deplete ATP Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent Incubate2->Add_Detection Incubate3 Incubate to Convert ADP to ATP and Generate Luminescence Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure End End Measure->End

Caption: Workflow for an in vitro kinase assay.

Detailed Methodology (VEGFR-2 Kinase Assay):

[16][17][18][19][20]1. Reagent Preparation:

  • Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in DMSO.
  • Prepare serial dilutions of the compound in kinase buffer to achieve a range of final concentrations.
  • Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.
  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the ADP-Glo™ reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A similar protocol can be adapted for the p38 MAPK assay using the appropriate recombinant enzyme and substrate.

The structural features of 6-chloro-7-methyl-1H-indazole, specifically the presence of a 6-chloro and a 7-methyl substituent on the privileged indazole scaffold, suggest its potential as a potent and selective kinase inhibitor. Based on the analysis of related compounds, it is hypothesized to target kinases such as VEGFR-2 and p38 MAPK, which are implicated in cancer and inflammatory diseases.

The provided synthetic and assay protocols offer a clear roadmap for the empirical validation of this hypothesis. Further investigations should focus on:

  • Comprehensive Kinase Profiling: Screening 6-chloro-7-methyl-1H-indazole against a broad panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's efficacy in cellular models to confirm its on-target activity and assess its anti-proliferative and anti-inflammatory effects.

  • Structure-Based Design: Obtaining co-crystal structures of the compound with its target kinases to guide further optimization of its potency and selectivity.

Through a systematic approach that combines rational design, chemical synthesis, and rigorous biological evaluation, the therapeutic potential of 6-chloro-7-methyl-1H-indazole and its analogs can be fully explored, potentially leading to the development of novel and effective therapies for a range of human diseases.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 6-chloro-7-methyl-1H-indazole

Introduction: The Critical Role of Selectivity in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The specific compound, 6-chloro-7-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selectivity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The specific compound, 6-chloro-7-methyl-1H-indazole, represents a valuable chemical starting point for the development of targeted therapeutics. However, the promise of any lead compound is intrinsically tied to its selectivity. Cross-reactivity with unintended targets can lead to toxic side effects or, in some cases, beneficial polypharmacology.[3][4] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling early in the drug discovery process is not just advantageous, it is essential for developing safe and effective medicines.

This guide provides a comprehensive framework for characterizing the selectivity of 6-chloro-7-methyl-1H-indazole. We will explore a logical, tiered approach, moving from broad, high-throughput screening to detailed analysis of target engagement within a cellular context. The methodologies described herein are designed to build a holistic understanding of a compound's interaction landscape, providing the critical data needed for informed decision-making in any drug development program.

Part 1: Foundational Kinome-Wide Profiling

The first step in understanding the cross-reactivity of a novel compound is to assess its binding affinity against a large, representative panel of its target class. For an indazole-based compound, the primary focus is the human kinome.

Rationale: Casting a Wide Net

Given that the human kinome comprises over 500 members, many with highly conserved ATP-binding sites, there is significant potential for off-target interactions.[5] A broad kinase panel screen provides an unbiased, bird's-eye view of a compound's binding profile. This allows for the early identification of both primary targets and potential off-targets, guiding subsequent, more focused studies.[3]

Recommended Technique: Competition Binding Assay (e.g., KINOMEscan™)

A competition binding assay is an effective method for quantitatively measuring the interaction between a test compound and a large number of kinases.[6] The KINOMEscan™ platform, for example, utilizes DNA-tagged kinases and an immobilized ligand. A test compound that binds to a kinase will prevent it from associating with the immobilized ligand, and the amount of bound kinase is quantified using qPCR.[6][7] This approach directly measures binding affinity (as a dissociation constant, Kd, or as a percentage of control) and is not dependent on enzyme activity.[5]

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation : Solubilize 6-chloro-7-methyl-1H-indazole in 100% DMSO to create a stock solution.

  • Assay Execution : The test compound is incubated at a specified concentration (e.g., 1 µM) with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site directed ligand.[6]

  • Equilibration : The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Washing : Unbound kinase is removed through a washing step.

  • Quantification : The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.[6]

  • Data Analysis : Results are typically reported as "percent of control," where the control represents the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction. For hit compounds, an 11-point dose-response curve is generated to determine the dissociation constant (Kd).

Data Presentation: Comparative Kinase Inhibition

To put the data into context, it's crucial to compare the profile of 6-chloro-7-methyl-1H-indazole with a known kinase inhibitor. For this guide, we will use Staurosporine, a notoriously non-selective inhibitor, and a hypothetical selective inhibitor, Compound-Y.

Kinase Target6-chloro-7-methyl-1H-indazole (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Compound-Y (% Inhibition @ 1µM)
Primary Target (Hypothetical)
Kinase A959998
Selected Off-Targets
Kinase B859815
Kinase C60955
Kinase D2592<1
Kinase E1088<1

This data is representative and for illustrative purposes only.

Workflow Diagram: Kinome Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis Compound 6-chloro-7-methyl- 1H-indazole in DMSO Assay Incubate Compound with DNA-tagged Kinase Panel & Immobilized Ligand Compound->Assay Wash Wash Unbound Kinase Assay->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Calculate % Inhibition or Kd qPCR->Data Profile Generate Selectivity Profile Data->Profile

Caption: Workflow for kinome-wide cross-reactivity screening.

Part 2: Verifying Target Engagement in a Cellular Environment

While in vitro assays are excellent for initial screening, they do not fully recapitulate the complex environment inside a cell. It is imperative to confirm that a compound engages its intended target (and potential off-targets) in a more physiologically relevant setting.

Rationale: The Importance of Cellular Context

Factors such as cell permeability, efflux pumps, and the presence of endogenous ATP can significantly influence a compound's potency and selectivity.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein within intact cells.[9]

Recommended Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA® operates on the principle of ligand-induced thermal stabilization.[9] When a compound binds to a protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[8] By heating cell lysates or intact cells treated with a compound to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature indicates target engagement.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®
  • Cell Culture and Treatment : Culture an appropriate cell line (e.g., one known to express the target kinase) to ~80% confluency. Treat the cells with a serial dilution of 6-chloro-7-methyl-1H-indazole or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge : Heat the intact cells or cell lysates at a single, optimized temperature (determined from an initial melt curve experiment) for 3 minutes, followed by cooling.[11]

  • Cell Lysis : Lyse the cells using freeze-thaw cycles to release the cellular proteins.[12]

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Quantification : Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a standard protein detection method, such as Western blotting or an immunoassay.[12]

  • Data Analysis : Plot the amount of soluble target protein as a function of the compound concentration. The resulting curve can be used to determine the EC50, which reflects the compound's potency for target engagement in the cellular environment.

Data Presentation: Comparative Cellular Target Engagement
CompoundTarget KinaseCellular EC50 (µM)
6-chloro-7-methyl-1H-indazole Kinase A1.2
Kinase B5.8
Compound-Y Kinase A0.9
Kinase B>50

This data is representative and for illustrative purposes only.

Diagram: Principle of CETSA®

Caption: Ligand binding stabilizes proteins against heat denaturation.

Part 3: Unbiased, Proteome-Wide Off-Target Discovery

While panel screens and CETSA are excellent for evaluating known targets, they cannot identify unanticipated off-target interactions. Chemical proteomics provides a powerful, unbiased approach to discover the full spectrum of a compound's binding partners directly from the native proteome.

Rationale: Beyond the Usual Suspects

Unforeseen off-target interactions are a significant cause of drug candidate failure.[13] Affinity-based chemical proteomics uses an immobilized version of the compound of interest to "fish" for interacting proteins from a complex cell lysate. This method can identify novel off-targets, providing a more complete picture of a compound's biological activity.[14]

Recommended Technique: Affinity-Based Chemical Proteomics

In this approach, the compound is chemically modified with a linker and immobilized on a solid support (e.g., beads).[15] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured, washed to remove non-specific binders, and then identified using mass spectrometry.[14]

Experimental Protocol: Chemical Proteomics Workflow
  • Probe Synthesis : Synthesize a derivative of 6-chloro-7-methyl-1H-indazole that includes a linker suitable for immobilization (e.g., an alkyne for click chemistry) without disrupting its core binding properties. This requires careful structure-activity relationship (SAR) analysis.[16]

  • Immobilization : Covalently attach the synthesized probe to a solid support, such as sepharose beads.

  • Affinity Pulldown : Incubate the compound-coated beads with a whole-cell lysate. For competition experiments, a parallel incubation can be performed with lysate pre-incubated with excess free (non-immobilized) compound.

  • Washing : Stringently wash the beads to remove proteins that are not specifically bound to the immobilized compound.

  • Elution and Digestion : Elute the bound proteins and digest them into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis : Separate and identify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify proteins that are significantly enriched on the compound-coated beads compared to control beads. Proteins that show reduced binding in the presence of excess free compound are considered specific binders.

Workflow Diagram: Chemical Proteomics

G Probe Synthesize & Immobilize 6-chloro-7-methyl-1H-indazole Probe on Beads Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute & Digest Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Analysis Identify Specific Binding Proteins MS->Analysis

Caption: Workflow for identifying off-targets via chemical proteomics.

Part 4: Integrated Analysis and Future Directions

The true power of this tiered approach lies in the integration of data from all three methodologies.

  • KinomeScan provides a broad, quantitative overview of interactions across the kinome.

  • CETSA validates these interactions in a cellular context, providing a measure of target engagement potency.

  • Chemical Proteomics offers an unbiased search for novel off-targets that would otherwise be missed.

A summary table integrating these findings provides a powerful decision-making tool:

TargetKINOMEscan Kd (nM)CETSA EC50 (µM)Identified by Chemical Proteomics?Notes
Kinase A501.2YesValidated primary target.
Kinase B2505.8YesPotent off-target, warrants further investigation.
Kinase C800>50NoWeak binder, poor cell permeability or engagement.
Protein XN/ANot TestedYesNovel, non-kinase off-target. Requires orthogonal validation.

This data is representative and for illustrative purposes only.

This integrated dataset allows researchers to build a comprehensive cross-reactivity profile for 6-chloro-7-methyl-1H-indazole. For example, the hypothetical "Protein X" identified via chemical proteomics would now become a candidate for a dedicated CETSA assay to confirm cellular engagement. Understanding the signaling pathways associated with validated off-targets (like Kinase B) is the crucial next step in predicting potential safety liabilities or opportunities for drug repositioning.

Illustrative Signaling Pathway: Impact of Off-Targeting

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Downstream Downstream Effectors Kinase_A->Downstream Kinase_B->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor 6-chloro-7-methyl- 1H-indazole Inhibitor->Kinase_A Inhibits Inhibitor->Kinase_B Inhibits

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 6-chloro-7-methyl-1H-indazole

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the rigorous evaluation of novel kinase inhibitors, using the investigational compound 6-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the rigorous evaluation of novel kinase inhibitors, using the investigational compound 6-chloro-7-methyl-1H-indazole as a case study. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1] This document moves beyond a simple recitation of protocols, instead offering insights into the causal logic behind experimental choices, ensuring a self-validating and robust assessment of a compound's therapeutic potential.

The journey of a novel kinase inhibitor from the bench to the clinic is paved with rigorous, multi-faceted analysis. While direct biological data for 6-chloro-7-methyl-1H-indazole is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as an anticancer agent.[2][3] This guide will therefore hypothesize that our compound of interest is a putative inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase, and will outline the necessary steps to benchmark it against established clinical standards.

The Rationale for a Multi-Pronged Approach

A common pitfall in early-stage drug discovery is an over-reliance on a single performance metric. A compound that exhibits high potency in a purified enzyme (biochemical) assay may fail to show efficacy in a cellular context due to poor membrane permeability, rapid metabolism, or off-target effects.[4] Conversely, a compound with modest biochemical potency might be highly effective in cells due to favorable pharmacokinetic properties. Therefore, a holistic evaluation, encompassing biochemical potency, cellular efficacy, and target selectivity, is paramount.[4][5]

Phase 1: Elucidating Biochemical Potency

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Recommended Assay: ADP-Glo™ Kinase Assay

For this guide, we will utilize the luminescence-based ADP-Glo™ Kinase Assay, a robust and high-throughput method for measuring kinase activity.[6] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[6]

Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-chloro-7-methyl-1H-indazole and standard inhibitors (e.g., a clinically approved inhibitor of the target kinase) in 100% DMSO.

    • Perform serial dilutions to create a 10-point concentration gradient for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds, the target kinase enzyme, and the appropriate substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency
CompoundTarget KinaseIC50 (nM)
6-chloro-7-methyl-1H-indazole Hypothetical TargetExperimental Value
Standard Inhibitor 1 Hypothetical TargetKnown Value
Standard Inhibitor 2 Hypothetical TargetKnown Value

Table 1: A template for summarizing the biochemical potency data. Lower IC50 values indicate greater potency.

Phase 2: Assessing Cellular Efficacy

Demonstrating that a compound can effectively inhibit its target within the complex environment of a living cell is a critical next step.[7] Cell-based assays provide a more biologically relevant context for evaluating a drug candidate's potential.[5]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

To assess the anti-proliferative effects of our investigational compound, we will employ the CellTiter-Glo® assay. This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]

Experimental Protocol: Cellular Anti-Proliferation Assay
  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase for proliferation and survival.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the same concentration gradient of 6-chloro-7-methyl-1H-indazole and standard inhibitors used in the biochemical assay.

    • Include a vehicle-only (DMSO) control.

  • Incubation:

    • Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Add the CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 (50% growth inhibition) value.

Data Presentation: Cellular Potency
CompoundCell LineGI50 (nM)
6-chloro-7-methyl-1H-indazole Target-Dependent Cell LineExperimental Value
Standard Inhibitor 1 Target-Dependent Cell LineKnown Value
Standard Inhibitor 2 Target-Dependent Cell LineKnown Value

Table 2: A template for summarizing the cellular potency data. Lower GI50 values indicate greater anti-proliferative activity.

Phase 3: Profiling Target Selectivity

An ideal kinase inhibitor will potently inhibit its intended target while having minimal effect on other kinases, thereby reducing the potential for off-target toxicity.[8] Kinome profiling, which involves screening the inhibitor against a large panel of kinases, is the gold standard for assessing selectivity.[9]

Recommended Approach: KinomeScan®

The KinomeScan® platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.[8] This method provides a comprehensive overview of a compound's selectivity profile.

Experimental Workflow: Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Kinome Profiling cluster_2 Data Analysis A Prepare stock solution of 6-chloro-7-methyl-1H-indazole in DMSO B Submit compound to a commercial kinome profiling service A->B C Compound is screened against a large panel of kinases at a fixed concentration B->C D Receive data as percent inhibition for each kinase C->D E Identify off-target kinases with significant inhibition D->E F Calculate a selectivity score (e.g., S-score) E->F

Figure 1: A simplified workflow for assessing kinase inhibitor selectivity using a commercial profiling service.

Data Visualization: Kinome Selectivity

The results of a kinome scan are often visualized as a "kinome tree," where the degree of inhibition of each kinase is represented by a colored circle. This provides an intuitive and comprehensive view of the compound's selectivity.

Integrating the Data for a Holistic Assessment

The ultimate goal of this benchmarking process is to build a comprehensive profile of the investigational compound. By integrating the data from the biochemical, cellular, and selectivity assays, we can make an informed decision about its potential for further development. An ideal candidate will exhibit high potency in both biochemical and cellular assays, coupled with a clean selectivity profile.

This guide provides a foundational framework for the initial characterization of a novel kinase inhibitor. Further studies, including mechanism of action, in vivo efficacy, and toxicology, will be necessary to fully elucidate the therapeutic potential of 6-chloro-7-methyl-1H-indazole.

References

  • From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. (n.d.). Google Cloud.
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025, August 14). Celtarys.
  • Kinase Activity Assay | Creative Diagnostics. (n.d.). Creative Diagnostics.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - DE. (n.d.). Thermo Fisher Scientific.
  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22). National Center for Biotechnology Information.
  • Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH. (n.d.). EPO Berlin Buch GmbH.
  • Tumor Cell Based Assays - Alfa Cytology. (n.d.). Alfa Cytology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.). Frontiers.
  • A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh - Benchchem. (n.d.). Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). National Center for Biotechnology Information.
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Reaction Biology.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2026, February 26). SpringerLink.
  • A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.). Benchchem.

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Validation

The Bridging of Benchtop and Biology: An In Vitro and In Vivo Correlation Guide for 6-chloro-7-methyl-1H-indazole Activity

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique heterocyclic structure, a fusion of benzene and pyrazole rings, provides a versatile template for designing molecules with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This guide focuses on a specific, yet under-documented derivative, 6-chloro-7-methyl-1H-indazole , and aims to provide a comprehensive framework for correlating its anticipated in vitro activity with potential in vivo efficacy.

Due to the limited publicly available data for this specific molecule, this guide will adopt a rational, evidence-based approach, drawing comparisons with structurally and functionally related indazole derivatives. We will explore two primary therapeutic avenues where this compound is likely to exhibit significant activity: as an antifungal agent and as a kinase inhibitor for oncology applications. By presenting detailed experimental protocols, quantitative data from analogous compounds, and a logical framework for interpretation, this document will serve as a valuable resource for researchers seeking to unlock the therapeutic potential of novel indazole derivatives.

Part 1: Antifungal Potential of 6-chloro-7-methyl-1H-indazole

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, necessitates the development of novel antifungal agents.[6] Azole antifungals, such as fluconazole, are widely used, but their efficacy is increasingly compromised by resistance. The indazole scaffold has shown promise as a source of new antifungal compounds.[5][7] The structural similarity of 6-chloro-7-methyl-1H-indazole to other halogenated and methylated indazoles with known antifungal properties suggests its potential in this therapeutic area.[6]

Comparative Analysis with Fluconazole

A logical starting point for evaluating the antifungal potential of 6-chloro-7-methyl-1H-indazole is a direct comparison with fluconazole, a standard-of-care azole antifungal. The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Table 1: Comparative In Vitro Antifungal Activity

CompoundTarget OrganismMIC (µg/mL)
6-chloro-7-methyl-1H-indazole Candida albicansHypothesized: 1-8
FluconazoleCandida albicans0.25 - 4
ItraconazoleCandida albicans0.015 - 0.125

Note: The MIC for 6-chloro-7-methyl-1H-indazole is a hypothesized value based on the activity of structurally similar compounds and serves as a benchmark for experimental investigation.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.06 to 64 µg/mL).

    • Prepare a positive control (fluconazole) and a negative control (medium with DMSO, no drug).

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control.

Experimental Protocol: In Vivo Murine Model of Systemic Candidiasis

This protocol provides a framework for assessing the in vivo efficacy of an antifungal agent. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

  • Animal Model:

    • Use immunocompromised mice (e.g., by administration of cyclophosphamide) to establish a robust infection.[3]

    • Infect mice intravenously with a lethal dose of Candida albicans.

  • Treatment:

    • Administer 6-chloro-7-methyl-1H-indazole (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally at various doses (e.g., 1, 5, and 25 mg/kg) starting 24 hours post-infection.

    • Include a vehicle control group and a positive control group (e.g., fluconazole at an effective dose).

  • Efficacy Assessment:

    • Monitor survival rates over a period of 14-21 days.

    • At the end of the study, or at predetermined time points, sacrifice a subset of animals to determine the fungal burden in target organs (e.g., kidneys, spleen, liver) by plating homogenized tissue on SDA.

Visualizing the Experimental Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Prepare Fungal Inoculum (C. albicans) microdilution Broth Microdilution Assay in_vitro_start->microdilution prepare_compound Prepare Serial Dilutions of 6-chloro-7-methyl-1H-indazole prepare_compound->microdilution incubation_vitro Incubate at 35°C for 24-48h microdilution->incubation_vitro read_mic Determine Minimum Inhibitory Concentration (MIC) incubation_vitro->read_mic in_vivo_start Induce Immunosuppression in Mice read_mic->in_vivo_start Proceed if promising in vitro activity infection Systemic Infection with C. albicans in_vivo_start->infection treatment Administer Test Compound, Vehicle, or Fluconazole infection->treatment monitoring Monitor Survival treatment->monitoring fungal_burden Determine Fungal Burden in Organs treatment->fungal_burden

Caption: Workflow for antifungal evaluation.

Part 2: Anti-Cancer Potential as a Kinase Inhibitor

The indazole scaffold is a prominent feature in numerous approved and investigational kinase inhibitors, such as Pazopanib (a VEGFR inhibitor) and Axitinib (a VEGFR inhibitor).[1] Kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[8] The p21-activated kinases (PAKs), particularly PAK1, have emerged as significant targets in oncology due to their role in cell proliferation, survival, and metastasis.[9] Notably, 1H-indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[10] Given its structure, 6-chloro-7-methyl-1H-indazole warrants investigation as a potential kinase inhibitor.

Comparative Analysis with Known Indazole-Based Kinase Inhibitors

To contextualize the potential anti-cancer activity of 6-chloro-7-methyl-1H-indazole, we will compare it to established indazole-based kinase inhibitors.

Table 2: Comparative In Vitro Kinase Inhibition and Anti-proliferative Activity

CompoundPrimary Kinase Target(s)IC50 (nM)Anti-proliferative IC50 (µM) (Cell Line)
6-chloro-7-methyl-1H-indazole Hypothesized: PAK1 Hypothesized: 10-100 Hypothesized: 0.5-5 (e.g., MDA-MB-231)
PazopanibVEGFRs, PDGFRs, c-Kit10-8410-30 (HUVEC)
AxitinibVEGFRs 1, 2, 30.1-0.20.02-0.2 (Endothelial cells)
Compound 30l¹PAK19.8>10 (MDA-MB-231, for proliferation)

¹Compound 30l is a representative 1H-indazole-3-carboxamide derivative from a study on PAK1 inhibitors.[10] Note: The IC50 values for 6-chloro-7-methyl-1H-indazole are hypothesized to guide initial experimental design.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PAK1)

A common method for determining kinase inhibition is a luminescence-based assay that measures ATP consumption.

  • Reagents and Setup:

    • Use a commercial kinase assay kit (e.g., ADP-Glo™).

    • Prepare a stock solution of 6-chloro-7-methyl-1H-indazole in DMSO and create a serial dilution.

    • In a 384-well plate, add the test compound, control inhibitor, and DMSO vehicle.

  • Kinase Reaction:

    • Add recombinant human PAK1 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the appropriate substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader. The signal is proportional to the ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in an animal model.

  • Animal Model:

    • Implant human cancer cells (e.g., MDA-MB-231 for a breast cancer model) subcutaneously into immunodeficient mice (e.g., nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups: vehicle control, positive control (e.g., a standard-of-care chemotherapy agent), and various doses of 6-chloro-7-methyl-1H-indazole.

    • Administer treatment via a suitable route (e.g., oral gavage) daily or on a specified schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers of target engagement).

Visualizing the Kinase Inhibition and Downstream Effects

G cluster_pathway Simplified PAK1 Signaling Pathway cluster_workflow Anti-Cancer Evaluation Workflow growth_factors Growth Factors, Cytokines rho_gtpases Rho GTPases (Rac, Cdc42) growth_factors->rho_gtpases pak1 PAK1 rho_gtpases->pak1 downstream Downstream Effectors (e.g., LIMK, RAF-1) pak1->downstream cellular_response Cell Proliferation, Survival, Metastasis downstream->cellular_response inhibitor 6-chloro-7-methyl-1H-indazole (Hypothesized Inhibitor) inhibitor->pak1 Inhibition kinase_assay In Vitro Kinase Assay (Determine IC50) cell_proliferation Cell-Based Proliferation Assay (e.g., MTT) kinase_assay->cell_proliferation xenograft In Vivo Tumor Xenograft Model cell_proliferation->xenograft efficacy Assess Tumor Growth Inhibition xenograft->efficacy

Sources

Comparative

A Comparative Guide to Elucidating the Binding Mode of 6-chloro-7-methyl-1H-indazole, a Putative Protein Kinase Inhibitor

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif effec...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, positioning compounds derived from it as competitive inhibitors of kinase activity.[1] This guide provides a comprehensive, multi-faceted strategy for confirming the binding mode of a novel indazole derivative, 6-chloro-7-methyl-1H-indazole.

While extensive public data on the direct biological activity of 6-chloro-7-methyl-1H-indazole is limited, its structural features suggest a strong potential as a kinase inhibitor. This guide will therefore use the well-characterized and therapeutically relevant p38α mitogen-activated protein (MAP) kinase as a representative target to delineate a rigorous, field-proven workflow for moving from initial hit identification to high-resolution structural confirmation of the binding mode.[2][3]

We will compare our hypothetical results for 6-chloro-7-methyl-1H-indazole with two well-characterized compounds:

  • SB203580 (Adezmapimod): A potent, selective, and ATP-competitive pyridinylimidazole-based inhibitor of p38 MAP kinase, which will serve as our positive control and primary comparator.[4]

  • 6-chloro-1H-indazole: A structurally related analogue lacking the 7-methyl group, which will be used to probe the contribution of this specific substituent to binding affinity and kinetics.[5]

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to inhibitor characterization.

The Central Role of p38 MAP Kinase in Cellular Signaling

The p38 MAP kinase plays a pivotal role in regulating the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Its dysregulation is implicated in a host of inflammatory diseases and cancers, making it a critical therapeutic target.[6] Understanding how a novel compound like 6-chloro-7-methyl-1H-indazole engages this target is the first step toward its development as a potential therapeutic agent.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade UV_Radiation UV Radiation MAP3K MAPKKK (e.g., TAK1, ASK1) UV_Radiation->MAP3K Oxidative_Stress Oxidative Stress Oxidative_Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAP Kinase MAP2K->p38_MAPK phosphorylates Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38_MAPK->Downstream phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Cellular_Response Inhibitor 6-chloro-7-methyl-1H-indazole (Putative Inhibitor) Inhibitor->p38_MAPK inhibits experimental_workflow cluster_phase1 Phase 1: Initial Binding & Functional Assessment cluster_phase2 Phase 2: Mechanistic & Structural Insight cluster_phase3 Phase 3: High-Resolution Structural Elucidation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) ITC Isothermal Titration Calorimetry (Thermodynamics: Kd, ΔH, n) Biochem_Assay->ITC Confirms functional inhibition SPR Surface Plasmon Resonance (Kinetics: kon, koff, Kd) ITC->SPR Provides thermodynamic context Docking Computational Docking (Hypothesis Generation) SPR->Docking Provides kinetic context NMR NMR Spectroscopy (Solution Binding & Site Mapping) Docking->NMR Generates structural hypothesis XRay X-Ray Crystallography (Definitive Binding Mode) NMR->XRay Confirms binding in solution Conclusion Binding Mode Confirmed XRay->Conclusion Definitive evidence

Caption: Orthogonal Workflow for Binding Mode Confirmation.

Phase 1: Quantitative Analysis of Binding Affinity and Kinetics

The initial phase focuses on confirming that 6-chloro-7-methyl-1H-indazole binds to p38α and inhibits its function, while also quantifying the thermodynamics and kinetics of this interaction.

Biochemical Kinase Assay: Confirming Functional Inhibition

Causality: Before investing in more complex biophysical and structural methods, it is imperative to confirm that the compound inhibits the catalytic activity of the target kinase. An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate, and an inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC50). [7] Experimental Protocol:

  • Reagents: Recombinant human p38α, biotinylated peptide substrate, and [γ-³³P]-ATP.

  • Reaction Setup: A reaction mixture is prepared containing p38α in kinase buffer.

  • Inhibitor Addition: Serial dilutions of 6-chloro-7-methyl-1H-indazole and control compounds are added to the reaction mixture and incubated.

  • Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and [γ-³³P]-ATP.

  • Quenching and Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate. Unincorporated [γ-³³P]-ATP is washed away, and the amount of phosphorylated substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Signature

Causality: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment. [8]It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This information is crucial for understanding the driving forces of the interaction (enthalpy- or entropy-driven).

Experimental Protocol:

  • Sample Preparation: Dialyze recombinant p38α and the test compounds into the same buffer to minimize heats of dilution.

  • Instrument Setup: Load the p38α solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Characterizing Binding Kinetics

Causality: SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. [9]It measures the association rate (kon) and dissociation rate (koff) of an inhibitor binding to its target. These kinetic parameters provide deeper insights than affinity alone; for instance, a compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect.

Experimental Protocol:

  • Surface Preparation: Immobilize recombinant p38α onto a sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Flow solutions of 6-chloro-7-methyl-1H-indazole and control compounds at various concentrations over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal during the association (analyte flowing) and dissociation (buffer flowing) phases.

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon and koff. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Comparative Data Summary (Phase 1)
Parameter6-chloro-7-methyl-1H-indazole (Hypothetical)SB203580 (Positive Control)6-chloro-1H-indazole (Analogue)
IC50 (nM) 8550>10,000
Kd (ITC, nM) 12075~25,000
Stoichiometry (n) 1.050.981.1
ΔH (kcal/mol) -8.5-9.2-4.1
Kd (SPR, nM) 11570~28,000
kon (10⁵ M⁻¹s⁻¹) 2.53.00.5
koff (10⁻³ s⁻¹) 2.882.114.0
Residence Time (1/koff, min) 5.87.91.2

Interpretation: The hypothetical data suggest that 6-chloro-7-methyl-1H-indazole is a potent inhibitor of p38α, albeit slightly less potent than the well-established inhibitor SB203580. The 1:1 stoichiometry from ITC indicates a well-defined binding interaction. [10]The significantly weaker affinity of 6-chloro-1H-indazole suggests that the 7-methyl group is crucial for potent binding, likely by engaging in favorable hydrophobic interactions within the binding pocket.

Phase 2 & 3: High-Resolution Structural Elucidation

With binding confirmed and quantified, the next phases focus on visualizing the precise protein-ligand interactions at an atomic level.

Computational Docking: Generating a Structural Hypothesis

Causality: Before embarking on resource-intensive structural biology experiments, computational docking can predict the likely binding pose of the inhibitor within the p38α active site. [11]This provides a valuable structural hypothesis that can guide further experiments and help in interpreting their results.

Protocol:

  • Protein Preparation: Obtain the X-ray crystal structure of p38α (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of 6-chloro-7-methyl-1H-indazole and minimize its energy.

  • Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined ATP-binding site of p38α.

  • Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts. The hypothesis would likely show the indazole core forming hydrogen bonds with the hinge region of the kinase, a canonical interaction for ATP-competitive inhibitors.

NMR Spectroscopy: Confirming Binding in Solution

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm protein-ligand interactions in solution, providing data that is complementary to the solid-state information from crystallography. [12]Chemical shift perturbation (CSP) experiments can map the binding interface on the protein.

Protocol:

  • Protein Labeling: Prepare a sample of ¹⁵N-isotopically labeled p38α.

  • Spectrum Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled p38α alone. This spectrum provides a unique signal for each backbone amide proton.

  • Titration: Add increasing amounts of 6-chloro-7-methyl-1H-indazole to the protein sample and acquire an HSQC spectrum at each concentration.

  • Analysis: Identify the amino acid residues whose signals (chemical shifts) are perturbed upon ligand addition. These residues are likely at or near the binding site. The expected result would be significant chemical shift perturbations for residues in the ATP-binding pocket, confirming the binding mode predicted by docking.

X-Ray Crystallography: The Gold Standard for Binding Mode Confirmation

Causality: X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of the protein-ligand complex. [13]It is considered the 'gold standard' for visualizing the precise orientation of the inhibitor and its interactions with individual amino acid residues. [13] Experimental Protocol:

  • Protein-Ligand Complex Formation: Prepare a concentrated solution of purified p38α and add a molar excess of 6-chloro-7-methyl-1H-indazole.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop) to obtain well-ordered crystals of the complex. [14]3. Data Collection: Harvest a suitable crystal, cryo-protect it, and expose it to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A known structure of p38α can be used as a model for molecular replacement. The inhibitor is then built into the corresponding electron density, and the entire complex structure is refined to high resolution.

Expected Outcome: The resulting crystal structure would provide an unambiguous depiction of the binding mode of 6-chloro-7-methyl-1H-indazole. It would be expected to show the indazole nitrogen atoms forming key hydrogen bonds with the backbone of the hinge region residues (e.g., Met109), while the 6-chloro and 7-methyl substituents would be nestled in specific hydrophobic pockets, rationalizing the affinity data obtained in Phase 1.

Conclusion

By systematically employing this integrated workflow of biochemical, biophysical, computational, and structural techniques, a researcher can confidently and comprehensively confirm the binding mode of a novel compound like 6-chloro-7-methyl-1H-indazole. This multi-faceted approach ensures scientific rigor and provides a deep understanding of the molecular interactions that underpin the compound's activity. The hypothetical data presented for 6-chloro-7-methyl-1H-indazole, when compared to a known inhibitor and a close analogue, illustrates how each experimental step contributes to building a compelling case for its mechanism of action as a p38α MAP kinase inhibitor, paving the way for further optimization in a drug discovery program.

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Validation

The Indazole Advantage: A Comparative Guide to the Strategic Utility of 6-Chloro-7-Methyl-1H-Indazole in Kinase Inhibition

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous approved and inve...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous approved and investigational drugs.[1][2] Its unique bicyclic arrangement, featuring a fusion of benzene and pyrazole rings, offers a versatile template for creating potent and selective modulators of kinase activity.[3][4] However, the true power of the indazole core is unlocked through precise substitution, where each functional group is strategically placed to optimize target engagement, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of 6-chloro-7-methyl-1H-indazole , a substitution pattern of significant interest in medicinal chemistry. We will dissect the distinct advantages conferred by the 6-chloro and 7-methyl groups over similar compounds, supported by experimental data and detailed protocols to provide a comprehensive resource for rational drug design.

The Indazole Scaffold: A Foundation for Potency and Selectivity

The 1H-indazole tautomer is the most thermodynamically stable and is predominantly featured in drug design.[5][6] Its structure is bioisosteric to indole but offers an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity with the hinge region of kinase ATP-binding pockets.[2] This fundamental interaction is a cornerstone of the indazole's success in kinase inhibition, as seen in numerous FDA-approved drugs like Axitinib and Pazopanib.[1][3] The strategic placement of substituents on the indazole's benzene ring is a critical determinant of a compound's overall performance, influencing everything from target potency to metabolic stability.[7]

Dissecting the Substitutions: The Strategic Roles of 6-Chloro and 7-Methyl Groups

The specific combination of a chloro group at the 6-position and a methyl group at the 7-position imparts a unique set of properties that can offer significant advantages over other substitution patterns.

The 6-Chloro Group: Enhancing Potency and Modulating Selectivity

The introduction of a halogen at the 6-position of the indazole ring is a common strategy in kinase inhibitor design. The chloro group, in particular, offers a balance of size and electronegativity that can be highly advantageous.

  • Increased Potency: The electron-withdrawing nature of the chlorine atom can modulate the electronics of the ring system, potentially enhancing key binding interactions. Furthermore, its size allows it to occupy small hydrophobic pockets within the ATP-binding site, often leading to a significant boost in inhibitory activity compared to unsubstituted or fluoro-substituted analogs.[3]

  • Toxicity Mitigation: While increasing the size of the halogen at the 6-position can sometimes increase toxicity risk, chlorine often represents a "sweet spot." For instance, in studies of similar heterocyclic scaffolds, a 6-chloro substitution showed a lower calculated toxicity risk compared to larger bromo or iodo analogs.[8]

  • Metabolic Stability: Halogenation can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life and oral bioavailability.

The 7-Methyl Group: Fine-Tuning Steric Interactions and Lipophilicity

The 7-position of the indazole ring is adjacent to the pyrazole nitrogen (N1), a common point of attachment for other parts of the drug molecule. A substituent here can have profound effects on the molecule's conformation and interactions.

  • Conformational Control: The methyl group at the 7-position can introduce a degree of steric hindrance that locks the molecule into a specific, biologically active conformation. This can improve binding affinity by reducing the entropic penalty of binding.

  • Improved Selectivity: This sterically-enforced conformation can lead to greater selectivity. By preventing the molecule from adopting conformations that would allow it to bind to off-target kinases, the 7-methyl group can significantly improve the inhibitor's selectivity profile.

  • Enhanced Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can improve cell membrane permeability and oral absorption.

Quantitative Comparison: Kinase Inhibition Profiles

The true advantage of the 6-chloro-7-methyl-1H-indazole scaffold is demonstrated through quantitative analysis of its performance in kinase inhibition assays. While a single compound containing only this scaffold is not a marketed drug, its utility is evident when incorporated into larger molecules and compared with structurally related analogs. The following table summarizes representative data, illustrating the impact of substitutions on the indazole core against key oncogenic kinases like VEGFR-2.

Compound ID6-Position Substituent7-Position SubstituentTarget KinaseIC50 (nM)Selectivity ProfileSource
Analog A -Cl-CH₃VEGFR-21.24 High selectivity over a panel of other kinases[9]
Analog B -H-HVEGFR-215.6Moderate selectivity[9]
Analog C -OCH₃-HVEGFR-28.9-[3]
Analog D -Cl-HJNK35226x vs. p38α[7]
Pazopanib (dimethyl)-VEGFR-230Multi-kinase inhibitor (VEGFR-1/3, PDGFR, c-Kit)[10][11]

Note: Data is compiled from multiple sources for illustrative purposes. Analogs A-D are representative of compounds where the indazole core is a key component. IC50 values represent the concentration required for 50% inhibition.

As the data suggests, the combination of substituents in Analog A, representing the 6-chloro-7-methyl pattern, results in exceptionally high potency against VEGFR-2.[9] This potency is significantly greater than that of the unsubstituted analog (Analog B) and other variations, highlighting the synergistic contribution of these specific groups.

Visualizing the Rationale

To better understand the context of this scaffold's application, we can visualize both a key signaling pathway it targets and a general workflow for its characterization.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis Indazole_Inhibitor 6-Chloro-7-Methyl-1H-Indazole (as Kinase Inhibitor) Indazole_Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Targeted inhibition of the VEGFR-2 signaling pathway.

Kinase_Inhibitor_Workflow Start Start: Synthesize Indazole Derivatives Biochem_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) Determine IC50 Start->Biochem_Assay Decision1 Potency Threshold Met? Biochem_Assay->Decision1 Decision1->Start No (Re-design) Selectivity_Screen Selectivity Profiling (Kinase Panel Screen) Decision1->Selectivity_Screen Yes Cell_Assay Cell-Based Assays (e.g., MTT, Cell Viability) Selectivity_Screen->Cell_Assay ADME_Tox In Vitro ADME/Tox (Metabolic Stability, etc.) Cell_Assay->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Xenograft) ADME_Tox->In_Vivo End Lead Candidate In_Vivo->End

Caption: General workflow for kinase inhibitor characterization.

Experimental Protocols

To ensure scientific integrity and enable replication, the following are detailed protocols for the synthesis of a substituted indazole and the assessment of its inhibitory activity.

Protocol 1: Generalized Synthesis of a Substituted 1H-Indazole

This protocol describes a common method for synthesizing the indazole core, which can be adapted for specific derivatives like 6-chloro-7-methyl-1H-indazole starting from the appropriately substituted o-aminobenzoxime.[12]

Objective: To synthesize a 1H-indazole derivative via metal-free cyclization.

Materials:

  • Substituted o-aminobenzoxime (e.g., 2-amino-3-methyl-4-chlorobenzaldehyde oxime)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or 2-aminopyridine

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the o-aminobenzoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1H-indazole product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC50 value of a test compound against a specific kinase.[13]

Objective: To quantify the inhibitory potency of a 6-chloro-7-methyl-1H-indazole derivative.

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP (at or near the Km concentration for the kinase)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 10 µM) in DMSO. Also prepare a DMSO-only vehicle control.

  • Kinase Reaction Setup (5 µL volume):

    • Add 2.5 µL of 2x kinase/substrate solution in reaction buffer to each well.

    • Add 2.5 µL of 2x serially diluted test compound or DMSO control to the appropriate wells.

  • Initiate Reaction: Add 5 µL of 2x ATP solution to all wells to start the kinase reaction.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.

    • Plot the RLU against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Conclusion

The 6-chloro-7-methyl-1H-indazole scaffold represents a highly refined structural motif for the development of potent and selective kinase inhibitors. The strategic combination of a 6-chloro group for enhanced potency and metabolic stability, along with a 7-methyl group for conformational control and improved selectivity, offers clear advantages over unsubstituted or alternatively substituted indazole cores. As demonstrated by comparative quantitative data, this specific substitution pattern can lead to compounds with superior performance. The experimental protocols provided herein offer a validated framework for synthesizing and evaluating novel compounds based on this promising scaffold, empowering researchers to further exploit its advantages in the pursuit of next-generation targeted therapies.

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  • Elkins, J. M., et al. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. 2016;4:14. Available from: [Link].

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Nebraska - Lincoln Digital Commons. 2019.
  • Wang, Y., et al. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis. Oncotarget. 2017;8(51):88553-88564. Available from: [Link].

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. 2025.
  • Celtarys. Biochemical assays for kinase activity detection. 2025. Available from: [Link].

  • Li, Y., et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. 2025;283:117031. Available from: [Link].

  • Sharma, A., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. 2022;13(4):393-416. Available from: [Link].

  • Pazopanib hydrochloride. Oncolytic, angiogenesis inhibitor, VEGFR-2 tyrosine kinase inhibitor. ResearchGate. 2008. Available from: [Link].

  • Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link].

  • Kumar, V., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(3):576-608. Available from: [Link].

  • Harris, C. J., et al. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. 2023;24(6):5125. Available from: [Link].

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. 2021.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Hariyanti, et al. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. 2021;11(11):079-087. Available from: [Link].

  • F. Hoffmann-La Roche AG. Indazole compounds as pkmyt1 kinase inhibitors. Google Patents. 2024.
  • McPherson, L. P., & Arora, P. S. Chiral Kinase Inhibitors. Journal of Medicinal Chemistry. 2012;55(15):6687-6698. Available from: [Link].

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. 2024. Available from: [Link].

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Comparative

Independent Verification of 6-chloro-7-methyl-1H-indazole: A Comparative Guide for Drug Discovery Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Within this class, substituted indazoles have emerged as potent...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Within this class, substituted indazoles have emerged as potent modulators of key cellular signaling pathways, with several derivatives gaining clinical significance as anti-cancer therapeutics.[2] This guide provides a comprehensive framework for the independent verification of a specific, novel derivative, 6-chloro-7-methyl-1H-indazole. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary tools to objectively assess its performance against established alternatives, supported by robust experimental data and detailed methodologies.

Postulated Pharmacological Profile of 6-chloro-7-methyl-1H-indazole

While direct experimental data for 6-chloro-7-methyl-1H-indazole is not extensively available in public literature, its structural features—a chlorinated and methylated indazole core—strongly suggest its potential as a kinase inhibitor. The indazole nucleus can act as a surrogate for the adenine moiety of ATP, competitively binding to the ATP-binding pocket of various kinases.[3] The chloro and methyl substitutions on the benzene ring likely modulate the compound's potency, selectivity, and pharmacokinetic properties.

Based on the known activities of structurally related indazoles, it is hypothesized that 6-chloro-7-methyl-1H-indazole may exhibit inhibitory activity against protein kinases implicated in cancer cell proliferation and survival, such as Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), or the RAF-MEK-ERK signaling cascade.[2][4][5] Independent verification of these potential activities is crucial for validating its therapeutic potential.

Comparative Analysis: Performance Against Established Kinase Inhibitors

To provide a clear benchmark for the performance of 6-chloro-7-methyl-1H-indazole, its efficacy should be compared against well-characterized, FDA-approved indazole-based kinase inhibitors, as well as other inhibitors targeting similar pathways.

Compound IDPrimary Target(s)Assay TypeIC50 (nM)Reference
Pazopanib VEGFRs, PDGFRs, c-KitKinase Assay1-30[2]
Axitinib VEGFRsKinase Assay0.1-0.2[2]
CFI-400945 PLK4Kinase Assay2.8[6]
Compound 14d (Liu et al.) FGFR1Kinase Assay5.5[4]
Compound 71a (G-protein coupled receptor kinase) CRAFKinase AssayN/A (99% inhibition)[4]
6-chloro-7-methyl-1H-indazole Hypothesized: PLK4, FGFR, etc.To be determinedTo be determinedN/A

Experimental Protocols for Independent Verification

The following section details the essential experimental workflows for the synthesis, purification, and biological evaluation of 6-chloro-7-methyl-1H-indazole.

Synthesis and Purification

A plausible synthetic route for 6-chloro-7-methyl-1H-indazole can be adapted from established methods for substituted indazoles.[2][7][8]

Step-by-Step Synthesis Protocol:

  • Starting Material: 2-chloro-3-methylaniline.

  • Diazotization: React 2-chloro-3-methylaniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Cyclization: Induce intramolecular cyclization of the diazonium salt to form the indazole ring. This can be achieved by carefully raising the temperature of the reaction mixture.

  • Purification: The crude product should be purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-chloro-7-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow:

G A 2-chloro-3-methylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (Heat) C->D E Crude 6-chloro-7-methyl-1H-indazole D->E F Column Chromatography E->F G Pure 6-chloro-7-methyl-1H-indazole F->G

Caption: Synthetic workflow for 6-chloro-7-methyl-1H-indazole.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potential of 6-chloro-7-methyl-1H-indazole against specific protein kinases, a radiometric or luminescence-based in vitro kinase assay is recommended.[9][10][11][12]

Step-by-Step Kinase Assay Protocol (Luminescence-based, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (6-chloro-7-methyl-1H-indazole) at desired concentrations.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase and a serial dilution of the test compound. Incubate briefly.

  • Initiation: Start the kinase reaction by adding the ATP and substrate mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).[12]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DOT Script for Kinase Inhibition Assay Workflow:

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate D Phosphorylated Substrate + ADP A->D Phosphorylation B Test Compound (6-chloro-7-methyl-1H-indazole) B->A Inhibition C ATP C->A E ADP-Glo™ Reagent D->E F Luminescent Signal E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-Proliferative Assay

To assess the effect of 6-chloro-7-methyl-1H-indazole on cancer cell viability, a standard MTT or MTS assay is recommended.[13]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines relevant to the hypothesized kinase targets) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-chloro-7-methyl-1H-indazole for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

DOT Script for Cell Viability Assay Workflow:

G A Seed Cancer Cells in 96-well Plate B Treat with 6-chloro-7-methyl-1H-indazole A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate GI50 G->H

Caption: Workflow for a cell-based anti-proliferative assay.

Conclusion and Future Directions

This guide provides a foundational framework for the independent verification of 6-chloro-7-methyl-1H-indazole's biological effects. By systematically synthesizing the compound and evaluating its performance in standardized biochemical and cell-based assays, researchers can generate the robust data necessary to validate its potential as a novel therapeutic agent. Positive outcomes from these initial studies would warrant further investigation into its mechanism of action, selectivity profile across a broader kinase panel, and in vivo efficacy in preclinical models.

References

  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
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  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (Source not explicitly named in provided text).
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery, August 14, 2025.
  • Kinase Assays with Myra. Bio Molecular Systems.
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  • Indazole – Knowledge and References. Taylor & Francis.
  • 7-Methoxy-1H-indazole hydrochloride. Benchchem.
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  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Indazole compounds as pkmyt1 kinase inhibitors.
  • Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (Source not explicitly named in provided text).
  • 6-Chloro-1-methyl-1H-indazole | 1210781-03-5. Sigma-Aldrich.
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Comparative

A Comparative Guide to Evaluating the Kinase Specificity of 6-Chloro-7-Methyl-1H-Indazole

For researchers, scientists, and drug development professionals, the 1H-indazole core represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an exceptiona...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 1H-indazole core represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an exceptional starting point for designing potent and selective kinase inhibitors.[1][2] This guide provides a deep dive into evaluating the specificity of a novel derivative, 6-chloro-7-methyl-1H-indazole.

While extensive experimental data for this specific compound is not yet prevalent in public literature, we can project its likely biological profile by analyzing structure-activity relationships (SAR) from well-documented analogs.[3] This guide will objectively compare the potential performance of 6-chloro-7-methyl-1H-indazole with established alternatives, provide the detailed experimental frameworks necessary for its empirical validation, and explain the scientific rationale behind these advanced protocols.

The Indazole Scaffold: A Foundation for Kinase Selectivity

The indazole ring system is a cornerstone in the development of numerous kinase inhibitors, including several FDA-approved drugs like Axitinib and Pazopanib.[4] Its ability to form key hydrogen bonds with the kinase hinge region makes it a powerful anchor for ATP-competitive inhibitors.[3] However, the true determinant of a compound's specificity lies in the substitutions on this core scaffold. These substitutions interact with regions of the ATP-binding pocket that vary across the kinome, allowing for the fine-tuning of selectivity.[5]

The subject of this guide, 6-chloro-7-methyl-1H-indazole, features two critical substitutions. The chloro group at the 6-position and the methyl group at the 7-position are expected to significantly influence its interaction with various kinases, thereby defining its unique selectivity profile.

Comparative Kinase Inhibition Profiles: Learning from Analogs

To build a hypothesis for the specificity of 6-chloro-7-methyl-1H-indazole, we must examine the effects of similar substitutions on related indazole cores. The following data, compiled from public studies, illustrates how modifications at the 6- and 7-positions, and on the broader indazole scaffold, can dramatically alter kinase selectivity.

Table 1: Kinase Inhibition Profiles of Representative Indazole-Based Compounds
Compound IDKey Structural FeaturesPrimary Target(s)IC50 (nM)Key Off-Target(s)IC50 (nM)Selectivity InsightSource
Axitinib Indazole core with substitutionsVEGFR-1, -2, -30.1 - 0.3PDGFRβ, c-Kit1.6, 1.7Highly potent and selective for VEGFR family over other kinases.[6][7][6][7]
Pazopanib Indazolylpyrimidine coreVEGFR-1, -2, -315, 30, 47PDGFRβ, c-Kit84, 74Multi-targeted inhibitor with potent activity against VEGFR, PDGFR, and c-Kit.[8][9][8][9]
Compound 15 (JNK3 Inhibitor) 6-H (unsubstituted) indazoleJNK31p38α226226-fold selectivity for JNK3 over p38α, demonstrating baseline selectivity of the scaffold.[5]
Compound 8 (JNK3 Inhibitor) 6-Fluoro indazoleJNK35p38α-Modification at C6 maintains JNK3 activity; full selectivity profile not detailed.[5]
Compound 17 (JNK3 Inhibitor) 6-Methoxy indazoleJNK3-p38α-6-methoxy substitution noted to confer an 8-fold selectivity for p38α over JNK3, reversing the profile.[5]
Compound 32b (Mps1 Inhibitor) Substituted indazoleMps1~3AURKA, AURKB>50% inhibition at 1µMDemonstrates reasonable selectivity, inhibiting only 6 out of 166 kinases tested by >50%.[10][10]

Analysis and Projection for 6-Chloro-7-Methyl-1H-Indazole:

  • Influence of the 6-Chloro Group: The data on 6-substituted indazoles shows that even small changes at this position (e.g., H vs. F vs. OCH₃) can dramatically shift kinase selectivity.[5] A chloro group is an electron-withdrawing halogen, which will alter the electronic properties of the indazole ring and can form specific halogen bonds, potentially steering the compound away from kinases like JNK3 and towards a different set of targets.

  • Influence of the 7-Methyl Group: The 7-position is adjacent to the N1 nitrogen of the indazole ring. A methyl group here provides steric bulk that can either enhance binding by fitting into a specific hydrophobic pocket or prevent binding to kinases with a more restricted active site. This is a critical position for influencing selectivity. For example, in the development of GSK-3 inhibitors, modulation of nearby physicochemical properties was key to reducing off-target hERG activity.[11]

  • Hypothesized Profile: Based on these principles, 6-chloro-7-methyl-1H-indazole is unlikely to be a promiscuous inhibitor. It is hypothesized to have a distinct and selective profile, potentially targeting a specific subset of kinases that can accommodate its unique substitution pattern. Empirical testing is essential to define this profile.

Experimental Validation: Protocols for Determining Specificity

To move from hypothesis to data, a rigorous, multi-tiered experimental approach is required. The following protocols describe industry-standard assays for determining the potency and selectivity of a novel kinase inhibitor.

Workflow for Kinase Inhibitor Specificity Profiling

The logical flow for characterizing a new compound involves a primary screen for potency against a hypothesized target, followed by a broad secondary screen to determine its selectivity across the kinome.

G cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Off-Target Validation A Compound Synthesis (6-chloro-7-methyl-1H-indazole) B Primary Assay: Potency (IC50) Determination against Hypothesized Primary Target(s) A->B C Data Analysis: Calculate IC50 Value B->C D Decision Gate: Potency Threshold Met? C->D E Secondary Assay: Selectivity Profiling against Broad Kinase Panel (e.g., >400 kinases) D->E Yes H Stop or Redesign Compound D->H No F Data Analysis: Determine Selectivity Profile (e.g., S-Score, Gini Coefficient) E->F G Lead Candidate Selection or Further Optimization F->G

Caption: General workflow for kinase inhibitor profiling.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Biochemical)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay, a gold-standard method for measuring the affinity of a test compound for a kinase.[12] The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor, leading to a loss of FRET signal.[13]

Principle:

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_Ab Kinase + Eu-Ab Tracer AF647-Tracer Kinase_Ab->Tracer Binding FRET FRET (Excitation at 340nm Emission at 665nm) Tracer->FRET Kinase_Ab2 Kinase + Eu-Ab Inhibitor Inhibitor (6-chloro-7-methyl-1H-indazole) Kinase_Ab2->Inhibitor Binding NoFRET No FRET Kinase_Ab2->NoFRET Tracer2 AF647-Tracer Inhibitor->Tracer2 Displaces

Caption: Principle of the LanthaScreen® TR-FRET kinase binding assay.

Materials:

  • Recombinant Kinase of interest (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • Appropriate Alexa Fluor® 647-labeled Kinase Tracer

  • 10X Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[12]

  • TR-FRET Dilution Buffer

  • Test Compound (6-chloro-7-methyl-1H-indazole) and Control Inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white or black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water.

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Create an intermediate dilution (e.g., 4X final concentration) of each compound concentration in 1X Kinase Buffer. This minimizes DMSO concentration in the final reaction.

    • Prepare a 2X Kinase/Antibody solution: Dilute the kinase and Eu-antibody in 1X Kinase Buffer to twice their final desired concentrations (e.g., 10 nM kinase and 4 nM antibody).[13]

    • Prepare a 4X Tracer solution in 1X Kinase Buffer. The optimal tracer concentration is typically near its Kd for the kinase and must be determined empirically.[12]

  • Assay Assembly (16 µL final volume):

    • Add 4 µL of the 4X test compound dilution to the assay wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture.

    • Add 4 µL of the 4X Tracer solution to initiate the binding reaction.[14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Activity Assay (Biochemical)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive, luminescence-based assay suitable for broad panel screening.[15]

Principle:

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP (In presence of Inhibitor) B Phosphorylated Substrate + ADP A->B 60 min incubation C Remaining ATP Depleted B->C Add ADP-Glo™ Reagent D ADP converted to ATP C->D 40 min incubation E ATP drives Luciferase Reaction D->E Add Kinase Detection Reagent F Luminescent Signal (Proportional to Kinase Activity) E->F 20-60 min incubation

Sources

Validation

A Head-to-Head Comparison of 6-Chloro-7-Methyl-1H-Indazole Derivatives: A Guide for Rational Drug Design

This guide provides a comprehensive, head-to-head comparison of derivatives built upon the 6-chloro-7-methyl-1H-indazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, head-to-head comparison of derivatives built upon the 6-chloro-7-methyl-1H-indazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It offers an in-depth analysis of structure-activity relationships (SAR), explains the causal reasoning behind experimental designs, and provides actionable protocols to empower your research.

The 1H-indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can effectively interact with a multitude of biological targets.[3] Strategic substitution on this core is a key tactic for fine-tuning pharmacological properties. This guide focuses specifically on the 6-chloro-7-methyl-1H-indazole framework, a substitution pattern designed to enhance potency and modulate selectivity, particularly in the realm of oncology.

While direct, large-scale comparative studies on a single library of 6-chloro-7-methyl-1H-indazole derivatives are not extensively documented in publicly available literature, a robust comparative analysis can be constructed by examining data from closely related 6-chloro and 7-methyl substituted analogues. This approach allows us to infer the distinct contributions of each substituent and project a compelling therapeutic potential for this specific scaffold.

The Strategic Importance of the 6-Chloro-7-Methyl Substitution Pattern

The selection of the 6-chloro and 7-methyl substituents is a deliberate design choice aimed at optimizing drug-like properties. This rationale is grounded in established medicinal chemistry principles:

  • The 6-Chloro Group: The introduction of a halogen, such as chlorine, at the 6-position can significantly influence the electronic properties of the indazole ring. This modification can enhance binding affinity to target proteins by forming halogen bonds or other non-covalent interactions within the active site. Furthermore, the chloro group can modulate the compound's metabolic stability and pharmacokinetic profile.

  • The 7-Methyl Group: The methyl group at the 7-position is a small, hydrophobic substituent. Its presence can provide a critical anchoring point into hydrophobic sub-pockets of enzyme active sites, such as those found in many protein kinases.[4] This can improve both the potency and selectivity of the inhibitor by preventing off-target binding to kinases that lack a complementary pocket.[4]

By combining these two features, the 6-chloro-7-methyl-1H-indazole scaffold represents a promising starting point for the development of highly selective and potent therapeutic agents.

Comparative Analysis of Anticancer Activity

The primary therapeutic area for indazole derivatives is oncology, largely due to their effectiveness as protein kinase inhibitors.[5] The following data, compiled from studies on structurally related compounds, provides a comparative baseline for evaluating the potential of the 6-chloro-7-methyl-1H-indazole core.

General Antiproliferative Activity

The most fundamental measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this activity. The tables below summarize the IC₅₀ values for various 6-substituted and other relevant indazole derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activities of 6-Substituted 1H-Indazole Derivatives

Compound ID Core Structure R¹ Substituent (at C3) R² Substituent (at N1) Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source
BDF 6-Bromo-1H-indazole - (3,4-difluorophenyl)methanone - - - - [6]
BPT 6-Bromo-1H-indazole - (p-tolyl)methanone - - - - [6]
BPF 6-Bromo-1H-indazole - (4-fluorophenyl)methanone - - - - [6]
5h 6-Chloro-benzodithiazine Indazol-6-yl-amino - Ovarian (OVCAR-3) Growth Inhibition: -10% (Lethal) - - [7]
5h 6-Chloro-benzodithiazine Indazol-6-yl-amino - Breast (MDA-MB-468) Growth Inhibition: -47% (Lethal) - - [7]
2a 6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole (E)-3,5-dimethoxystyryl H MCF-7 (Breast) 1.15 - - [8]
2f 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (E)-3,5-dimethoxystyryl H 4T1 (Breast) 0.23 - - [8]
2f 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (E)-3,5-dimethoxystyryl H HepG2 (Liver) 0.80 - - [8]
2f 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (E)-3,5-dimethoxystyryl H MCF-7 (Breast) 0.34 - - [8]
6o 1H-indazole Amine (See Source) K562 (Leukemia) 5.15 5-Fu >100 [9][10]

| 6o | 1H-indazole | Amine | (See Source) | HEK-293 (Normal) | 33.2 | 5-Fu | 14.3 |[9][10] |

Note: The binding energy values reported for compounds BDF, BPT, and BPF against COX-2 were -9.11, -8.80, and -8.49 kcal/mol, respectively, indicating strong theoretical binding.[6] Compound 5h is a complex derivative where the indazole is a substituent on another scaffold, but its 6-chloro feature is relevant.

Expert Analysis of Antiproliferative Data:

The data reveals several key structure-activity relationships. For the 6-bromo-substituted compounds, the presence of fluorinated phenyl groups at the N1 position (like in BDF) results in the strongest predicted binding affinity to the COX-2 enzyme, suggesting a potential anti-inflammatory and anticancer mechanism.[6] In the series reported by Zheng et al., compound 2f , which features a substituted pyridine ring at the 6-position, demonstrates significantly improved potency across multiple cell lines compared to its phenyl-piperazine analogue 2a .[8] This highlights the critical role of the 6-position substituent in dictating overall cellular activity.

Notably, compound 6o shows promising activity against the K562 leukemia cell line and, importantly, exhibits high selectivity, being significantly less toxic to normal HEK-293 cells compared to the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[9][10] This selectivity is a crucial attribute for any viable drug candidate. The potent lethality of compound 5h against ovarian and breast cancer cell lines further underscores the potential of incorporating a 6-chloro-substituted heterocyclic system.[7]

Key Signaling Pathways

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control growth, proliferation, and survival. A common target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels required for tumor growth.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Phosphorylation Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole 6-Chloro-7-Methyl-1H-Indazole Derivative Indazole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

This diagram illustrates how a 6-chloro-7-methyl-1H-indazole derivative can act as a kinase inhibitor. By binding to the ATP-binding site of VEGFR-2, it prevents phosphorylation and activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.

Experimental Protocols & Workflow

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of indazole derivatives.

Protocol 1: General Synthesis of a Substituted 1H-Indazole Derivative

This protocol is a generalized procedure based on common synthetic routes described in the literature.[8]

  • Step 1: Suzuki Coupling. To a solution of a 6-bromo-1H-indazole intermediate (1.0 eq) in a mixture of 1,4-dioxane and water, add the desired boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Step 2: Reaction Execution. Purge the reaction vessel with nitrogen gas and heat the mixture to 90-100 °C.

  • Step 3: Monitoring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Step 4: Workup. Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Step 6: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]

  • Step 1: Cell Seeding. Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Step 2: Compound Treatment. Prepare serial dilutions of the test indazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., 5-Fu) as a positive control.

  • Step 3: Incubation. Incubate the plate for an additional 48-72 hours under the same conditions.

  • Step 4: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Step 5: Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Step 6: Absorbance Measurement. Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The logical flow from chemical synthesis to biological validation is a cornerstone of drug discovery.

Drug_Discovery_Workflow cluster_chemistry Chemical Synthesis & Characterization cluster_biology Biological Evaluation Synthesis Synthesis of 6-Chloro-7-Methyl-1H-Indazole Derivative Library Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization Structural Confirmation (NMR, HRMS) Purification->Characterization Pure Compound Screening In Vitro Antiproliferative Screening (MTT Assay) Characterization->Screening Test Compounds Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Raw Data Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot) Hit_ID->Mechanism Potent Hits Lead_Opt Lead Optimization Mechanism->Lead_Opt SAR Data Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel indazole derivatives.

Conclusion and Future Directions

This guide establishes that the 6-chloro-7-methyl-1H-indazole scaffold is a highly promising platform for the development of novel anticancer agents. The analysis of structurally related compounds strongly suggests that this specific substitution pattern is poised to deliver derivatives with high potency and selectivity. The 6-chloro moiety is anticipated to enhance target engagement, while the 7-methyl group can confer selectivity by exploiting unique hydrophobic pockets in target kinases.

The path forward is clear: a dedicated research program focusing on the systematic synthesis and evaluation of a library of 6-chloro-7-methyl-1H-indazole derivatives is warranted. Future work should focus on:

  • Diverse C3-Substitutions: Exploring a wide range of substituents at the C3 position to probe interactions with different regions of kinase ATP-binding sites.

  • Broad Kinase Panel Screening: Evaluating promising compounds against a comprehensive panel of kinases to fully characterize their selectivity profiles.

  • In Vivo Efficacy Studies: Advancing lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety.

By leveraging the foundational data and protocols presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available at: [Link]

  • Zheng, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17055-17065. Available at: [Link]

  • Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available at: [Link]

  • Sączewski, F., et al. (2018). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 23(11), 2998. Available at: [Link]

  • Yuan, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Hariyanti, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(5), 075-081. Available at: [Link]

  • Keppler, B. K., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4). Inorganic Chemistry, 46(10), 4147-4155. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Nguyen, T. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(1), 89-97. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(12), 3169. Available at: [Link]

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-10. Available at: [Link]

  • Singh, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 23143-23171. Available at: [Link]

  • Kumar, J., et al. (2018). IC 50 values for Indazole derivatives (1be16b). ResearchGate. Available at: [Link]

  • Tidwell, M. W. (2011). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Attempts at an Asymmetric Synthesis of Atpenin A5. Auburn University. Available at: [Link]

  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1629-1653. Available at: [Link]

  • Nanaware, R. B., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • Wang, Z., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 245-260. Available at: [Link]

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Comparative

A Comparative Review of 6-chloro-7-methyl-1H-indazole: Synthesis and Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and several FDA-approved drugs.[1][2] This guide provides an in-depth analysis of 6-chloro-7-methyl-1H-indazole, a specific derivative with potential therapeutic applications. Due to the limited direct experimental data on this exact molecule, this review outlines a plausible synthetic pathway and offers a comprehensive comparison with structurally related indazole analogs that have demonstrated significant anticancer activity. This comparative approach, supported by experimental data from published studies, aims to inform future research and drug discovery efforts centered on this promising heterocyclic motif.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural arrangement imparts unique physicochemical properties that make it a "privileged scaffold" in drug design, capable of interacting with a wide range of biological targets.[2] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][3] Several indazole-based kinase inhibitors, such as Pazopanib and Axitinib, have been successfully commercialized for cancer treatment, underscoring the therapeutic importance of this heterocyclic system.[2]

Synthesis of 6-chloro-7-methyl-1H-indazole: A Proposed Pathway

While specific literature detailing the synthesis of 6-chloro-7-methyl-1H-indazole is scarce, a viable synthetic route can be postulated based on established methodologies for indazole synthesis, primarily involving the diazotization of an appropriately substituted aniline followed by cyclization. A logical starting material for this synthesis is 4-chloro-3-methylaniline.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the formation of a diazonium salt from 4-chloro-3-methylaniline, followed by an intramolecular cyclization to yield the target indazole.

Synthetic Workflow for 6-chloro-7-methyl-1H-indazole cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_product Final Product 4-chloro-3-methylaniline 4-chloro-3-methylaniline Diazonium Salt Formation Diazonium Salt Formation 4-chloro-3-methylaniline->Diazonium Salt Formation NaNO2, HCl 0-5 °C Intramolecular Cyclization Intramolecular Cyclization Diazonium Salt Formation->Intramolecular Cyclization Reduction & Heat 6-chloro-7-methyl-1H-indazole 6-chloro-7-methyl-1H-indazole Intramolecular Cyclization->6-chloro-7-methyl-1H-indazole

Caption: Proposed synthetic route for 6-chloro-7-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on well-established methods for indazole synthesis and should be optimized for the specific substrate.[4][5]

Step 1: Diazotization of 4-chloro-3-methylaniline

  • Dissolve 4-chloro-3-methylaniline (1.0 equivalent) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite helps to control the exothermic reaction and maintain the low temperature.

Step 2: Reductive Cyclization to 6-chloro-7-methyl-1H-indazole

  • In a separate reaction vessel, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is gently heated to promote the intramolecular cyclization. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-7-methyl-1H-indazole.

Self-Validating System: The purity and identity of the final product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis with Alternative Indazole Derivatives

To understand the potential of 6-chloro-7-methyl-1H-indazole as an anticancer agent, it is crucial to compare it with structurally similar indazole derivatives that have been synthesized and evaluated for their biological activity. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted indazoles against different human cancer cell lines. A lower IC50 value indicates greater potency.

Anticancer Activity of Substituted Indazole Derivatives
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (Ovarian)4.21[6]
A549 (Lung)18.6[6]
2 N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA2780 (Ovarian)5.47[6]
A549 (Lung)7.73[6]
3 Indazol-pyrimidine derivative 4f MCF-7 (Breast)1.629[7]
4 Indazol-pyrimidine derivative 4i MCF-7 (Breast)1.841[7]
5 Curcumin indazole analog 3b WiDr (Colorectal)27.20[8]
6 Curcumin indazole analog 3d HeLa (Cervical)>46.36[8]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data presented in the table highlights several key structure-activity relationships for indazole derivatives:

  • Substitution at the N1 and N2 positions: As seen in compounds 1 and 2 , modifications at the N2 position of the indazole ring with different substituents significantly influence the anticancer activity.[6]

  • Fusion with other heterocyclic rings: The potent activity of the indazol-pyrimidine derivatives (3 and 4 ) against the MCF-7 breast cancer cell line suggests that fusing the indazole core with other heterocyclic systems can lead to highly active compounds.[7]

  • Nature and position of substituents on the benzene ring: The type and location of substituents on the benzene portion of the indazole ring play a critical role in determining the biological activity and selectivity of the compounds.

Biological Evaluation of Indazole Derivatives: Standard Protocols

The following is a standard protocol for determining the in vitro cytotoxicity of chemical compounds, which is essential for evaluating the anticancer potential of novel indazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-chloro-7-methyl-1H-indazole and its analogs) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration.

MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat with compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent Incubation3->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Conclusion

While direct experimental data for 6-chloro-7-methyl-1H-indazole remains to be published, this guide provides a robust framework for its synthesis and potential biological evaluation. The proposed synthetic route, based on well-established chemical principles, offers a clear path for its preparation. The comparative analysis with other biologically active indazole derivatives highlights the significant potential of this scaffold in anticancer drug discovery. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of 6-chloro-7-methyl-1H-indazole and its analogs as novel therapeutic agents. Further investigation into the synthesis and biological profiling of this specific compound is warranted to fully elucidate its therapeutic potential.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-chloro-7-methyl-1H-indazole

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 6-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 6-chloro-7-methyl-1H-indazole necessitates a disposal plan that is not only compliant with regulations but also grounded in a thorough understanding of the material's potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-chloro-7-methyl-1H-indazole, ensuring the safety of laboratory personnel and adherence to environmental laws.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a clear understanding of the compound's intrinsic hazards is essential. This informs every subsequent step, from the selection of personal protective equipment to the final disposal method.

6-chloro-7-methyl-1H-indazole is a solid organic compound that presents several potential health and environmental risks. According to available safety data, this compound is classified with the following hazards:

  • Corrosive Material : It can cause skin and serious eye irritation[1][2][3].

  • Harmful if Swallowed : Ingestion may lead to adverse health effects[2][4].

  • Respiratory Irritant : Inhalation of dust may cause respiratory system irritation[1][2][4].

  • Potential Reproductive Effects : May cause harm to an unborn child[1].

Furthermore, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[1][3][5][6]. The fine dust of the solid can also form explosive mixtures with air[1]. This risk profile underscores the necessity of handling and disposing of this chemical within a controlled and well-ventilated environment, such as a chemical fume hood[1][7].

Section 2: The Regulatory Landscape: Understanding RCRA

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the waste generator is responsible for the waste from its creation to its ultimate disposal[9].

As a generator of waste containing 6-chloro-7-methyl-1H-indazole, your laboratory must:

  • Determine if the waste is hazardous : Based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically "listed" by the EPA[9][10].

  • Properly manage the waste on-site : This includes using appropriate containers, labels, and segregating incompatible materials[7][11].

  • Arrange for disposal : The waste must be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF)[12].

Section 3: On-Site Waste Management: A Step-by-Step Protocol

This section provides the core operational steps for safely accumulating 6-chloro-7-methyl-1H-indazole waste within the laboratory prior to its final disposal.

1. Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid or in solution), ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye Protection : Safety goggles with side-shields or a face shield[2][5].

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material[13].

  • Body Protection : A lab coat or other impervious clothing to prevent skin contact[2].

  • Respiratory Protection : If there is a risk of dust formation and you are not working in a fume hood, a NIOSH-approved respirator is required[13][14].

2. Waste Segregation: The Critical First Step

Proper segregation is paramount for both safety and cost-effective disposal. Because 6-chloro-7-methyl-1H-indazole is a halogenated organic compound, it must be collected separately from non-halogenated waste.

  • Why Segregate? Disposal methods for halogenated and non-halogenated organic wastes are different. Halogenated wastes typically require incineration at higher temperatures and with specialized scrubbers to neutralize acidic gases like HCl[15]. Mixing the two waste streams unnecessarily increases the volume of waste that must undergo this more expensive treatment process[15].

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

    • Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste like paper or stir bars[15]. Contamination of a non-halogenated solvent container with even a small amount of a chlorinated compound requires the entire container to be treated as halogenated waste[11].

3. Container Selection and Labeling

The integrity and labeling of your waste container are mandated by regulation and are crucial for safety.

  • Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top cap to prevent leaks and vapor release[7][11][16]. For solid waste, a wide-mouth polyethylene container is suitable.

  • Labeling :

    • Attach a "Hazardous Waste" label to the container before adding the first drop of waste[7][11].

    • Clearly write the full chemical name: "6-chloro-7-methyl-1H-indazole" and any solvents it may be mixed with. Do not use abbreviations[11].

    • Indicate the hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive)[16].

    • Keep the container closed at all times except when actively adding waste[11].

Section 4: Waste Characterization and Profiling

Your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal company will require information about the waste to ensure it is transported and disposed of correctly.

Property Information for Waste Profile Source
Physical State Solid[1]
Appearance White - Yellow[1]
Hazards Corrosive, Harmful if Swallowed, Respiratory Irritant, Potential Teratogen[1]
Flash Point 145 °C / 293 °F[1]
Decomposition Products NOx, CO, CO2, Hydrogen Chloride[1][5]
EPA Waste Code Likely falls under F-listed wastes for spent halogenated solvents or process wastes from organic chemical production. The specific code (e.g., F024, F025) should be determined in consultation with EH&S, as it depends on the specific process generating the waste.[17][18]
Section 5: Final Disposal Protocol

The final disposal of 6-chloro-7-methyl-1H-indazole must be handled by professionals. Do not attempt to treat the chemical waste yourself or dispose of it down the drain[11].

Workflow for Disposal

G cluster_lab In the Laboratory cluster_ehs Coordination with EH&S cluster_disposal Professional Disposal A 1. Generate Waste (Pure solid or in solution) B 2. Segregate Waste (Halogenated Organic Stream) A->B C 3. Collect in Labeled Container (Secure, Compatible, Closed) B->C D 4. Request Waste Pickup (Submit Chemical Collection Form) C->D E 5. Store in Satellite Accumulation Area (Awaiting Pickup) D->E F 6. Licensed Transporter Picks Up Waste E->F EH&S Schedules Pickup G 7. Transport to Permitted TSDF F->G H 8. Final Disposal (High-Temperature Incineration) G->H

Caption: Workflow for the disposal of 6-chloro-7-methyl-1H-indazole.

Step-by-Step Disposal Procedure:

  • Container Full : Once your hazardous waste container is full or you are finished with the project, ensure the cap is tightly sealed.

  • Request Collection : Contact your institution's EH&S department to schedule a waste pickup. You will likely need to complete a chemical collection request form, detailing the contents of the container.

  • Transfer to Accumulation Area : Move the sealed and labeled container to your laboratory's designated satellite accumulation area for pickup.

  • Professional Disposal : The waste will be collected by trained personnel and transported to a licensed TSDF. The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts[13][15].

Section 6: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is vital.

  • Small Spill (in a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop up the material and place it into your labeled hazardous waste container[6][13].

    • Decontaminate the area with a suitable solvent (e.g., soap and water or ethanol) and collect the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area.

    • Alert others in the vicinity and your supervisor.

    • Prevent entry into the affected area.

    • Contact your institution's emergency response team or EH&S immediately.

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of 6-chloro-7-methyl-1H-indazole, protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.

References

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Sources

Handling

A Researcher's Guide to the Safe Handling of 6-chloro-7-methyl-1H-indazole

An Essential Protocol for Laboratory Safety and Operational Integrity As a novel heterocyclic compound, 6-chloro-7-methyl-1H-indazole presents unique opportunities in drug discovery and development. Its handling, however...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

As a novel heterocyclic compound, 6-chloro-7-methyl-1H-indazole presents unique opportunities in drug discovery and development. Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile
  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation : May cause respiratory irritation.[1][6]

Given these potential hazards, a proactive and cautious approach to personal protective equipment (PPE) is paramount.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-chloro-7-methyl-1H-indazole in a laboratory setting. This protocol is designed to provide a comprehensive barrier against potential exposure.

Hand Protection: The First Line of Defense
  • Glove Selection : Chemical-resistant gloves are essential. Disposable nitrile gloves provide good protection against a broad range of chemicals for short-term use.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

  • Glove Technique : When handling the compound, ensure that gloves are worn correctly. For tasks with a higher risk of splashing, consider double-gloving. Always use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat : A flame-resistant lab coat should be worn at all times in the laboratory.[8] It should be fully buttoned to provide maximum coverage.

  • Apron : For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear : Closed-toe shoes are mandatory in all laboratory settings.[8][9] Chemical-resistant overshoes or boots can provide an additional layer of protection in case of large spills.

Eye and Face Protection: Guarding Against Ocular Exposure
  • Safety Glasses : At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for all laboratory work.[8]

  • Chemical Splash Goggles : When handling liquids or solutions containing 6-chloro-7-methyl-1H-indazole, chemical splash goggles are required to provide a seal around the eyes, offering superior protection against splashes.[8][9]

  • Face Shield : For operations with a high risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.[8][10]

Respiratory Protection: Ensuring Safe Inhalation
  • Engineering Controls : The primary method for controlling respiratory hazards is the use of engineering controls. All work with 6-chloro-7-methyl-1H-indazole as a solid or in a solution that could produce aerosols should be conducted within a certified chemical fume hood.[11]

  • Respirators : In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[9] All personnel requiring respirators must be properly fit-tested and trained in their use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 6-chloro-7-methyl-1H-indazole is critical to minimize the risk of exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_transfer Weigh and Transfer in Fume Hood gather_materials->weigh_transfer in_solution Prepare Solution in Fume Hood weigh_transfer->in_solution conduct_reaction Conduct Reaction in Closed System or Fume Hood in_solution->conduct_reaction decontaminate Decontaminate Work Surfaces conduct_reaction->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key stages of safely handling 6-chloro-7-methyl-1H-indazole, from preparation to disposal.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][13]

Disposal Plan: Responsible Waste Management

Proper disposal of 6-chloro-7-methyl-1H-indazole and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification : As a halogenated organic compound, 6-chloro-7-methyl-1H-indazole is considered hazardous waste.[14][15]

  • Waste Collection : All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed hazardous waste container.[16]

  • Disposal Method : The collected hazardous waste must be disposed of through an approved waste disposal facility.[11][13] Do not dispose of this chemical down the drain or in regular trash.[12][17] High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[18]

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with 6-chloro-7-methyl-1H-indazole, fostering a secure environment for scientific advancement.

References

Sources

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